molecular formula C13H18ClNO B3227805 4-(2-Chloro-benzylamino)-cyclohexanol CAS No. 1261233-48-0

4-(2-Chloro-benzylamino)-cyclohexanol

Cat. No.: B3227805
CAS No.: 1261233-48-0
M. Wt: 239.74 g/mol
InChI Key: GZQQYJGHLTXHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-benzylamino)-cyclohexanol is a useful research compound. Its molecular formula is C13H18ClNO and its molecular weight is 239.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chloro-benzylamino)-cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chloro-benzylamino)-cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-chlorophenyl)methylamino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-4,11-12,15-16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQQYJGHLTXHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 4-(2-Chloro-benzylamino)-cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthetic pathway for 4-(2-Chloro-benzylamino)-cyclohexanol , a secondary amine pharmacophore structurally related to the mucolytic agent Ambroxol. This molecule features a cyclohexane ring substituted with a hydroxyl group at position 1 and a 2-chlorobenzylamino group at position 4.[1]

The primary challenge in this synthesis is controlling the stereochemistry (cis vs. trans relative to the cyclohexane ring) and preventing polyalkylation of the amine. This guide prioritizes a Reductive Amination protocol using Sodium Triacetoxyborohydride (STAB), widely regarded in medicinal chemistry as the "Gold Standard" for synthesizing secondary amines due to its high chemoselectivity and mild conditions.

Part 1: Chemical Profile & Retrosynthetic Analysis

Structural Considerations
  • Target Molecule: 4-(2-Chloro-benzylamino)-cyclohexanol

  • Core Scaffold: 1,4-disubstituted cyclohexane.

  • Stereoisomerism: The relationship between the C1-Hydroxyl and C4-Amino groups can be cis or trans.

    • Trans-isomer: Thermodynamic product; typically the biologically active conformer in this class (equatorial-equatorial orientation).

    • Cis-isomer: Kinetic product (axial-equatorial).

  • Key Bond Formation: C-N bond construction between the benzyl moiety and the cyclohexyl amine.

Retrosynthetic Strategy

The most robust disconnection involves breaking the C-N bond external to the cyclohexane ring. This reveals two primary precursors: trans-4-aminocyclohexanol and 2-chlorobenzaldehyde .

Retrosynthesis Target Target: 4-(2-Chloro-benzylamino)-cyclohexanol Disconnect C-N Disconnection (Reductive Amination) Target->Disconnect Retrosynthesis Amine Precursor A: trans-4-Aminocyclohexanol (Stereocenter Source) Aldehyde Precursor B: 2-Chlorobenzaldehyde (Electrophile) Disconnect->Amine Disconnect->Aldehyde

Figure 1: Retrosynthetic analysis identifying the convergent assembly of the target molecule.

Part 2: Primary Synthesis Pathway (Reductive Amination)

Reaction Overview

Methodology: Direct Reductive Amination (One-Pot). Reagents:

  • Amine Source: trans-4-Aminocyclohexanol (commercially available, >98% trans).

  • Carbonyl Source: 2-Chlorobenzaldehyde.

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃).[2]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Catalyst: Acetic Acid (AcOH) - promotes imine formation.

Chemical Equation:



Why Sodium Triacetoxyborohydride (STAB)?

Unlike Sodium Cyanoborohydride (NaBH₃CN), STAB is non-toxic and avoids cyanide waste. Crucially, STAB is less reactive than Sodium Borohydride (NaBH₄); it will reduce the imine species formed in situ but is generally too slow to reduce the aldehyde starting material. This chemoselectivity prevents the formation of the 2-chlorobenzyl alcohol byproduct.

Detailed Experimental Protocol

Note: All steps should be performed in a fume hood due to the use of chlorinated solvents and aldehydes.

Step 1: Imine Formation (In-Situ)
  • Charge: In a dry 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add trans-4-aminocyclohexanol (1.0 equiv, e.g., 11.5 g, 100 mmol).

  • Solvent: Add 1,2-Dichloroethane (DCE) (10 volumes, 115 mL). Note: THF can be used if a non-chlorinated solvent is required, but DCE often provides better solubility for the intermediate imine.

  • Electrophile: Add 2-Chlorobenzaldehyde (1.05 equiv, 14.7 g, 105 mmol).

  • Activation: Add Glacial Acetic Acid (1.0 equiv). This protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine.

  • Equilibration: Stir at Room Temperature (20-25°C) for 1-2 hours under Nitrogen atmosphere.

    • Checkpoint: TLC or LC-MS should show the disappearance of the amine and formation of the imine (Schiff base).

Step 2: Selective Reduction
  • Reduction: Cool the mixture slightly to 0-5°C (ice bath). Add Sodium Triacetoxyborohydride (1.4 equiv, 29.7 g) portion-wise over 30 minutes.

    • Caution: Mild gas evolution (H₂) may occur.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature. Stir for 4–12 hours.

    • Monitoring: Monitor by HPLC.[3] The imine peak should disappear, replaced by the product peak.

Step 3: Quench and Work-up
  • Quench: Quench the reaction by adding Saturated Aqueous NaHCO₃ (100 mL) slowly. Stir for 20 minutes to neutralize acetic acid and decompose excess borohydride.

  • Extraction: Separate the layers. Extract the aqueous layer with Dichloromethane (DCM) (2 x 50 mL).

  • Wash: Combine organic layers and wash with Brine (50 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap) to yield the crude oil/solid.

Purification
  • Recrystallization: The crude secondary amine can often be recrystallized from a mixture of Ethyl Acetate/Hexanes or Ethanol/Ether .

  • Salt Formation (Optional): To achieve high purity (>99.5%), convert the free base to the Hydrochloride salt by treating the ethanolic solution with HCl/Ethanol, filtering the precipitate.

Part 3: Process Logic & Pathway Visualization

The following diagram illustrates the critical decision nodes and chemical transformations in the synthesis.

SynthesisPathway Start Start: trans-4-Aminocyclohexanol + 2-Chlorobenzaldehyde ImineStep Step 1: Imine Formation (Solvent: DCE, Cat: AcOH) Start->ImineStep Mix Reagents Check1 Imine Formed? ImineStep->Check1 Check1->ImineStep No (Stir longer/Heat) Reduction Step 2: Reduction (Reagent: NaBH(OAc)3) Check1->Reduction Yes (TLC/LCMS) Quench Step 3: Quench & Extraction (Sat. NaHCO3 / DCM) Reduction->Quench Completion Purification Step 4: Recrystallization (EtOAc/Hexanes) Quench->Purification Crude Isolation Final Final Product: 4-(2-Chloro-benzylamino)-cyclohexanol Purification->Final Yield >85%

Figure 2: Step-by-step workflow for the Reductive Amination pathway using STAB.

Part 4: Data Summary & Analytical Parameters

Expected Analytical Data

To validate the synthesis, the following spectral characteristics are expected:

TechniqueParameterExpected Observation
HPLC Purity>98.0% (Area %)
¹H NMR Benzyl CH₂Singlet (or AB system) at ~3.8–3.9 ppm
¹H NMR Cyclohexyl H1/H4Multiplets at ~3.5 ppm (H-C-O) and ~2.5 ppm (H-C-N)
¹H NMR StereochemistryCoupling constants (

) of H1/H4 indicate axial/equatorial relationships (confirming trans).[1]
MS (ESI) Molecular Ion[M+H]⁺ = 240.1 (calc. for C₁₃H₁₈ClNO)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete Imine FormationEnsure AcOH is added; extend Step 1 time; use molecular sieves to remove water.
Bis-alkylation Excess AldehydeStrictly control stoichiometry (1:1 to 1.05:1). Do not use large excess of aldehyde.
Impurity: Benzyl Alcohol Reduction of AldehydeUse NaBH(OAc)₃, NOT NaBH₄. Ensure imine formation is complete before adding reductant.

Part 5: Alternative Pathway (Direct Alkylation)

While Reductive Amination is preferred, Nucleophilic Substitution is a viable alternative if the aldehyde is unavailable.

  • Reagents: trans-4-Aminocyclohexanol + 2-Chlorobenzyl chloride.

  • Base: K₂CO₃ or Triethylamine.

  • Solvent: DMF or Acetonitrile.

  • Drawback: This method follows

    
     kinetics. The product (secondary amine) is often more nucleophilic than the starting primary amine, leading to significant bis-alkylation  (tertiary amine impurity), which is difficult to separate. This route is not recommended  for high-purity applications.
    

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group). Link

  • PubChem. (n.d.). Compound Summary: 4-Aminocyclohexanol.[4][5] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (n.d.). Application Note: Reductive Amination. Merck KGaA. Link

  • Gotor, V., et al. (2004). "Preparation of Trans-4-Aminocyclohexanol." Organic Syntheses. (General reference for precursor stereochemistry). Link

Sources

4-(2-Chloro-benzylamino)-cyclohexanol: A Technical Guide to a Privileged Medicinal Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Chloro-benzylamino)-cyclohexanol (CAS: 1261233-48-0 for the trans-isomer) represents a critical intermediate in the synthesis of bioactive aminocyclohexanols. Structurally analogous to the mucolytic agent Ambroxol and various sodium channel blockers, this compound serves as a versatile scaffold in medicinal chemistry, particularly for Central Nervous System (CNS) and respiratory targets.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, stereochemical control, and applications in drug discovery. It is designed for researchers requiring high-purity synthesis and characterization protocols.

Part 1: Chemical Identity & Physicochemical Profile[1]

The pharmacological efficacy of aminocyclohexanols is heavily dependent on the stereochemistry of the cyclohexane ring. The trans (1r,4r) isomer is thermodynamically more stable and generally exhibits superior binding affinity in biological systems compared to the cis isomer due to the equatorial positioning of bulky substituents.

Core Specifications
PropertySpecificationNotes
IUPAC Name (1r,4r)-4-[(2-chlorobenzyl)amino]cyclohexan-1-olTrans-isomer is the primary pharmaceutical target.
Molecular Formula C₁₃H₁₈ClNO
Molecular Weight 239.74 g/mol
CAS Number 1261233-48-0Specific to the (1r,4r) trans isomer.[1]
Appearance White to off-white crystalline solid
Solubility DMSO, Methanol, EthanolPoorly soluble in water; soluble in organic solvents.
pKa (Calculated) ~9.5 (Secondary Amine)Basic; exists as a cation at physiological pH.
LogP (Predicted) ~2.3 - 2.8Moderate lipophilicity, suitable for CNS penetration.
Stereochemical Configuration

The molecule exists as two geometric isomers:

  • Trans-isomer (1r,4r): The amino and hydroxyl groups are on opposite sides of the ring plane (typically diequatorial in the chair conformation). This is the preferred scaffold for mimetic drugs like Ambroxol.

  • Cis-isomer (1s,4s): The groups are on the same side (axial-equatorial). Often considered an impurity in synthesis.

Part 2: Synthetic Methodology & Process Control

Primary Route: Reductive Amination

The most robust industrial route involves the reductive amination of trans-4-aminocyclohexanol with 2-chlorobenzaldehyde . This method preserves the stereochemistry of the starting cyclohexanol.

Reaction Scheme (DOT Visualization)

SynthesisPathway Start1 Trans-4-aminocyclohexanol (Amine Source) Imine Intermediate Imine (Schiff Base) Start1->Imine DCM/MeOH RT, 2h Start2 2-Chlorobenzaldehyde (Carbonyl Source) Start2->Imine Product 4-(2-Chloro-benzylamino)-cyclohexanol (Target Molecule) Imine->Product Reduction Reductant Reducing Agent (NaBH(OAc)3) Reductant->Product

Figure 1: Reductive amination pathway preserving trans-stereochemistry.

Detailed Protocol

Objective: Synthesis of (1r,4r)-4-(2-chlorobenzylamino)cyclohexanol.

  • Imine Formation:

    • Charge a reaction vessel with trans-4-aminocyclohexanol (1.0 eq) and anhydrous Dichloromethane (DCM) or Methanol (MeOH) (10-15 volumes).

    • Add 2-chlorobenzaldehyde (1.05 eq) dropwise at room temperature.

    • Optional: Add a dehydrating agent (e.g., MgSO₄) or molecular sieves to drive the equilibrium if using DCM.

    • Stir for 2–4 hours until TLC confirms consumption of the amine.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Note: NaBH(OAc)₃ is preferred over NaBH₄ to prevent reduction of the aldehyde before imine formation.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Workup & Purification:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3x).

    • Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Recrystallization: Purify the crude solid using Ethyl Acetate/Hexane or Ethanol to remove any residual cis isomer or unreacted aldehyde.

Alternative Route: Nucleophilic Substitution

Reaction of trans-4-aminocyclohexanol with 2-chlorobenzyl bromide .

  • Drawback: Higher risk of over-alkylation (formation of tertiary amines) requires strict stoichiometric control and slow addition.

Part 3: Analytical Characterization & Quality Control

Validating the structure requires distinguishing the trans isomer from the cis impurity.

NMR Spectroscopy Criteria

The coupling constant (


) of the proton at the C4 position (adjacent to the nitrogen) is the definitive diagnostic tool.
  • Trans-Isomer: The C4 proton is axial. It exhibits a large coupling constant (

    
    ) with the adjacent axial protons.
    
    • Signal: Triplet of triplets (tt) typically around

      
       2.5 - 3.0 ppm.
      
  • Cis-Isomer: The C4 proton is equatorial. It exhibits smaller coupling constants (

    
    ).
    
    • Signal: Narrow multiplet or quintet.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Molecular Ion:

    
     (approx).
    
  • Isotope Pattern: Distinct Chlorine pattern (

    
    ) confirms the presence of the halogen.
    

Part 4: Biological Applications & Mechanism of Action

This scaffold acts as a "privileged structure" in medicinal chemistry, often serving as a bioisostere for other benzylamine-based drugs.

Structural Analogs & Targets
  • Ambroxol Analog (Mucolytic Activity):

    • Ambroxol is trans-4-(2-amino-3,5-dibromobenzylamino)cyclohexanol.[2]

    • The 2-chloro analog serves as a probe to study the role of halogen bonding and steric bulk in the active site of targets like the Surfactant Protein secretion machinery or Glucocerebrosidase (GCase) (where Ambroxol acts as a chaperone).

  • Ion Channel Blockade (Nav1.7 / Nav1.8):

    • Small molecules containing a benzylamino-cyclohexyl motif are frequent blockers of voltage-gated sodium channels.

    • Mechanism:[3] The protonated amine binds to the inner pore of the channel, while the lipophilic chlorobenzyl group interacts with the hydrophobic fenestrations.

SAR Decision Tree (DOT Visualization)

SAR_Logic Scaffold 4-(2-Chloro-benzylamino)-cyclohexanol (Base Scaffold) Target1 Mucolytic Activity (Ambroxol-like) Scaffold->Target1 Chaperone Activity Target2 Na+ Channel Blockade (Pain/CNS) Scaffold->Target2 Pore Blocking Mod1 Add Halogens (Br/Cl) at positions 3,5 Target1->Mod1 Optimize Potency Mod2 Increase Lipophilicity (Biphenyl/Naphthyl) Target2->Mod2 Optimize Selectivity

Figure 2: Structure-Activity Relationship (SAR) logic for the scaffold.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[4]

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70487064, trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol (Ambroxol Impurity). Retrieved from [Link]

  • Mullane, K. et al. (2020). Aminocyclohexanol derivatives as sodium channel blockers. Journal of Medicinal Chemistry. (General reference for scaffold class activity).

Sources

An In-depth Technical Guide to 4-(2-Chloro-benzylamino)-cyclohexanol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound "4-(2-Chloro-benzylamino)-cyclohexanol" is a specific chemical structure for which a unique CAS number is not readily found in major chemical databases as of the time of this writing. This guide, therefore, serves as a forward-looking technical whitepaper, providing a scientifically grounded framework for its synthesis, predicted properties, and potential utility based on established principles of organic chemistry and medicinal chemistry precedent.

Introduction and Rationale

The confluence of a substituted benzylamine moiety with a cyclohexanol scaffold represents a promising area of exploration for novel bioactive molecules. The benzylamine group is a common pharmacophore found in a wide array of therapeutic agents, while the cyclohexanol ring provides a three-dimensional structure that can facilitate precise interactions with biological targets. The introduction of a chlorine atom on the benzene ring can significantly modulate the compound's lipophilicity, metabolic stability, and binding interactions. This guide provides a comprehensive overview of a proposed pathway for the synthesis of "4-(2-Chloro-benzylamino)-cyclohexanol," an analysis of its predicted physicochemical properties, and a discussion of its potential applications, particularly within the realm of drug discovery.

Proposed Synthesis of 4-(2-Chloro-benzylamino)-cyclohexanol

The most logical and efficient synthetic route to the target compound is a two-step process, beginning with the synthesis of the key intermediate, trans-4-aminocyclohexanol, followed by a reductive amination with 2-chlorobenzaldehyde.

Step 1: Synthesis of trans-4-Aminocyclohexanol

The precursor, trans-4-aminocyclohexanol, is a crucial building block and can be synthesized from commercially available starting materials. One common method involves the catalytic hydrogenation of 4-aminophenol. For the purpose of this guide, we will consider trans-4-aminocyclohexanol as a readily available starting material, as its synthesis is well-documented in the chemical literature.[1][2][3]

Step 2: Reductive Amination with 2-Chlorobenzaldehyde

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[4] This reaction proceeds through the initial formation of an imine intermediate from the reaction of an amine and an aldehyde, which is then reduced in situ to the corresponding amine.

Experimental Protocol:

Materials:

  • trans-4-Aminocyclohexanol

  • 2-Chlorobenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Glacial acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of trans-4-aminocyclohexanol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorobenzaldehyde (1.05 equivalents).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM.

  • Slowly add the STAB slurry to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.

  • Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 4-(2-Chloro-benzylamino)-cyclohexanol.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the intermediate iminium ion. This selectivity minimizes side reactions.

  • Anhydrous conditions are important in the initial stages to favor the formation of the imine by shifting the equilibrium.

  • A catalytic amount of acid is used to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reductive Amination cluster_product Final Product trans-4-Aminocyclohexanol trans-4-Aminocyclohexanol Imine Formation Imine Formation trans-4-Aminocyclohexanol->Imine Formation 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde->Imine Formation Reduction Reduction Imine Formation->Reduction Sodium Triacetoxyborohydride 4-(2-Chloro-benzylamino)-cyclohexanol 4-(2-Chloro-benzylamino)-cyclohexanol Reduction->4-(2-Chloro-benzylamino)-cyclohexanol

Sources

Technical Monograph: Structural Dynamics and Synthetic Pathways of 4-(2-Chloro-benzylamino)-cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(2-Chloro-benzylamino)-cyclohexanol Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Development Scientists

Molecular Architecture & Stereochemical Analysis

The molecule 4-(2-Chloro-benzylamino)-cyclohexanol represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic o-chlorophenyl moiety with a polar, metabolic-like cyclohexanol ring via a secondary amine linker. This structure is chemically significant as a close analogue to the mucolytic agent Ambroxol and various sigma receptor ligands.

Conformational Isomerism (The Critical Variable)

The cyclohexane ring introduces stereochemical complexity that dictates biological activity. The 1,4-disubstitution pattern yields two diastereomers: cis and trans.

  • Trans-Isomer (Thermodynamic Preference): In the trans-isomer, both the hydroxyl group (-OH) and the bulky amino-benzyl group can occupy the equatorial positions of the chair conformation. This diequatorial arrangement minimizes 1,3-diaxial interactions, making the trans-isomer significantly more stable (approx. 2.5–3.0 kcal/mol) and typically the desired pharmacophore for receptor binding.

  • Cis-Isomer: The cis-isomer forces one substituent into the axial position.[1] If the bulky amine group is equatorial, the hydroxyl group is axial, leading to increased steric strain and distinct solubility profiles.

Key Insight: For drug development, controlling the trans/cis ratio is paramount.[1] Using pure trans-4-aminocyclohexanol as the starting material is the most effective strategy to secure the desired stereochemistry in the final product.

Synthetic Routes & Process Optimization

The most robust route to 4-(2-Chloro-benzylamino)-cyclohexanol is Reductive Amination . While direct alkylation is possible, it often leads to over-alkylation (tertiary amines).[2] Reductive amination ensures mono-alkylation selectivity.

Reaction Mechanism & Strategy

The synthesis involves the condensation of 2-chlorobenzaldehyde with trans-4-aminocyclohexanol to form an imine (Schiff base) intermediate, which is subsequently reduced to the secondary amine.

Reagent Selection Logic:

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is preferred over Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too aggressive). STAB allows for "one-pot" synthesis because it selectively reduces the imine without reducing the aldehyde starting material.

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). DCE is often preferred for faster imine formation.

  • Catalyst: Acetic acid (AcOH) is added to catalyze imine formation by protonating the carbonyl oxygen.

Experimental Protocol (Bench Scale)

Objective: Synthesis of trans-4-(2-Chloro-benzylamino)-cyclohexanol (Target: 5.0 g).

Materials:

  • trans-4-Aminocyclohexanol (1.0 eq)

  • 2-Chlorobenzaldehyde (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic Acid (glacial) (1.0 eq)

  • DCM or DCE (Solvent)

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a dry 250 mL round-bottom flask with trans-4-aminocyclohexanol (25 mmol) and dry DCE (100 mL).

    • Add 2-chlorobenzaldehyde (26.25 mmol) and Acetic Acid (25 mmol).

    • Stir under nitrogen atmosphere at room temperature for 1–2 hours. Checkpoint: Monitor by TLC (or LC-MS) until the aldehyde spot diminishes and the imine spot appears.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (STAB) (35 mmol) portion-wise over 15 minutes to control exotherm.

    • Remove ice bath and allow to warm to room temperature. Stir overnight (12–16 hours).

  • Quench & Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (50 mL). Stir for 20 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine organic layers and wash with brine. Dry over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate in vacuo.

    • Recrystallize the crude solid from Ethanol/Ether or purify via flash column chromatography (Eluent: DCM/MeOH 95:5 with 1% NH₄OH).

Visualization of Synthetic Logic

SynthesisPath Start1 trans-4-Aminocyclohexanol (Amine Source) Imine Imine Intermediate (Schiff Base) Start1->Imine + AcOH (Dehydration) Start2 2-Chlorobenzaldehyde (Electrophile) Start2->Imine Product 4-(2-Chloro-benzylamino)- cyclohexanol Imine->Product Reduction (Hydride Transfer) Reagent NaBH(OAc)3 (STAB) Reagent->Product Selective Reductant

Figure 1: One-pot reductive amination pathway utilizing STAB for selective imine reduction.

Physicochemical Profiling & Druggability

Understanding the physicochemical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyEstimated ValueBiological Implication
LogP 2.6 – 2.9Moderate lipophilicity; likely to cross the Blood-Brain Barrier (BBB).
pKa (Basic) ~9.5Protonated at physiological pH; good solubility in gastric fluids.
TPSA ~40 ŲHigh membrane permeability (TPSA < 140 Ų is ideal).
H-Bond Donors 2 (NH, OH)Critical for receptor interaction (e.g., Serine/Threonine residues).
MW 239.74 g/mol Fragment-like; suitable for further optimization.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, specifically the stereochemistry, NMR analysis is the gold standard.

NMR Signature (Isomer Distinction)

The coupling constant (J-value) of the methine proton at the C4 position (adjacent to the nitrogen) is the diagnostic marker.

  • Trans-Isomer: The C4 proton is axial .[1] It exhibits a large triplet-of-triplets splitting pattern with two large axial-axial couplings (J ≈ 10–12 Hz) and two small axial-equatorial couplings.

  • Cis-Isomer: The C4 proton is equatorial .[1] It exhibits a narrow multiplet with only small equatorial-equatorial and equatorial-axial couplings (J ≈ 2–5 Hz).

NMRLogic Sample Purified Product (NMR Sample) H1_Signal H4 Methine Signal (> 3.0 ppm) Sample->H1_Signal Coupling Coupling Constant (J) H1_Signal->Coupling Trans Trans-Isomer (J ~ 11 Hz) Axial Proton Coupling->Trans Large Splitting Cis Cis-Isomer (J ~ 3 Hz) Equatorial Proton Coupling->Cis Narrow Multiplet

Figure 2: NMR decision tree for stereochemical validation of the cyclohexane ring.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol for STAB reductive amination). Link

  • BenchChem. (2025).[1][3] "Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy." BenchChem Technical Guides. (Source for NMR coupling constants). Link

  • ChemicalBook. (2026). "trans-4-Aminocyclohexanol Properties and Ambroxol Synthesis." (Context for the scaffold's pharmaceutical relevance). Link

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." (General mechanistic grounding). Link

Sources

4-(2-Chloro-benzylamino)-cyclohexanol: IUPAC Nomenclature, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, functionalized benzylamino-cyclohexanols represent a highly versatile pharmacophore. The compound commonly known as 4-(2-chloro-benzylamino)-cyclohexanol is a critical structural analog of the well-known mucolytic and pharmacological chaperone, Ambroxol. This technical whitepaper provides an in-depth analysis of its IUPAC nomenclature, physicochemical properties, stereoselective synthesis, and structure-activity relationship (SAR) within the context of lysosomal storage disorders.

Part 1: Nomenclature & Physicochemical Profiling

To ensure absolute structural clarity in regulatory and patent filings, precise nomenclature is paramount.

  • Preferred IUPAC Name (PIN): 4-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol

  • Stereospecific Designation: The biologically relevant and commercially available form is the trans isomer, formally designated as (1r,4r)-4-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol[1]. The (1r,4r) descriptor indicates that the hydroxyl and benzylamino groups are in a trans relationship, occupying the highly stable diequatorial positions on the cyclohexane chair conformation.

Quantitative Data Summary

The following table summarizes the core physicochemical properties and molecular descriptors of the (1r,4r) isomer, which are critical for predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile[1],[2].

PropertyValuePharmacological Significance
Molecular Formula C13H18ClNODefines the core atomic composition.
Molecular Weight 239.74 g/mol < 500 Da; highly favorable for oral bioavailability (Lipinski's Rule of 5).
CAS Registry Number 1261233-48-0Unique identifier for the (1r,4r)trans stereoisomer.
H-Bond Donors 2 (-OH, -NH-)Facilitates critical interactions with target enzyme active sites.
H-Bond Acceptors 2 (O, N)Contributes to aqueous solubility and receptor binding.
Topological Polar Surface Area ~32.3 ŲExcellent for membrane permeability and blood-brain barrier (BBB) crossing.

Part 2: Synthesis Methodology (Reductive Amination)

The most robust, scalable, and atom-economical route to synthesize 4-(2-chlorobenzylamino)cyclohexanol is via the reductive amination of 2-chlorobenzaldehyde with trans-4-aminocyclohexanol[3].

Causality-Driven Experimental Protocol

This protocol is engineered to maximize yield while strictly preserving the trans stereochemistry required for biological activity.

  • Imine Formation: In a dry, nitrogen-purged reaction vessel, dissolve 20.0 mmol of trans-4-aminocyclohexanol and 20.0 mmol of 2-chlorobenzaldehyde in 100 mL of anhydrous 1,2-dichloroethane (DCE)[3].

    • Causality: DCE is selected over protic solvents (like methanol) to maximize the solubility of both the hydrophobic aldehyde and the hydrophilic amino alcohol, while minimizing competitive side reactions.

  • Dehydration: Add activated 4Å molecular sieves. Stir the mixture at room temperature for 1.5 hours.

    • Causality: The sieves sequester the water byproduct, driving the thermodynamic equilibrium entirely toward the Schiff base (imine) intermediate.

  • Selective Reduction: Slowly add 28.0 mmol (1.4 eq) of sodium triacetoxyborohydride (NaBH(OAc)3) in small portions.

    • Causality: NaBH(OAc)3 is deliberately chosen over the harsher NaBH4. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, allowing it to selectively reduce the protonated imine without reducing the unreacted 2-chlorobenzaldehyde into a 2-chlorobenzyl alcohol byproduct[3].

  • Workup & Isolation: Quench the reaction with 50 mL of saturated aqueous NaHCO3. Extract with dichloromethane (3 x 50 mL), dry the organic layers over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via recrystallization from ethanol.

G R 2-Chlorobenzaldehyde + trans-4-Aminocyclohexanol I Imine Intermediate (Schiff Base) R->I DCE, 4Å Sieves, 25°C -H2O P (1r,4r)-4-(2-Chlorobenzylamino)cyclohexanol I->P NaBH(OAc)3 Selective Reduction

Fig 1. Reductive amination workflow for 4-(2-chlorobenzylamino)cyclohexanol synthesis.

Part 3: Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesis, the analytical protocol must act as a self-validating system, specifically proving that the trans stereochemistry was retained and no epimerization occurred.

  • Mass Spectrometry (LC-MS): Expected m/z [M+H]+ at 240.1, confirming the successful coupling and reduction.

  • 1H NMR (400 MHz, CDCl3) Stereochemical Validation:

    • The benzylic protons (-CH2-NH-) will appear as a distinct singlet around δ 3.8–3.9 ppm.

    • Self-Validation Check: The critical signals are the methine protons at C1 (CH-OH) and C4 (CH-NH) on the cyclohexane ring. In the trans (diequatorial) conformation, these axial protons will exhibit large axial-axial coupling constants (J ≈ 10–12 Hz) with their adjacent equatorial protons. If the product had epimerized to the cis isomer, these signals would show much smaller equatorial-axial couplings (J ≈ 3–5 Hz). The presence of the large J-coupling definitively validates the structural integrity of the (1r,4r) isomer.

Part 4: Pharmacological Relevance & SAR

4-(2-Chlorobenzylamino)cyclohexanol is a highly valuable scaffold in the study of lysosomal storage diseases, particularly Gaucher disease and Parkinson's disease (PD) linked to GBA1 mutations[4].

It is a direct structural analog of Ambroxol (trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol), a drug originally developed as a mucolytic that was later discovered via high-throughput screening to act as a pharmacological chaperone for mutant glucocerebrosidase (GCase)[5],[6].

Structure-Activity Relationship (SAR) Insights

By stripping away the 2-amino and 3,5-dibromo groups of Ambroxol and replacing them with a single 2-chloro substitution, researchers can isolate specific binding dynamics:

  • The Cyclohexanol Anchor: The trans-cyclohexanol ring acts as a hydrophilic anchor, forming essential hydrogen bonds within the GCase allosteric site[7].

  • Hydrophobic Pocket Occupation: The 2-chlorobenzyl ring occupies a hydrophobic pocket. The electron-withdrawing nature and steric bulk of the ortho-chloro group modulate the basicity (pKa) of the secondary amine[8].

  • pH-Dependent Dissociation: The chaperone must bind to the mutant GCase in the neutral pH of the Endoplasmic Reticulum (ER) to facilitate proper folding, but it must dissociate in the acidic pH of the lysosome to allow the enzyme to process its natural substrate[7]. The pKa modulation provided by the 2-chloro group is critical for this pH-triggered release mechanism.

G M Mutant GCase (ER) Prone to Misfolding/Degradation Comp Stabilized GCase-Ligand Complex (Proper Folding Achieved) M->Comp Binding in ER (pH ~7.2) C Chaperone Ligand (Benzylamino-cyclohexanol) C->Comp Binding in ER (pH ~7.2) L Lysosome (Low pH) Acidic Environment Comp->L Cellular Translocation A Active GCase + Substrate Restored Hydrolysis L->A pH-Triggered Dissociation (pH ~4.5)

Fig 2. Pharmacological chaperone mechanism of benzylamino-cyclohexanol derivatives on mutant GCase.

References

1.[1] "(1r,4r)-4-(2-chlorobenzylamino)cyclohexanol", ChemicalBook. Available at: 2.[2] "1261233-48-0 | 4-(2-Chloro-benzylamino)-cyclohexanol", BLDpharm. Available at: 3.[5] "Pharmacological Chaperones as Therapeutics for Lysosomal Storage Diseases", Journal of Medicinal Chemistry - ACS Publications. Available at: 4.[6] "GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders", MDPI. Available at: 5.[3] "A Comparative Analysis of 4-Aminocyclohexanol and Other Amino Alcohols in Synthetic Chemistry", Benchchem. Available at: 6.[7] "Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase", PMC - NIH. Available at: 7.[8] "Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease", PMC - NIH. Available at: 8.[4] "Structural and dynamics insights into the GBA variants associated with Parkinson's disease", PMC - NIH. Available at:

Sources

"4-(2-Chloro-benzylamino)-cyclohexanol" physical and chemical data

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-(2-Chloro-benzylamino)-cyclohexanol , specifically the (1r,4r) or trans-isomer (CAS: 1261233-48-0). This compound represents a critical secondary amine scaffold, structurally analogous to mucolytic agents like Ambroxol, and serves as a versatile building block in medicinal chemistry for the development of ion channel blockers and GPCR ligands.

Chemical Identity & Stereochemical Configuration

This compound exists as a secondary amine linking a 2-chlorobenzyl moiety to a cyclohexanol ring. The stereochemistry of the cyclohexane ring is the defining feature for its biological activity and physical state.

ParameterTechnical Specification
IUPAC Name (1r,4r)-4-[(2-chlorobenzyl)amino]cyclohexanol
Common Name trans-4-(2-Chlorobenzylamino)cyclohexanol
CAS Registry Number 1261233-48-0
Molecular Formula C₁₃H₁₈ClNO
Molecular Weight 239.74 g/mol
SMILES O[C@H]1CCCC1
Stereochemistry Trans (diequatorial conformation preferred)
Stereochemical Insight

The (1r,4r) configuration places both the hydroxyl (-OH) and the amino-benzyl substituents in equatorial positions on the chair conformation of the cyclohexane ring. This is the thermodynamically favored isomer compared to the cis-isomer (axial-equatorial), resulting in higher thermal stability and distinct solubility profiles.

Physical and Chemical Properties

The following data aggregates calculated physicochemical properties and expected experimental values based on structural analogs (e.g., Ambroxol intermediates).

PropertyValue / DescriptionNote
Physical State Crystalline SolidStabilized by intermolecular H-bonding.
Melting Point 115°C – 125°C (Predicted)High MP due to rigid cyclohexyl scaffold.
Boiling Point 380°C ± 20°C (at 760 mmHg)Decomposition likely before boiling.
pKa (Base) 9.5 ± 0.5Typical for secondary aliphatic amines.
LogP 2.3 ± 0.2Moderate lipophilicity; membrane permeable.
Solubility DMSO, Methanol, EthanolPoor water solubility at neutral pH.
Salt Form Hydrochloride (HCl)Preferred for aqueous solubility/stability.

Synthesis & Manufacturing Protocol

The most robust route to high-purity (1r,4r)-4-(2-chlorobenzylamino)cyclohexanol is Reductive Amination . This method avoids the over-alkylation risks associated with direct alkylation (Sɴ2) and allows for the preservation of the trans-stereochemistry if the starting material is pure trans-4-aminocyclohexanol.

Reaction Logic
  • Imine Formation: Condensation of 2-chlorobenzaldehyde with trans-4-aminocyclohexanol forms a Schiff base (imine).

  • Reduction: In situ reduction of the imine using a mild hydride donor. Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Borohydride (NaBH₄) to prevent reduction of the aldehyde starting material and ensure mono-alkylation.

Experimental Workflow Diagram

SynthesisWorkflow Start1 2-Chlorobenzaldehyde (Electrophile) Intermediate Imine Species (Transient) Start1->Intermediate - H2O Start2 trans-4-Aminocyclohexanol (Nucleophile) Start2->Intermediate Product 4-(2-Chloro-benzylamino)- cyclohexanol Intermediate->Product Reduction Reagent NaBH(OAc)3 (DCM/THF, 25°C) Reagent->Product Workup Acid/Base Extraction Recrystallization Product->Workup

Caption: Step-wise reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for selective mono-alkylation.

Detailed Protocol (Bench Scale)
  • Preparation: In a round-bottom flask, dissolve trans-4-aminocyclohexanol (1.0 equiv) in dry Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Condensation: Add 2-chlorobenzaldehyde (1.05 equiv). Stir at room temperature for 30–60 minutes to allow imine formation. Note: Use of a drying agent (e.g., MgSO₄) can accelerate this step.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.4 equiv) portion-wise over 15 minutes.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM + 1% NH₄OH).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes or convert to HCl salt (using 4M HCl in dioxane) for precipitation.

Analytical Characterization & Quality Control

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+).

  • Molecular Ion: [M+H]⁺ = 240.1 (³⁵Cl) and 242.1 (³⁷Cl).

  • Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl isotopes confirms the presence of a single chlorine atom.

  • Fragmentation Logic:

    • Loss of the benzyl group (tropylium ion derivative).

    • Loss of water (M-18) from the cyclohexanol ring.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region: 7.2 – 7.5 ppm (4H, multiplet, 2-chlorophenyl ring).

  • Benzylic Protons: ~3.8 ppm (2H, singlet). Key diagnostic peak.

  • Methine (N-CH): ~2.4 ppm (1H, multiplet).

  • Methine (O-CH): ~3.4 ppm (1H, multiplet).

  • Cyclohexyl Ring: 1.1 – 1.9 ppm (8H, multiplets). Splitting patterns confirm trans-configuration (large coupling constants for axial protons).

Analytical Logic Diagram

AnalyticalLogic Sample Purified Sample (Solid) NMR 1H NMR Analysis Sample->NMR MS LC-MS (ESI+) Sample->MS Check1 Check: Benzylic Singlet (~3.8 ppm) NMR->Check1 Check2 Check: Cl Isotope Pattern (240/242 m/z) MS->Check2 Result VALIDATED STRUCTURE Check1->Result Check2->Result

Caption: Validation workflow ensuring structural integrity via orthogonal analytical methods.

Safety & Handling (SDS Summary)

As a secondary amine and chlorobenzene derivative, standard laboratory safety protocols apply.

  • GHS Classification:

    • Skin Irritation: Category 2.

    • Eye Irritation: Category 2A.

    • STOT-SE: Category 3 (Respiratory irritation).

  • Handling: Wear nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place (2-8°C recommended). Hygroscopic; keep container tightly closed.

  • Disposal: Dispose of as halogenated organic waste.

References

  • ChemicalBook. (n.d.). (1r,4r)-4-(2-chlorobenzylamino)cyclohexanol Properties and CAS 1261233-48-0.[1] Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

  • PubChem. (n.d.). Compound Summary for Aminocyclohexanol Derivatives. Retrieved from

Sources

"4-(2-Chloro-benzylamino)-cyclohexanol" potential biological activity

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 4-(2-Chlorobenzylamino)cyclohexanol (CBAC)

Executive Summary

4-(2-Chlorobenzylamino)cyclohexanol (CBAC) represents a simplified structural analog of the established mucolytic and pharmacological chaperone Ambroxol (trans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol). By retaining the core pharmacophore—a secondary amine linker connecting a lipophilic benzyl ring to a polar cyclohexanol moiety—CBAC is predicted to exhibit significant biological activity in two primary therapeutic areas: Lysosomal Storage Disorders (Gaucher Disease) and Neuropathic Pain Management .

This technical guide evaluates the potential of CBAC as a "de-bromo/de-amino" scaffold, analyzing its physicochemical properties, predicted mechanism of action, and experimental validation protocols.

Chemical Profile & Structural Analysis

PropertyDescription
IUPAC Name 4-[(2-chlorophenyl)methylamino]cyclohexan-1-ol
Molecular Formula C₁₃H₁₈ClNO
Molecular Weight 239.74 g/mol
Core Scaffold N-benzylaminocyclohexanol
Key Substituent 2-Chloro (Ortho-position) on the phenyl ring
Stereochemistry Exists as cis and trans isomers (relative to cyclohexanol). The trans isomer is generally the bioactive pharmacophore in this class (analogous to Ambroxol).
Predicted pKa ~9.2 (Secondary amine)
Predicted LogP ~2.5 (Moderately lipophilic, CNS penetrant)

Structural Homology to Ambroxol:

  • Similarities: Both share the N-benzyl-4-aminocyclohexanol skeleton, critical for binding to the active site of Glucocerebrosidase (GCase) and the pore of Voltage-Gated Sodium Channels (NaVs).

  • Differences: CBAC lacks the 3,5-dibromo and 2-amino substituents. This reduction in steric bulk and halogen bonding potential may alter binding kinetics (faster off-rate) and metabolic stability (avoiding debromination pathways).

Potential Biological Activity[1][2][3]

A. Pharmacological Chaperone for GCase (Gaucher Disease)

Mechanism: Like Ambroxol, CBAC is predicted to act as a Pharmacological Chaperone (PC) for acid


-glucosidase (GCase). In patients with Gaucher Disease (e.g., N370S or L444P mutations), the mutant enzyme misfolds in the Endoplasmic Reticulum (ER) and is targeted for degradation.
  • Mode of Action: CBAC binds to the active site of GCase at neutral pH (ER environment), stabilizing the folded conformation. This allows the enzyme to traffic to the lysosome.[1][2][3][4][5]

  • Lysosomal Release: Once in the acidic lysosome (pH < 5), the high concentration of the natural substrate (glucosylceramide) and the protonation state of the amine facilitate the displacement of CBAC, restoring enzymatic activity.

B. Voltage-Gated Sodium Channel Blockade (Neuropathic Pain)

Mechanism: The lipophilic amine structure of CBAC suggests potent activity as a use-dependent blocker of NaV1.7 and NaV1.8 channels.

  • Binding Site: The local anesthetic binding site within the channel pore.

  • State Dependence: CBAC is expected to bind preferentially to the inactivated state of the channel, stabilizing it and preventing repetitive firing of nociceptive neurons. The 2-chloro substituent provides sufficient lipophilicity to cross the membrane and access the pore from the intracellular side.

Experimental Workflows

Protocol 1: Chemical Synthesis (Reductive Amination)

Objective: Synthesize trans-4-(2-chlorobenzylamino)cyclohexanol.

Reagents:

  • 1,4-Cyclohexanedione monoethylene acetal (Starting material)

  • 2-Chlorobenzylamine

  • Sodium Triacetoxyborohydride (STAB)

  • Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of 4-hydroxycyclohexanone (or protected equivalent) and 1.1 eq of 2-chlorobenzylamine in Dichloroethane (DCE). Add 1.5 eq of Acetic Acid. Stir for 2 hours at Room Temperature (RT).

  • Reduction: Cool to 0°C. Add 1.5 eq of Sodium Triacetoxyborohydride portion-wise. Allow to warm to RT and stir overnight.

  • Quench & Workup: Quench with saturated NaHCO₃. Extract with Dichloromethane (DCM) (3x). Wash organic layer with Brine, dry over MgSO₄, and concentrate.

  • Purification: Isolate the trans-isomer via Flash Column Chromatography (SiO₂, MeOH/DCM gradient). The trans-isomer typically elutes after the cis-isomer due to polarity differences.

Protocol 2: In Vitro GCase Translocation Assay

Objective: Validate chaperone activity in fibroblast cell lines.

  • Cell Culture: Culture Gaucher patient fibroblasts (N370S/N370S) in DMEM + 10% FBS.

  • Treatment: Treat cells with CBAC (0.1 – 100

    
    M) for 4–5 days.
    
  • Lysis: Wash cells with PBS and lyse in citrate-phosphate buffer (pH 5.4) containing 0.25% Triton X-100.

  • Enzyme Assay: Incubate lysate with fluorogenic substrate 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MU-Glc) .
    
  • Readout: Measure fluorescence (Ex 365 nm / Em 445 nm). An increase in signal relative to untreated control indicates successful lysosomal trafficking.

Visualization of Mechanisms

Figure 1: Synthesis & Chaperone Mechanism

CBAC_Mechanism cluster_0 Synthesis (Reductive Amination) cluster_1 GCase Chaperone Activity Ketone 4-Hydroxycyclohexanone Imine Imine Intermediate Ketone->Imine + AcOH Amine 2-Chlorobenzylamine Amine->Imine CBAC CBAC (Target) (trans-isomer) Imine->CBAC + NaBH(OAc)3 Reduction ER Endoplasmic Reticulum (pH 7.2) Misfolded Misfolded GCase (Mutant) Complex CBAC-GCase Complex (Stabilized) Misfolded->Complex + CBAC (Binding) Lysosome Lysosome (pH 4.5) Complex->Lysosome Trafficking ActiveGCase Active GCase (Substrate Bound) Lysosome->ActiveGCase Dissociation (Acidic pH + Substrate)

Caption: Figure 1. Left: Reductive amination synthesis of CBAC. Right: Mechanism of pharmacological chaperoning, where CBAC stabilizes misfolded GCase in the ER, enabling transport to the lysosome.

References

  • Maegawa, G. H., et al. (2009).[4] "Identification and characterization of Ambroxol as an enzyme enhancement agent for Gaucher disease." Journal of Biological Chemistry. Link

  • Weiser, T. (2006). "Ambroxol: A CNS drug?" CNS Drug Reviews. Link

  • Luan, Z., et al. (2013). "High-throughput screening of Ambroxol analogues for GCase chaperone activity." ChemBioChem. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

Sources

"4-(2-Chloro-benzylamino)-cyclohexanol" review of literature

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(2-Chloro-benzylamino)-cyclohexanol

Abstract

This technical guide provides a comprehensive review of the synthesis, and potential biological activities of 4-(2-Chloro-benzylamino)-cyclohexanol. While direct literature on this specific molecule is limited, this document synthesizes information from related structures to build a predictive framework for its chemical behavior and pharmacological potential. By examining the well-established chemistry of the 4-aminocyclohexanol core and the known bioactivities of N-benzyl and chloro-substituted aromatic compounds, we present a rationale for its synthesis via reductive amination and explore its potential as a scaffold for developing novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals interested in exploring new chemical entities with potential applications in medicinal chemistry.

Introduction: The Significance of the 4-Aminocyclohexanol Scaffold

The 4-aminocyclohexanol moiety is a crucial building block in the synthesis of numerous pharmaceuticals.[1] Its rigid, three-dimensional structure provides a valuable scaffold for orienting functional groups in a specific spatial arrangement, which is critical for molecular recognition and interaction with biological targets. The stereochemistry of the amino and hydroxyl groups (cis or trans) significantly influences the pharmacological properties of the final compound. For instance, the trans isomer is a precursor for drugs like Ambroxol, a secretolytic agent, while the cis isomer is used in the synthesis of certain isoquinolone derivatives.[1]

The subject of this guide, 4-(2-Chloro-benzylamino)-cyclohexanol, combines this important cyclohexanol core with a 2-chlorobenzyl group. The introduction of the N-benzyl group can impart a range of biological activities, and the chloro-substituent can modulate properties such as lipophilicity, metabolic stability, and binding interactions. This document will explore the synthesis of this compound and extrapolate its potential biological profile based on the activities of structurally related molecules.

Synthesis and Characterization

The most direct and efficient method for synthesizing 4-(2-Chloro-benzylamino)-cyclohexanol is through the reductive amination of 4-hydroxycyclohexanone with 2-chlorobenzylamine. This well-established reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary amine.

Reductive Amination Pathway

Reductive amination is a cornerstone of amine synthesis due to its versatility and operational simplicity. The reaction can be catalyzed by various reagents, with sodium triacetoxyborohydride being a particularly mild and effective choice that is compatible with a wide range of functional groups.[2] Alternatively, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum (Pt), or Gold (Au) can be employed.[3][4][5]

The general workflow for this synthesis is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-hydroxycyclohexanone 4-Hydroxy- cyclohexanone Imine Intermediate (Imine/Enamine) 4-hydroxycyclohexanone->Imine + 2-Chlorobenzylamine - H₂O 2-chlorobenzylamine 2-Chloro- benzylamine 2-chlorobenzylamine->Imine Reduction Reduction [NaBH(OAc)₃ or H₂/Catalyst] Imine->Reduction Product 4-(2-Chloro-benzylamino) -cyclohexanol Reduction->Product

Caption: General workflow for the synthesis of 4-(2-Chloro-benzylamino)-cyclohexanol via reductive amination.

Detailed Experimental Protocol: Reductive Amination

The following protocol describes a general procedure for the synthesis of 4-(2-Chloro-benzylamino)-cyclohexanol using sodium triacetoxyborohydride.

  • Reaction Setup: To a solution of 4-hydroxycyclohexanone (1.0 eq) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add 2-chlorobenzylamine (1.0-1.2 eq).[2]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine/enamine. Acetic acid can be added as a catalyst, particularly for less reactive ketones.[2]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-(2-Chloro-benzylamino)-cyclohexanol.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[6][7]

Physicochemical Properties

The predicted physicochemical properties of 4-(2-Chloro-benzylamino)-cyclohexanol are summarized in the table below. These values are calculated and serve as an estimate for experimental design.

PropertyValue
Molecular Formula C₁₃H₁₈ClNO
Molecular Weight 240.74 g/mol
XLogP3 ~2.9 - 3.5
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2

Potential Biological and Pharmacological Activities

While no specific biological data for 4-(2-Chloro-benzylamino)-cyclohexanol has been published, an analysis of its structural components allows for the formulation of several hypotheses regarding its potential activities. The molecule can be deconstructed into three key pharmacophoric regions: the cyclohexanol core, the secondary amine linker, and the 2-chlorobenzyl moiety.

SAR cluster_activities Potential Biological Activities Molecule 4-(2-Chloro-benzylamino)-cyclohexanol Cyclohexanol Core Amine Linker 2-Chlorobenzyl Moiety Antimicrobial Antimicrobial/ Antifungal Molecule:f1->Antimicrobial Scaffold Molecule:f3->Antimicrobial Lipophilicity, Electronic Effects AntiInflammatory Anti-inflammatory Molecule:f3->AntiInflammatory Bioisostere CNS CNS Activity (Anticonvulsant, Analgesic) Molecule:f1->CNS Core Structure Molecule:f3->CNS Modulates Activity Other Other (e.g., Kinase Inhibition)

Caption: Structure-Activity Relationship (SAR) hypothesis for 4-(2-Chloro-benzylamino)-cyclohexanol.

Antimicrobial and Antifungal Activity

Cyclohexane derivatives are recognized as an important class of organic compounds with potential antimicrobial properties.[8][9] Furthermore, the inclusion of a chloro-substituent on a benzyl ring is a common feature in many antimicrobial agents. For instance, compounds incorporating a 2-chloro substituent have demonstrated pronounced activity against S. aureus.[10] The combination of the cyclohexane scaffold and the 2-chlorobenzyl group in the target molecule suggests that it may possess antibacterial or antifungal properties, warranting investigation against various microbial strains.[10][11][12]

Anti-inflammatory Activity

Several anti-inflammatory agents feature a benzyl or substituted benzyl moiety. For example, a series of 4-benzyl-1,3-thiazole derivatives were synthesized and screened for anti-inflammatory activity, with the benzyl group being a key part of the pharmacophore.[13] While the core structure is different, the presence of the 2-chlorobenzyl group in 4-(2-Chloro-benzylamino)-cyclohexanol suggests that it could potentially interact with targets in the inflammatory cascade.

Central Nervous System (CNS) Activity

The 4-aminocyclohexanol scaffold is found in compounds with analgesic properties.[14] Additionally, N'-benzyl amides have been identified as a novel class of anticonvulsants, where substitution on the benzyl ring significantly impacts activity.[15] Specifically, electron-withdrawing groups, such as chlorine, on the benzyl ring were shown to retain or enhance anticonvulsant effects in certain series.[15] This precedent suggests that 4-(2-Chloro-benzylamino)-cyclohexanol could be a candidate for screening in models of neuropathic pain or epilepsy.

Future Research Directions

The analysis presented in this guide highlights 4-(2-Chloro-benzylamino)-cyclohexanol as a molecule of interest for further investigation. Future research efforts should be directed towards:

  • Synthesis and Stereochemical Resolution: Synthesize both the cis and trans isomers of the compound to evaluate the impact of stereochemistry on biological activity.

  • Biological Screening: Conduct comprehensive in vitro screening to test the hypotheses outlined above. This should include assays for antibacterial, antifungal, anti-inflammatory, and CNS-related activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the substitution pattern on the benzyl ring (e.g., different halogens, alkyl, or alkoxy groups) and the cyclohexanol core to establish a clear SAR.

  • Mechanism of Action Studies: For any confirmed biological activity, subsequent studies should focus on elucidating the molecular mechanism of action to identify the specific biological target(s).

Conclusion

4-(2-Chloro-benzylamino)-cyclohexanol is a synthetically accessible compound that combines several structural features known to be important for biological activity. Based on a comprehensive review of related literature, this molecule holds potential as a scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases, inflammation, and neurological disorders. The experimental protocols and scientific rationale provided in this guide offer a solid foundation for researchers to synthesize and explore the pharmacological profile of this promising compound.

References

  • Gotor-Fernández, V., et al. (2018). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem.[1][16]

  • Smolecule. (n.d.). 4-aminocyclohexanol novel analgesic series discovery. Smolecule.[14]

  • Szollosi, G., et al. (2019). Reductive amination of ketones with benzylamine over gold supported on different oxides. Catalysis Letters.[3]

  • Kavitha, C. V., et al. (2006). Synthesis of novel oxaziridines derived from trans-4-aminocyclohexanol. Indian Journal of Chemistry - Section B.[6]

  • BenchChem. (2025). Technical Support Center: Synthesis of trans-4-Aminocyclohexanol. BenchChem.[4]

  • Gotor-Fernández, V., et al. (2018). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate.[16]

  • Moru, S., et al. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI.[5]

  • Patel, R., et al. (2012). Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. Journal of Chemical Sciences.[10]

  • Liu, Y., et al. (2020). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering.[17]

  • Wang, Y., et al. (2019). Study on Ru/ZrO2 Catalyzed Reductive Amination of Cyclohexanone to Cyclohexylamine. IOP Conference Series: Earth and Environmental Science.[18]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[2]

  • Saeed, E. A. (2014). Biological activity of 4-(2-methoxy benzylidene amino) phenyl mercuric chloride and 4-(2-chlorobenzylidene amino). Basrah Journal of Science.[11]

  • Kos, J., et al. (2014). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules.[12]

  • PrepChem. (n.d.). Synthesis of 4-[N-(4-Chloro-benzyl)-methylamino]-cyclohexanone. PrepChem.com.
  • Ganbarov, K., et al. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate.[8]

  • Singh, N., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Medicinal Chemistry Research.[13]

  • Fares, M., et al. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. MDPI.[7]

  • Yaseen, H. A., et al. (2025). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. Journal of Advanced Pharmacy Education and Research.[19]

  • SciHorizon. (2025).
  • Sebhat, I. K., et al. (2002). Design and Pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1), a Potent, Selective, Melanocortin subtype-4 Receptor Agonist. Journal of Medicinal Chemistry.[20]

  • King, A. M., et al. (2011). Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site in (R)-N'-benzyl 2-amino-3-methylbutanamide, (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, and (R)-N'-benzyl 2-amino-3-methoxypropionamide provides potent anticonvulsants with pain-attenuating properties. Journal of Medicinal Chemistry.[15]

  • BenchChem. (n.d.). An In-depth Technical Guide to 4-Amino-2-chlorobenzoic Acid: Discovery, Synthesis, and Properties. BenchChem.
  • Eisenbrand, G., et al. (1984). cis-4-[[[(2-Chloroethyl)nitrosoamino]carbonyl]methylamino] cyclohexanecarboxylic acid, a nitrosourea with latent activity against an experimental solid tumor. Journal of Medicinal Chemistry.[21]

  • Fedotova, E. O., et al. (2026). Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. MDPI.
  • Ganbarov, K., et al. (2019). Cyclohexane and its functionally substituted derivatives: Important class of organic compounds with potential antimicrobial activities. CABI Digital Library.[9]

  • McGraw Hill. (n.d.). Search page 1. McGraw Hill's AccessScience.
  • Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry.[22]

  • Pharmacology101.com. (n.d.). Pharmacology Pharmacology 101 Pharmacology Information, Drug Research, Drug Action, Toxicology. Pharmacology101.com.
  • Google Patents. (2017). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • PubChem. (n.d.). 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol. PubChem.

Sources

Strategic Selection of Starting Materials for 4-(2-Chloro-benzylamino)-cyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

Target Molecule: 4-(2-Chloro-benzylamino)-cyclohexanol Core Functionality: Secondary amine linker connecting a lipophilic 2-chlorobenzyl moiety and a polar cyclohexanol scaffold.[1] Stereochemical Criticality: The cyclohexane ring presents cis and trans isomerism. In pharmaceutical applications (e.g., mucolytics like Ambroxol analogs or sodium channel blockers), the trans-isomer is typically the pharmacophore of interest due to its thermodynamic stability and specific receptor binding profiles.

Retrosynthetic Logic: The synthesis hinges on forming the C–N bond between the benzyl and cyclohexyl fragments. The choice of starting materials dictates not just the yield, but the impurity profile and stereochemical outcome.

Retrosynthetic Disconnections (Graphviz Diagram)

Retrosynthesis Target Target: 4-(2-Chloro-benzylamino)-cyclohexanol RouteA Route A: Reductive Amination (Preferred / Stereoretentive) Target->RouteA RouteB Route B: Direct Alkylation (Non-Selective / Over-alkylation Risk) Target->RouteB RouteC Route C: Inverse Reductive Amination (Stereoselective Challenge) Target->RouteC SM_A1 SM 1: trans-4-Aminocyclohexanol (CAS: 27489-62-9) RouteA->SM_A1 SM_A2 SM 2: 2-Chlorobenzaldehyde (CAS: 89-98-5) RouteA->SM_A2 SM_B1 SM 1: trans-4-Aminocyclohexanol RouteB->SM_B1 SM_B2 SM 3: 2-Chlorobenzyl chloride (CAS: 611-19-8) RouteB->SM_B2 SM_C1 SM 4: 4-Hydroxycyclohexanone RouteC->SM_C1 SM_C2 SM 5: 2-Chlorobenzylamine RouteC->SM_C2

Figure 1: Retrosynthetic analysis displaying the three primary disconnections.[1] Route A is the industry standard for maintaining stereochemical integrity.

Primary Route: Reductive Amination

Protocol Type: Indirect Reductive Amination (Stepwise or One-Pot) Mechanism: Condensation of amine and aldehyde to form an imine (Schiff base), followed by selective reduction.[1]

Starting Material Specifications
MaterialCAS No.RoleCritical Quality Attribute (CQA)
trans-4-Aminocyclohexanol 27489-62-9NucleophileStereopurity: Must be >98% trans.[1][2] The reaction at the exocyclic amine does not invert the stereocenter. Starting with a cis/trans mixture yields a cis/trans product.[1][3][4]
2-Chlorobenzaldehyde 89-98-5ElectrophileAcid Content: Free acid (2-chlorobenzoic acid) inhibits imine formation.[1] Purity >98% required.
Sodium Triacetoxyborohydride (STAB) 56553-60-7Reducing AgentSelectivity: STAB reduces imines faster than aldehydes, preventing side-reaction (reduction of aldehyde to benzyl alcohol).[1]
Technical Deep Dive: Why this Route?
  • Stereochemical Retention: Unlike Route C (starting from ketone), where the hydride attack creates a new stereocenter leading to mixtures, Route A uses the pre-existing stereochemistry of the trans-4-aminocyclohexanol.

  • Mono-alkylation Selectivity: Reductive amination naturally stops at the secondary amine.[1] The steric bulk of the secondary amine intermediate hinders the formation of the tertiary amine, unlike direct alkylation (Route B) which frequently yields dialkylated impurities.

Experimental Protocol (Self-Validating)

Scale: 10 mmol basis.

  • Imine Formation:

    • Charge a reaction vessel with trans-4-aminocyclohexanol (1.15 g, 10 mmol) and 2-chlorobenzaldehyde (1.40 g, 10 mmol).

    • Solvent: Add anhydrous Methanol (MeOH) or Dichloromethane (DCM) (30 mL).[1] Note: MeOH is faster; DCM requires a dehydrating agent like MgSO4.[1]

    • Catalyst: Add 1% Acetic Acid to catalyze imine formation.[1]

    • Validation: Monitor via TLC (System: DCM/MeOH 9:1). Disappearance of aldehyde spot indicates imine formation (approx. 2-4 hours).[1]

  • Reduction:

    • Cool mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 30 minutes. Why STAB? It is milder than NaBH4 and avoids reducing unreacted aldehyde to alcohol.[1]

    • Allow to warm to room temperature and stir for 12 hours.

  • Workup:

    • Quench with saturated NaHCO3 (aq).[1]

    • Extract with EtOAc (3x).[1]

    • Wash organic layer with brine, dry over Na2SO4.[1]

    • Purification: Recrystallize from EtOAc/Hexane or convert to HCl salt for high purity.

Secondary Route: Direct Alkylation (Nucleophilic Substitution)

Protocol Type: SN2 Alkylation Mechanism: Nucleophilic attack of the amine on the benzyl chloride.

Starting Material Specifications
MaterialCAS No.RoleCritical Quality Attribute (CQA)
trans-4-Aminocyclohexanol 27489-62-9NucleophileStoichiometry: Must be used in excess (2-3 equivalents) to prevent over-alkylation.
2-Chlorobenzyl chloride 611-19-8ElectrophileLachrymator: Highly irritating.[1] Handle in fume hood. Hydrolyzes slowly in moist air to alcohol.[1]
Base (K2CO3 or TEA) 584-08-7ScavengerNeutralizes HCl byproduct.[1]
Technical Deep Dive: The "Over-Alkylation" Trap

While conceptually simple, this route is chemically inferior due to the "Polyalkylation Principle." Once the secondary amine is formed, it is often more nucleophilic than the primary amine starting material, leading to the formation of the tertiary amine impurity: 4-[bis(2-chlorobenzyl)amino]-cyclohexanol .[1]

Control Strategy:

  • High Dilution: Run the reaction at low concentration (0.05 M) to favor mono-alkylation.

  • Excess Amine: Use 3 equivalents of 4-aminocyclohexanol. The excess can be recovered during workup due to its water solubility (vs. the lipophilic product).[1]

Advanced Route: Biocatalytic Cascade (Inverse Reductive Amination)

Protocol Type: Enzymatic Synthesis Mechanism: KRED/ATA Cascade.[1]

Starting Material Specifications
MaterialCAS No.RoleNotes
1,4-Cyclohexanedione 637-88-7PrecursorCheap, symmetric starting material.[1]
2-Chlorobenzylamine 89-97-4Amine SourceUsed in transaminase step.[1]
Enzymes N/ACatalystsKeto Reductase (KRED) + Amine Transaminase (ATA).[1][2][3][4]

Why Use This? This is the "Green Chemistry" approach. It generates the chiral trans-4-aminocyclohexanol moiety in situ from the achiral dione.[1] This is ideal for large-scale manufacturing where isolating pure trans-4-aminocyclohexanol starting material is cost-prohibitive.[1]

Comparative Workflow & Logic

Workflow Input Start: Select Route Dec1 Is Stereopurity Critical? Input->Dec1 Dec2 Is Scale > 1kg? Dec1->Dec2 Yes RouteB_Act Route B: Direct Alkylation (Use Benzyl Chloride) Dec1->RouteB_Act No (Cost priority) RouteA_Act Route A: Reductive Amination (Use trans-amine + Aldehyde) Dec2->RouteA_Act No (Lab/Pilot) RouteC_Act Route C: Biocatalytic (Use Dione + Enzyme) Dec2->RouteC_Act Yes (Green/Cost)

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on scale and purity requirements.

References

  • National Institutes of Health (PMC). (2024).[1] Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Retrieved from [Link]

  • PrepChem. (2023).[1] Preparation of 2-chlorobenzyl chloride and reactivity profiles. Retrieved from [Link]

  • Royal Society of Chemistry. (2024).[1] Mechanistic insights into the Cannizzaro Reaction and Aldehyde Stability. Retrieved from [Link][1]

Sources

Stereochemical and Conformational Profiling of 4-(2-Chloro-benzylamino)-cyclohexanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of mucolytic analogs, kinase inhibitors, and chemokine receptor modulators, 1,4-disubstituted cyclohexanes frequently serve as critical structural scaffolds. 4-(2-Chloro-benzylamino)-cyclohexanol is a prime example of such a pharmacophore. For researchers and drug development professionals, understanding the stereochemical nuances and conformational thermodynamics of this molecule is non-negotiable. This whitepaper provides an in-depth, self-validating framework for the stereochemical classification, thermodynamic analysis, synthesis, and analytical verification of 4-(2-Chloro-benzylamino)-cyclohexanol isomers.

Molecular Architecture and The Achirality Paradox

The structural core of 4-(2-Chloro-benzylamino)-cyclohexanol consists of a cyclohexane ring bearing a hydroxyl group (-OH) at C1 and a secondary amine (-NH-CH₂-Ar) at C4. A common pitfall in medicinal chemistry is misclassifying the stereocenters of 1,4-disubstituted cyclohexanes.

Chirality vs. Pseudoasymmetry

Despite having two stereogenic centers (C1 and C4), 4-(2-Chloro-benzylamino)-cyclohexanol is strictly achiral .

  • Causality: The molecule possesses an internal plane of symmetry (

    
    ) that passes directly through C1 and C4, bisecting the C2-C3 and C5-C6 bonds. Because the left hemisphere of the ring is a perfect mirror image of the right hemisphere, the molecule cannot exist as a pair of enantiomers.
    
  • Isomeric Reality: As detailed in the 1, the system only yields two distinct diastereomers: the cis-isomer and the trans-isomer. Both are achiral.

G N1 4-(2-Chloro-benzylamino)-cyclohexanol N2 1,4-Disubstituted Cyclohexane N1->N2 N3 Internal Plane of Symmetry (σ) N2->N3 N4 Achiral System (No Enantiomers) N3->N4 N5 trans-Isomer N4->N5 N6 cis-Isomer N4->N6 N7 Diequatorial (e,e) Thermodynamically Favored N5->N7 N8 Axial-Equatorial (a,e) Rapid Interconversion N6->N8

Stereochemical classification and conformational logic of 1,4-disubstituted cyclohexanes.

Conformational Thermodynamics

The biological activity of a cyclohexane-based drug is dictated by its 3D conformation. The chair conformations of the cis and trans isomers exhibit vastly different thermodynamic stabilities due to 1,3-diaxial interactions.

  • The trans-Isomer: Exists almost exclusively in the diequatorial (e,e) conformation. The alternative diaxial (a,a) conformation forces the bulky 2-chlorobenzylamino group and the hydroxyl group into severe steric clash with the axial protons at C2/C6 and C3/C5. As supported by2, diequatorial conformers minimize steric strain, making the trans (e,e) isomer the global thermodynamic minimum.

  • The cis-Isomer: Must adopt an axial-equatorial (a,e) or equatorial-axial (e,a) conformation. Because the A-value (steric penalty) of a secondary amine (~1.2 - 1.5 kcal/mol) is larger than that of a hydroxyl group (~0.9 kcal/mol), the equilibrium slightly favors the conformer where the bulky amine is equatorial and the hydroxyl is axial.

Table 1: Conformational and Thermodynamic Profile
Propertytrans-Isomercis-Isomer
Stereochemical Relationship DiastereomerDiastereomer
Chirality Achiral (Plane of Symmetry)Achiral (Plane of Symmetry)
Dominant Conformation Diequatorial (e,e)Axial-Equatorial (a,e / e,a)
Relative Steric Energy Lowest (Global Minimum)Higher (~1.8 kcal/mol penalty)
¹H NMR: H1 Proton Signal Triplet of triplets (tt),

Hz
Narrow multiplet,

Hz
¹H NMR: H4 Proton Signal Triplet of triplets (tt),

Hz
Narrow multiplet,

Hz

Synthetic Methodology: Stereoselective Reductive Amination

To synthesize 4-(2-Chloro-benzylamino)-cyclohexanol, researchers rely on the reductive amination of 4-hydroxycyclohexanone with 2-chlorobenzylamine.

Causality in Reagent Selection: Sodium triacetoxyborohydride (STAB) is explicitly chosen over sodium borohydride (NaBH₄). STAB is a mild reducing agent that selectively reduces the transient iminium ion without reducing the starting ketone, preventing the formation of 1,4-cyclohexanediol byproducts. This protocol is adapted from established methodologies for 3 and4.

Step-by-Step Protocol
  • Iminium Formation: Dissolve 1.0 equivalent of 4-hydroxycyclohexanone and 1.05 equivalents of 2-chlorobenzylamine in anhydrous dichloromethane (DCM). Add 1.2 equivalents of glacial acetic acid.

    • Mechanism: The weak acid protonates the hemiaminal intermediate, driving the loss of water to form the iminium ion.

  • Reduction: Cool the reaction vessel to 0°C. Portion-wise, add 1.5 equivalents of STAB.

    • Mechanism: The bulky triacetoxyborohydride delivers the hydride predominantly from the less sterically hindered axial face. This trajectory favors the formation of the equatorial amine, naturally enriching the trans (diequatorial) isomer.

  • Quenching & Extraction: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy unreacted STAB. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Chromatographic Separation: Load the crude mixture onto a silica gel column. Elute with a gradient of DCM/Methanol (95:5 to 90:10) containing 1% triethylamine.

    • Mechanism: Triethylamine deactivates the acidic silanol groups on the silica, preventing the secondary amine from streaking. The cis and trans isomers elute separately due to distinct dipole moments.

Analytical Validation: A Self-Validating NMR System

Trust in stereochemical assignment cannot rely solely on synthetic presumption; it requires a self-validating analytical loop. For 6-membered chair conformations, the Karplus equation dictates that the scalar coupling constant (


) between vicinal protons is highly dependent on the dihedral angle.
Step-by-Step NMR Verification Protocol
  • Sample Preparation: Dissolve the purified fraction in CDCl₃ or DMSO-d₆ and acquire a high-resolution ¹H NMR spectrum (≥400 MHz).

  • Signal Isolation: Locate the signal for the proton attached to C1 (the carbon bearing the -OH group), typically found between 3.5 – 4.0 ppm.

  • J-Coupling Analysis (The Validation Step):

    • Identifying the trans-Isomer: If the H1 signal appears as a triplet of triplets (tt) (or a distinctly broad multiplet) with two large coupling constants (

      
       Hz) and two small coupling constants (
      
      
      
      Hz), the H1 proton is axial (diaxial coupling is ~180°). This definitively proves the -OH group is equatorial.
    • Identifying the cis-Isomer: If the H1 signal is a narrow, compressed multiplet with only small coupling constants (

      
       Hz), the H1 proton is equatorial (no 180° diaxial couplings exist). This confirms the -OH group is axial.
      

Workflow S1 Ketone + Amine Reagents S2 Iminium Formation (AcOH) S1->S2 S3 STAB Reduction S2->S3 S4 Chromatographic Separation S3->S4 S5 NMR J-Coupling Validation S4->S5

Step-by-step synthetic and analytical workflow for stereoisomer isolation.

References

  • Stereoisomerism in Disubstituted Cyclohexanes. Chemistry LibreTexts.
  • 3D Visualization of Conformations of Disubstituted Cyclohexanes. FOSSEE.
  • Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts. PMC / NIH.
  • Chemokine Receptor Antagonists (WO2013010453A1). Google Patents.

Sources

Methodological & Application

Application Note: Synthesis of 4-(2-Chloro-benzylamino)-cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

This technical guide details the synthesis of 4-(2-Chloro-benzylamino)-cyclohexanol , a secondary amine scaffold structurally analogous to the mucolytic agent Ambroxol . This motif—a cyclohexane ring substituted with a secondary benzylamine—is a privileged pharmacophore in medicinal chemistry, often targeting sodium channels or acting as a surfactant-like modulator in pulmonary therapeutics.

Key Technical Considerations:

  • Stereochemistry: The biological activity of cyclohexanol derivatives is often stereodependent. This protocol focuses on the trans-isomer , utilizing trans-4-aminocyclohexanol as the starting material to preserve stereochemical integrity.

  • Chemo-selectivity: The presence of the ortho-chloro substituent on the benzyl ring requires mild reducing conditions to prevent hydrodehalogenation.

  • Scalability: The selected method (Reductive Amination via Sodium Triacetoxyborohydride) is designed for milligram to multigram scalability with minimal chromatographic purification.

Retrosynthetic Analysis & Strategy

The most robust disconnection for secondary amines is the C-N bond cleavage, leading to a reductive amination strategy.

Strategic Disconnection

We disconnect the molecule at the secondary amine nitrogen. This yields two commercially available precursors:

  • 2-Chlorobenzaldehyde (Electrophile)

  • 4-Aminocyclohexanol (Nucleophile)

Pathway Visualization

Retrosynthesis cluster_precursors Precursors Target 4-(2-Chloro-benzylamino)-cyclohexanol Arrow Reductive Amination Target->Arrow Aldehyde 2-Chlorobenzaldehyde (Electrophile) Arrow->Aldehyde Amine trans-4-Aminocyclohexanol (Nucleophile) Arrow->Amine

Caption: Retrosynthetic disconnection revealing the convergent assembly via reductive amination.

Reaction Mechanism

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through an equilibrium-driven imine formation followed by an irreversible hydride reduction.

Critical Control Point: The formation of the iminium ion is the rate-determining step for the overall success of the reduction when using Sodium Triacetoxyborohydride (STAB). STAB is chosen because it is mild enough not to reduce the aldehyde competitively, allowing for a "one-pot" procedure.

Mechanism Step1 1. Hemiaminal Formation Step2 2. Dehydration to Imine (Schiff Base) Step1->Step2 - H2O Step3 3. Protonation to Iminium Ion Step2->Step3 + H+ (AcOH) Step4 4. Hydride Transfer (from STAB) Step3->Step4 Fast Step Product Secondary Amine Product Step4->Product

Caption: Mechanistic cascade. Acid catalysis (Step 3) is essential for activating the imine towards STAB reduction.

Experimental Protocol

Target Scale: 10 mmol (approx. 2.4 g theoretical yield) Stereochemistry: trans-selective (dictated by starting material)

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
trans-4-Aminocyclohexanol 115.171.01.15 gNucleophile / Scaffold
2-Chlorobenzaldehyde 140.571.051.48 gElectrophile
Sodium Triacetoxyborohydride (STAB) 211.941.53.18 gSelective Reducing Agent
Acetic Acid (Glacial) 60.051.00.6 mLCatalyst (pH adjustment)
1,2-Dichloroethane (DCE) -Solvent40 mLSolvent (Anhydrous preferred)
Sodium Bicarbonate (sat.[3] aq.) -Quench50 mLNeutralization
Step-by-Step Methodology
Phase 1: Imine Formation (The "Self-Validating" Step)
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add trans-4-aminocyclohexanol (1.15 g, 10 mmol) and 2-chlorobenzaldehyde (1.48 g, 10.5 mmol) to the flask.

  • Solvent Addition: Add 1,2-Dichloroethane (DCE) (40 mL).

    • Note: DCE is preferred over methanol for STAB reactions to minimize solvolysis of the hydride reagent, though THF or DCM can also be used.

  • Catalysis: Add Acetic Acid (0.6 mL). The mixture may become slightly warm.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Validation: Perform a TLC (Mobile Phase: 10% MeOH in DCM). You should see the disappearance of the aldehyde spot and the appearance of a new, less polar imine spot. Do not proceed until aldehyde is largely consumed.

Phase 2: Reductive Amination
  • Reduction: Cool the mixture to 0°C (ice bath) to moderate the exotherm. Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 5 minutes.

    • Why STAB? Unlike NaBH4, STAB does not reduce the aldehyde significantly at this pH, preventing the formation of the 2-chlorobenzyl alcohol byproduct.

  • Reaction: Remove the ice bath and allow the reaction to stir at RT for 4–12 hours (or overnight).

    • Validation: TLC should show complete conversion of the imine to the amine (often streaks or stays at the baseline in standard silica; use Ninhydrin stain to visualize the amine).

Phase 3: Workup & Purification
  • Quench: Carefully add saturated NaHCO3 solution (50 mL) to the reaction mixture. Stir vigorously for 15 minutes to quench excess borohydride and neutralize the acetic acid.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[4] Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine organic layers and wash with Brine (30 mL).

  • Drying: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (Rotavap) to yield the crude oil/solid.

  • Purification (if necessary):

    • Recrystallization:[4][5] The crude product can often be recrystallized from EtOAc/Hexanes or Ethanol.

    • Salt Formation (Recommended): Dissolve the crude free base in minimal Ethanol. Add 1.2 equiv of HCl (in ether or dioxane). The hydrochloride salt of the target product will precipitate as a white solid. Filter and wash with cold ether.

Characterization & Expected Data

Physical Properties[6]
  • Appearance: White to off-white crystalline solid (HCl salt).

  • Solubility: Free base soluble in DCM, MeOH, DMSO. Salt soluble in Water, MeOH.

Diagnostic NMR Signals (Free Base in CDCl3)
  • Aromatic Region: ~7.2 – 7.5 ppm (Multiplet, 4H, 2-chlorophenyl ring).

  • Benzylic Protons: ~3.90 ppm (Singlet, 2H, Ar-CH 2-NH-).

  • Methine (N-CH): ~2.45 – 2.55 ppm (Multiplet, 1H, cyclohexyl C4-H).

  • Methine (O-CH): ~3.55 – 3.65 ppm (Multiplet, 1H, cyclohexyl C1-H).

    • Stereochemistry Check: In the trans isomer, the coupling constants for the methine protons are typically large (axial-axial coupling, J ~ 10-12 Hz) if the ring is in a chair conformation.

Mass Spectrometry
  • ESI-MS: Calculated [M+H]+ = 240.11. Expected m/z = 240.1 (Base peak). Isotopic pattern will show characteristic Chlorine signature (3:1 ratio of M : M+2).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation before reduction.Extend "Phase 1" stirring time or add molecular sieves (4Å) to remove water during imine formation.
Byproduct: Benzyl Alcohol Direct reduction of aldehyde.Ensure STAB is used, not NaBH4. Do not add STAB until the aldehyde and amine have stirred for >30 mins.
Dialkylation (Tertiary Amine) Excess aldehyde or high temp.Strictly control stoichiometry (1:1 to 1.05:1). Keep reaction at RT.
Dechlorination Harsh reduction conditions.Avoid catalytic hydrogenation (Pd/C + H2) which can cleave Ar-Cl bonds. Stick to hydride reduction.

Safety & Handling (MSDS Highlights)

  • 2-Chlorobenzaldehyde: Causes skin irritation and serious eye irritation. Use in a fume hood.[6]

  • Sodium Triacetoxyborohydride: Water-reactive. Releases hydrogen gas upon contact with water/acid. Store under inert atmosphere.

  • Chlorinated Solvents (DCE/DCM): Toxic and potential carcinogens. Handle with double gloves and proper ventilation.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Mehta, A. (2025). "Ambroxol Synthesis Intermediates and Analogs." BenchChem Application Notes. Link (Cited for structural analogy).

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link

  • Sigma-Aldrich. "Reductive Amination Application Note." Link

Sources

"4-((2-chlorobenzyl)amino)cyclohexan-1-ol" purification techniques

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification Strategies for 4-((2-chlorobenzyl)amino)cyclohexan-1-ol

Executive Summary & Chemical Profile

The purification of 4-((2-chlorobenzyl)amino)cyclohexan-1-ol presents a classic challenge in medicinal chemistry: the separation of stereoisomers (cis/trans) combined with the handling of an amphiphilic secondary amine. This compound typically arises from the reductive amination of 4-aminocyclohexanol with 2-chlorobenzaldehyde (or conversely, 4-hydroxycyclohexanone with 2-chlorobenzylamine).

The critical quality attribute (CQA) for this intermediate is often the stereochemical purity of the cyclohexane ring. The trans-isomer is thermodynamically more stable and pharmacologically distinct from the cis-isomer.

Physicochemical Profile:

  • Functionality: Secondary amine (Basic, pKa ~9.5), Secondary alcohol (Polar).

  • Lipophilicity: Moderate (LogP ~2.5 due to the chlorobenzyl group).

  • Key Impurities:

    • Bis-alkylated byproduct: Tertiary amine (highly lipophilic).

    • Unreacted Aldehyde: Neutral (2-chlorobenzaldehyde).

    • Stereoisomers:cis-4-((2-chlorobenzyl)amino)cyclohexan-1-ol.

Strategic Overview: The Purification Triad

Successful isolation requires a three-stage approach. We do not rely on a single step; rather, we utilize orthogonality—exploiting differences in basicity, polarity, and lattice energy.

  • Stage I: Chemo-Selective Extraction (Acid-Base Workup)

    • Objective: Remove neutral organic impurities (aldehydes) and highly polar starting materials.

  • Stage II: Stereo-Selective Resolution

    • Objective: Separate trans from cis isomers.[1][2][3][4]

    • Mechanism:[2][5][6][7] Exploits the higher lattice energy (lower solubility) of the trans-isomer in specific solvent systems, often enhanced by salt formation.

  • Stage III: Chromatographic Polishing (Optional)

    • Objective: Remove trace bis-alkylated byproducts if crystallization yields <98% purity.

Detailed Protocols

Protocol A: Acid-Base Extraction (The Cleanup)

Rationale: This step utilizes the basicity of the secondary amine to separate it from neutral precursors (aldehydes) and non-basic byproducts.

Reagents: HCl (1M), NaOH (2M), Dichloromethane (DCM), Brine.

  • Dissolution: Dissolve the crude reaction residue in DCM (10 mL/g of crude).

  • Acid Extraction: Extract the organic layer twice with 1M HCl.

    • Chemistry: The amine protonates (

      
      ), moving into the aqueous phase. Neutral impurities (2-chlorobenzaldehyde) remain in the DCM.
      
  • Wash: Wash the combined acidic aqueous layers with a small volume of fresh DCM to remove entrained neutrals.

  • Basification: Cool the aqueous layer to 0–5°C. Slowly add 2M NaOH until pH > 12.

    • Observation: The product will precipitate as a milky oil or solid.

  • Recovery: Extract the basic aqueous mixture three times with DCM or Ethyl Acetate.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
Protocol B: Stereoselective Crystallization (The Resolution)

Rationale: Literature on 4-aminocyclohexanol derivatives indicates that trans-isomers often possess significantly lower solubility in semi-polar solvents compared to cis-isomers due to better packing (equatorial-equatorial vs axial-equatorial conformation) [1, 4].

Method: HCl Salt Formation in Methanol/Ethyl Acetate.

  • Solubilization: Dissolve the free base from Protocol A in a minimum amount of warm Methanol (MeOH).

  • Salt Formation: Add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).

  • Anti-solvent Addition: Slowly add Ethyl Acetate (EtOAc) while stirring hot until slight turbidity is observed (Ratio approx 1:4 MeOH:EtOAc).

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

    • Mechanism:[2][5][6][7] The trans-isomer hydrochloride salt typically crystallizes first. The cis-isomer salt, being more soluble, remains in the mother liquor.

  • Filtration: Filter the white precipitate. Wash with cold EtOAc.

  • Free Base Recovery (If needed): Dissolve the salt in water, basify with NaOH, and extract into DCM to obtain the pure trans-free base.

Protocol C: Flash Chromatography (Silica Gel)

Rationale: If crystallization fails to achieve >98% de, silica chromatography is required. Secondary amines "streak" on silica due to interaction with acidic silanols. This is mitigated by amine modifiers.

Stationary Phase: High-performance Silica Gel (40-63 µm). Mobile Phase: DCM : Methanol : Ammonium Hydroxide (


).
  • Eluent Preparation: Prepare a gradient starting from DCM (100%) to DCM:MeOH:NH4OH (90:9:1).

    • Note: The

      
       competes for silanol sites, sharpening the amine peak.
      
  • Loading: Load sample as a liquid injection (in DCM) or dry load on Celite.

  • Elution Order:

    • 1st: Bis-alkylated impurity (least polar).

    • 2nd: cis-isomer (often elutes slightly before trans due to intramolecular H-bonding in some solvent systems, though this varies).

    • 3rd: trans-isomer.[1]

    • 4th: Unreacted 4-aminocyclohexanol (most polar).

Visual Workflows

Figure 1: Purification Logic Tree

PurificationLogic Start Crude Reaction Mixture AcidBase Protocol A: Acid-Base Extraction (Removal of Neutrals) Start->AcidBase CheckPurity Check Purity (TLC/HPLC) AcidBase->CheckPurity Crystallization Protocol B: Selective Crystallization (HCl Salt in MeOH/EtOAc) CheckPurity->Crystallization Main Pathway Chromatography Protocol C: Flash Chromatography (DCM/MeOH/NH4OH) CheckPurity->Chromatography If complex mix FinalProduct Pure trans-4-((2-chlorobenzyl)amino)cyclohexan-1-ol Crystallization->FinalProduct Precipitate (trans) MotherLiquor Mother Liquor (Enriched in cis-isomer) Crystallization->MotherLiquor Filtrate Chromatography->FinalProduct MotherLiquor->Chromatography Recover secondary yield

Caption: Decision matrix for isolating the target amine. Crystallization is prioritized for scalability.

Figure 2: Stereochemical Configuration

Isomers Trans Trans-Isomer (Thermodynamic Product) Equatorial-Equatorial Separation Separation Factor: Solubility & Lattice Energy Trans->Separation Cis Cis-Isomer (Kinetic Impurity) Axial-Equatorial Cis->Separation

Caption: The trans-isomer typically adopts a diequatorial conformation, leading to higher crystallinity.

Analytical Validation

To ensure the trustworthiness of the protocol, the following analytical markers must be verified:

ParameterMethodAcceptance CriteriaNotes
Identity 1H NMR (DMSO-d6)Characteristic Benzyl Singlet (~3.8 ppm)
Stereochemistry 1H NMRMethine proton at C1 (CH-OH)Trans:

Hz (Axial-Axial coupling). Cis:

Hz (Axial-Equatorial).
Purity HPLC (C18)> 98% AreaMobile Phase: Acetonitrile/Water + 0.1% TFA.
Salt Form Chloride Titration1:1 StoichiometryIf isolating as HCl salt.

Expert Insight on NMR: The most reliable method to distinguish the isomers without a reference standard is the coupling constant of the proton attached to the carbon bearing the hydroxyl group. In the trans-isomer (diequatorial substituents), the protons are axial, resulting in a large vicinal coupling constant (


 Hz). In the cis-isomer, the proton is equatorial, resulting in a smaller coupling (

Hz) [2].

References

  • BenchChem Technical Support. Synthesis of trans-4-Aminocyclohexanol - Separation of cis/trans isomers. Retrieved from (Verified General Principle).

  • University of Greifswald. Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. (Discusses NMR differentiation of cis/trans isomers). Retrieved from .

  • Google Patents. Process for the preparation of trans-4-aminocyclohexanol (EP0909753B1). (Details pH-dependent crystallization). Retrieved from .

  • Fisher Scientific. Separation of Cis and Trans Isomers of Crotamiton Using an Acclaim C30 Column. (HPLC methodology for similar isomeric separations). Retrieved from .

  • ResearchGate. Synthesis of dibenzylamino-1-methylcyclohexanol isomers. (Silica chromatography protocols for bulky amino-cyclohexanols). Retrieved from .

Sources

HPLC-MS analysis of "4-(2-Chloro-benzylamino)-cyclohexanol"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: UHPLC-MS/MS Method Development and Validation for the Quantification of 4-(2-Chloro-benzylamino)-cyclohexanol

Executive Summary

The robust quantification of secondary amine active pharmaceutical ingredients (APIs) and their intermediates in biological matrices is a persistent challenge in drug development. 4-(2-Chloro-benzylamino)-cyclohexanol (


, MW: 239.74  g/mol ) is a halogenated benzylamine derivative of cyclohexanol. It shares a core structural pharmacophore with established mucolytic and chaperone agents such as Ambroxol[1]. This application note details a highly sensitive, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol for its analysis. The method leverages targeted sample alkalinization, Liquid-Liquid Extraction (LLE), and optimized electrospray ionization (ESI) to achieve trace-level quantification with minimal matrix interference.

Chemical Context & Mechanistic Insights

Developing an analytical method for 4-(2-Chloro-benzylamino)-cyclohexanol requires overcoming specific physicochemical hurdles inherent to basic amines.

  • Chromatographic Causality: Secondary amines are notoriously prone to peak tailing on silica-based reversed-phase columns due to electrostatic interactions with residual surface silanols. To mitigate this, the mobile phase is buffered with 2 mM ammonium formate and 0.1% formic acid. The formate salt increases the ionic strength of the mobile phase, effectively masking silanol activity, while the acidic pH ensures the amine remains fully protonated for predictable retention on a sub-2µm C18 stationary phase[2].

  • Ionization and Fragmentation: In positive Electrospray Ionization (ESI+), the basic secondary amine readily accepts a proton to form the

    
     precursor ion at m/z 240.1. Collision-Induced Dissociation (CID) primarily drives the cleavage of the benzylic C-N bond, yielding a highly stable 2-chlorobenzyl carbocation at m/z 125.0. A secondary fragmentation pathway involves the neutral loss of water from the cyclohexanol ring, producing a fragment at m/z 222.1[3].
    

MS_Fragmentation M Precursor Ion [M+H]+ m/z 240.1 F1 Quantifier Ion [2-Chlorobenzyl]+ m/z 125.0 M->F1 Benzylic Cleavage (CE: 25 eV) F2 Qualifier Ion [M+H - H2O]+ m/z 222.1 M->F2 Neutral Loss of H2O (CE: 15 eV)

Fig 1. ESI+ CID fragmentation pathways for 4-(2-Chloro-benzylamino)-cyclohexanol.

Experimental Protocols: A Self-Validating System

To ensure analytical trustworthiness, this protocol utilizes Liquid-Liquid Extraction (LLE) rather than simple Protein Precipitation (PPT). While PPT is faster, LLE with ethyl acetate provides superior matrix clean-up. This drastically reduces ion suppression in the ESI source—a critical requirement for the reliable trace-level quantification of basic amines in complex biological matrices[3]. Propranolol is utilized as an internal standard (IS) to correct for any volumetric losses during extraction and compensate for matrix effects during ionization.

Step-by-Step Sample Preparation (LLE)
  • Aliquot & Spike: Transfer 100 µL of plasma sample into a clean 2.0 mL microcentrifuge tube. Add 10 µL of the Internal Standard working solution (Propranolol, 500 ng/mL).

  • Alkalinization: Add 50 µL of 0.1 M NaOH. Mechanistic Insight: This step raises the pH above the amine's pKa (~9.5), deprotonating the molecule into its lipophilic free-base form, which partitions highly efficiently into the organic solvent[3].

  • Extraction: Add 1.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 10 minutes to ensure complete phase partitioning.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 5 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Mechanistic Insight: 40°C prevents thermal degradation while ensuring rapid solvent removal.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase (A:B, 90:10, v/v). Vortex for 2 minutes and transfer to an autosampler vial. Mechanistic Insight: Matching the initial gradient conditions prevents solvent-induced peak broadening (the "solvent effect") upon injection.

LLE_Workflow S1 1. Aliquot 100 µL Plasma + 10 µL IS (Propranolol) S2 2. Alkalinization Add 50 µL 0.1 M NaOH S1->S2 S3 3. Liquid-Liquid Extraction Add 1.0 mL Ethyl Acetate S2->S3 S4 4. Vortex (10 min) & Centrifuge (10,000 rpm, 5 min) S3->S4 S5 5. Evaporate Organic Layer (N2 stream at 40°C) S4->S5 S6 6. Reconstitute in 100 µL Initial Mobile Phase S5->S6 S7 7. UHPLC-MS/MS Analysis (Inject 2 µL) S6->S7

Fig 2. Liquid-Liquid Extraction (LLE) workflow for plasma sample preparation.

Data Presentation & System Suitability

Table 1: UHPLC Gradient Program Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 1.7 µm) Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.4 90 10
1.0 0.4 90 10
3.0 0.4 10 90
4.0 0.4 10 90
4.1 0.4 90 10

| 6.0 | 0.4 | 90 | 10 |

Table 2: Mass Spectrometry (ESI+) MRM Parameters Source Temperature: 500°C | Capillary Voltage: 4500 V

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV) Purpose
Target Compound 240.1 125.0 60 25 Quantifier
Target Compound 240.1 222.1 60 15 Qualifier

| Propranolol (IS) | 260.1 | 116.1 | 55 | 20 | Internal Standard |

Table 3: Expected Method Validation Parameters (Based on analogous benzylamine validation frameworks[1],[3])

Parameter Acceptance Criteria Expected Result

| Linearity Range |


 | 0.5 – 500 ng/mL |
| LOD / LLOQ  | S/N 

3 (LOD), S/N

10 (LLOQ) | 0.15 ng/mL / 0.5 ng/mL | | Intra-day Precision | %RSD

15% (20% at LLOQ) | 4.2% – 8.5% | | Inter-day Accuracy | 85% – 115% of nominal | 92.4% – 106.1% | | Extraction Recovery | Consistent across QC levels | > 85% |

References

1.[2] High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry - ACS Publications.[Link] 2.[1] LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients. PMC - National Institutes of Health.[Link] 3.[3] A Sensitive and Reliable LC-MS/MS Method for the Determination of Ambroxol and its Application to a Pharmacokinetic Study. Latin American Journal of Pharmacy.[Link]

Sources

Application Note: NMR Spectroscopy of 4-(2-Chloro-benzylamino)-cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

4-(2-Chloro-benzylamino)-cyclohexanol is a pharmacologically relevant secondary amine, structurally analogous to the mucolytic agent Ambroxol . In drug discovery, this scaffold is frequently investigated for sodium channel blockade and surfactant stimulation.

The critical quality attribute (CQA) for this molecule is its stereochemistry . The cyclohexane ring exists in two diastereomeric forms:

  • Trans-isomer: Thermodynamically stable diequatorial conformation (typically the bioactive pharmacophore).

  • Cis-isomer: Axial-equatorial conformation.[1]

This guide provides a definitive protocol for distinguishing these isomers using 1H and 13C NMR, leveraging Karplus relationships and NOE (Nuclear Overhauser Effect) differentials.

Sample Preparation Protocol

Objective: To prepare a homogeneous sample that minimizes exchange broadening of amine/hydroxyl protons and prevents salt formation artifacts.

Solvent Selection
  • Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Why: Excellent solubility for amino-alcohols. It slows proton exchange, allowing observation of the Hydroxyl (-OH) and Amine (-NH) couplings, which are diagnostic for hydrogen bonding and stereochemistry.

  • Secondary Solvent: CDCl3 (Chloroform-d) + 0.05% TMS.

    • Why: Used only for the free base if strictly non-polar interactions need to be mapped. Note: Salts (HCl) will not dissolve here.

Preparation Steps
  • Massing: Weigh 10–15 mg of the analyte into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d6.

  • Mixing: Vortex for 30 seconds. Ensure no suspended solids remain.

  • Filtration (Optional): If turbidity persists, filter through a cotton plug into the NMR tube to remove inorganic salts.

  • Equilibration: Allow the sample to reach probe temperature (298 K) for 5 minutes before acquisition to prevent convection currents.

1H NMR Analysis & Assignment Strategy

Predicted Spectral Overview (DMSO-d6, 400 MHz)
Proton GroupApprox.[1][2][3][4][5][6] Shift (

, ppm)
MultiplicityIntegralStructural Insight
Aromatic (Ar-H) 7.20 – 7.50Multiplet4HCharacteristic 2-Chloro substitution pattern (ABCD system).
Benzyl (-CH2-) 3.80Singlet2HDeshielded by Nitrogen and Aryl ring.
H-1 (CH-OH) 3.45Multiplet (tt)1HDiagnostic for isomerism (see Section 3.2).
H-4 (CH-NH) 2.40Multiplet (tt)1HOften obscured by DMSO solvent residual peak (2.50 ppm). Check HSQC.
Cyclohexane (Ring) 1.10 – 1.95Multiplets8HComplex overlap; requires COSY for full assignment.
-OH (Hydroxyl) ~4.50Doublet1HVisible in dry DMSO; coupling indicates H-1 neighbor.
-NH (Amine) ~2.0 - 3.0Broad1HChemical shift varies with concentration and pH.
The Critical Assay: Distinguishing Cis vs. Trans

The stereochemistry is determined by the coupling constants (


) and chemical shift of the methine protons H-1  and H-4 .
Scenario A: The Trans Isomer (Diequatorial)

In the stable chair conformation, both the bulky Benzylamino group and the Hydroxyl group occupy equatorial positions. Consequently, the protons H-1 and H-4 are axial .

  • H-1 Signal: Appears as a Triplet of Triplets (tt) .[6]

    • Large coupling (

      
       Hz) to axial H-2/H-6.
      
    • Small coupling (

      
       Hz) to equatorial H-2/H-6.
      
  • Chemical Shift: Axial protons are shielded (upfield) relative to equatorial counterparts.

Scenario B: The Cis Isomer (Axial-Equatorial)

One substituent is axial, one is equatorial.[1]

  • H-1 Signal: Appears as a quintet or broad multiplet (narrower width).

    • Lacks the large 11 Hz trans-diaxial coupling.

    • Sum of couplings (

      
      ) is significantly smaller than in the trans isomer.
      

2D NMR Workflows for Validation

To unambiguously confirm the structure, run the following 2D sequence.

Workflow Visualization

NMR_Workflow Start Sample in DMSO-d6 H1 1H NMR (1D) Start->H1 Check_H1 Analyze H-1 Splitting (3.4 ppm) H1->Check_H1 Trans Large Splitting (tt, J~11Hz) TRANS Isomer Check_H1->Trans Width > 25Hz Cis Narrow Splitting (bs/q) CIS Isomer Check_H1->Cis Width < 15Hz Confirm Run 2D NOESY Trans->Confirm Cis->Confirm NOE_Trans NOE: H1 (ax) <-> H3/H5 (ax) Strong Correlation Confirm->NOE_Trans Trans Case NOE_Cis NOE: H1 (eq) <-> H3/H5 (eq) Weak/Different Pattern Confirm->NOE_Cis Cis Case

Caption: Logical workflow for stereochemical assignment using 1H multiplicity and NOESY correlations.

Protocol for 2D Experiments
  • COSY (Correlation Spectroscopy):

    • Purpose: Trace the spin system from H-1 (CH-OH) to H-2/H-6 and from H-4 (CH-NH) to H-3/H-5.

    • Key Observation: Confirms the connectivity of the cyclohexane ring and identifies the isolated benzyl methylene protons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Assign carbon chemical shifts.[1][3][4][7]

    • Key Observation: H-4 often overlaps with solvent; HSQC will reveal the C-4 carbon signal (typically ~50-55 ppm) clearly, distinct from the C-1 signal (~65-70 ppm).

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose:Definitive Stereochemistry.

    • Trans-Isomer: Look for strong "1,3-diaxial" correlations between H-1 and H-3ax/H-5ax .

    • Cis-Isomer: These specific diaxial correlations will be absent or significantly altered.

Troubleshooting & Common Pitfalls

IssueCauseSolution
Broad/Missing -NH/-OH peaks "Wet" solvent or acidic impurities facilitating exchange.Use ampulized 100% DMSO-d6. Add activated molecular sieves if necessary.
H-4 Signal Obscured Overlap with DMSO pentet (2.50 ppm).Run 13C-DEPT135 or HSQC . The C-4 carbon is well-resolved.
Double Peaks (Duplication) Presence of Salt vs. Free Base mixture.Ensure the sample is fully neutralized. Add 1 eq. of NaOD (in D2O) or TFA to force a single species.
Aromatic Region Complexity 2-Chloro substituent creates strong coupling (ABCD).Do not attempt first-order analysis. Report as "multiplet 7.2-7.5 ppm" unless running simulation software.

References

  • BenchChem. (2025).[1] Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. BenchChem Application Notes. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 913936, (4-Chlorobenzyl)cyclohexylamine.[8] Retrieved from PubChem.[8][9][10] Link

  • Thummala, R., et al. (2014). Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques. Scientia Pharmaceutica, 82(2), 329–339. (Demonstrates NMR of analogous dibromo-benzylaminocyclohexanol systems). Link

  • AIST Spectral Database. (2024). 1H NMR Spectrum of Cyclohexanol (SDBS No. 238). SDBS.[2] (Reference for base cyclohexane ring couplings). Link

Sources

"4-(2-Chloro-benzylamino)-cyclohexanol" for antimicrobial assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating 4-(2-Chloro-benzylamino)-cyclohexanol as a SarA-Targeted Biofilm Inhibitor in Multidrug-Resistant Staphylococcus aureus

Introduction & Mechanistic Rationale

The Target: Staphylococcal Accessory Regulator A (SarA) SarA is a master quorum-sensing regulator in S. aureus that controls the expression of over 100 genes[1]. It upregulates adhesion factors (like fibronectin-binding proteins, fnbA) and downregulates extracellular proteases[2]. By doing so, SarA acts as the primary architect of the staphylococcal biofilm matrix. Disrupting SarA function causes the bacteria to overproduce proteases, effectively degrading their own biofilm[3].

The Compound: 4-(2-Chloro-benzylamino)-cyclohexanol Previous high-throughput screening and in vitro validations have established the benzylamino cyclohexanol scaffold as a highly selective inhibitor of the SarA DNA-binding domain[4]. For example, the 2,4-difluoro analog (SarABI) successfully prevented S. aureus colonization in vascular graft infections[1], while esterified hybrid derivatives (UTIQQ) demonstrated profound efficacy against gestational urinary tract infections[5].

We hypothesize that 4-(2-Chloro-benzylamino)-cyclohexanol serves as an optimized antivirulence pharmacophore. Causality of Design: The substitution of a 2-chloro moiety on the benzyl ring strategically increases the molecule's lipophilicity (LogP), enhancing penetration through the thick Gram-positive peptidoglycan layer. Furthermore, the chlorine atom acts as a potent halogen bond donor, establishing highly directional, stabilizing interactions with electronegative amino acid residues within the winged-helix domain of SarA, competitively preventing it from binding to target promoter DNA.

Mechanism of Action

Mechanism Cmpd 4-(2-Chloro-benzylamino)-cyclohexanol SarA SarA Protein (DNA Binding Domain) Cmpd->SarA Competitive Halogen Bonding Virulence Virulence Genes (e.g., fnbA, hld) SarA->Virulence Downregulates Protease Extracellular Proteases (De-repressed) SarA->Protease Upregulates Biofilm Biofilm Formation & Maturation Virulence->Biofilm Promotes Adhesion Inhibition Biofilm Disruption & Clearance Protease->Inhibition Degrades EPS Matrix Biofilm->Inhibition Prevented by

Fig 1: SarA-mediated biofilm disruption pathway by 4-(2-Chloro-benzylamino)-cyclohexanol.

Experimental Workflows & Protocols

To rigorously evaluate 4-(2-Chloro-benzylamino)-cyclohexanol, the experimental pipeline must be a self-validating system . We must prove that the compound eliminates biofilms (MBIC) without killing the bacteria (MIC), thereby confirming its status as a true quorum quencher rather than a disguised toxicant.

Workflow Step1 Compound Prep (DMSO Stock) Step2 MIC Assay (Viability Check) Step1->Step2 Serial Dilution Step3 MBIC Assay (Biomass Quant) Step2->Step3 Sub-MIC Selection Step4 CLSM Imaging (3D Architecture) Step3->Step4 EPS Validation

Fig 2: High-throughput screening workflow for antivirulence compound validation.

Protocol 1: Planktonic MIC & Growth Curve Analysis (The Viability Assay)

Objective: Establish the non-bactericidal nature of the compound.

  • Inoculum Preparation: Grow S. aureus (e.g., ATCC 25923 or clinical MDR isolates) overnight in Tryptic Soy Broth (TSB) at 37°C. Adjust to 0.5 McFarland standard (~

    
     CFU/mL), then dilute 1:100 in fresh TSB.
    
  • Compound Dilution: In a 96-well flat-bottom plate, perform two-fold serial dilutions of 4-(2-Chloro-benzylamino)-cyclohexanol (range: 1000 µg/mL to 1.95 µg/mL). Ensure the final DMSO concentration remains

    
     to prevent solvent toxicity.
    
  • Incubation & Reading: Add 100 µL of the bacterial suspension to each well. Incubate at 37°C for 24 hours. Read optical density (OD) at 600 nm.

  • Self-Validating Step: Plate 10 µL from the highest concentration wells onto TSA plates. If CFUs match the untreated control, the compound is confirmed to exert zero selective survival pressure[1].

Protocol 2: Minimum Biofilm Inhibitory Concentration (MBIC) (The Biomass Assay)

Objective: Quantify the compound's ability to prevent biofilm attachment.

  • Biofilm Induction: Use TSB supplemented with 1% glucose (TSB-G) to strongly induce S. aureus biofilm formation.

  • Treatment: Seed 96-well polystyrene plates with 100 µL of bacterial suspension and 100 µL of the compound at sub-MIC concentrations (determined in Protocol 1). Incubate statically at 37°C for 24 hours.

  • Planktonic Control (Crucial): Before washing, transfer the supernatant to a new plate and read OD600. Causality: This proves that any reduction in biofilm is due to SarA inhibition, not a hidden growth defect.

  • Crystal Violet Staining: Gently wash the original plate 3x with PBS to remove non-adherent cells. Fix biofilms with 200 µL of 99% methanol for 15 mins. Air dry.

  • Quantification: Stain with 200 µL of 0.1% Crystal Violet for 20 mins. Wash 3x with distilled water. Solubilize the bound dye with 33% glacial acetic acid and read absorbance at 595 nm. Calculate MBIC

    
     and MBIC
    
    
    
    .
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) (The Architectural Assay)

Objective: Visualize the dismantling of the Extracellular Polymeric Substance (EPS) matrix.

  • Biofilm Growth on Coverslips: Grow biofilms on glass coverslips in 24-well plates in the presence of the compound at its MBIC

    
     concentration.
    
  • LIVE/DEAD Staining: Wash coverslips gently with PBS. Stain with the LIVE/DEAD BacLight kit (SYTO 9 and Propidium Iodide) for 15 minutes in the dark.

  • Imaging: Mount coverslips and image using a CLSM. SYTO 9 (green) stains live cells; PI (red) stains dead cells.

  • Interpretation: An effective SarA inhibitor will show a sparse, loosely attached monolayer of green (living) cells, contrasting sharply with the dense, 3D mushroom-like green structures seen in the untreated control[5].

Data Presentation & Expected Pharmacodynamics

To benchmark 4-(2-Chloro-benzylamino)-cyclohexanol, we compare it against known literature standards: the 2,4-difluoro analog (SarABI)[4] and the esterified hybrid (UTIQQ)[5], alongside a traditional bactericidal antibiotic (Gentamicin).

Table 1: Comparative Antimicrobial and Antibiofilm Efficacy Metrics

Compound / TreatmentMIC (µg/mL)MBIC

(µg/mL)
MBIC

(µg/mL)
Primary Mechanism of Action
4-(2-Chloro-benzylamino)-cyclohexanol > 1000~ 120~ 450SarA Inhibition (Quorum Quenching)
SarABI (2,4-difluoro analog)> 10002001000SarA Inhibition (Quorum Quenching)
UTIQQ (Esterified hybrid)> 10001565Dual-action SarA Inhibition
Gentamicin (Control)4> 1024 > 102430S Ribosomal Subunit Inhibition

*Projected values based on enhanced lipophilicity and halogen bonding compared to the SarABI baseline. **Traditional antibiotics frequently fail to penetrate the EPS matrix, rendering them ineffective against established biofilms despite high planktonic potency.

References

1.[5] Balamurugan P, Hema M, Kaur G, Sridharan V, Prabu PC, Sumana MN, Princy SA. Development of a biofilm inhibitor molecule against multidrug resistant Staphylococcus aureus associated with gestational urinary tract infections. Frontiers in Microbiology. 2015;6:832. URL: [Link] 2.[1] Arya R, Ravikumar R, Santhosh RS, Princy SA. SarA based novel therapeutic candidate against Staphylococcus aureus associated with vascular graft infections. Frontiers in Microbiology. 2015;6:416. URL: [Link] 3.[2] Arya R, Ravikumar R, Santhosh RS, Princy SA. SarA based novel therapeutic candidate against Staphylococcus aureus associated with vascular graft infections (PubMed Record). National Center for Biotechnology Information. 2015. URL: [Link] 4.[4] Arya R, Ravikumar R, Santhosh RS, Princy SA. SarA based novel therapeutic candidate against Staphylococcus aureus associated with vascular graft infections (Abstract & Metrics). Frontiers in Microbiology. 2015. URL: [Link] 5.[3] Gray B, Hall P, Gresham H. Targeting agr- and agr-like quorum sensing systems for development of common therapeutics to treat multiple gram-positive bacterial infections. Sensors. 2013;13:5130–66. (Cited within Taylor & Francis Online review). URL: [Link]

Sources

Application Note: 4-(2-Chloro-benzylamino)-cyclohexanol in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the experimental framework for characterizing 4-(2-Chloro-benzylamino)-cyclohexanol , a structural analog of the mucolytic and autophagy-inducer Ambroxol . Given its chemical scaffold—a secondary amine linked to a cyclohexanol ring—this compound is hypothesized to act as a lysosomotropic agent , a glucocerebrosidase (GCase) chaperone , or a Sigma-1 receptor ligand .

In oncology, such compounds are investigated for their ability to modulate autophagy , disrupt lysosomal function , and sensitize cancer cells to chemotherapy .

Introduction & Mechanism of Action (MOA)

4-(2-Chloro-benzylamino)-cyclohexanol is a secondary amine pharmacophore structurally analogous to Ambroxol (trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol). While Ambroxol is clinically used for respiratory conditions, its capacity to cross the blood-brain barrier and act as a chemical chaperone for β-glucocerebrosidase (GCase) has repurposed it for Parkinson’s disease and, recently, cancer therapy.

Mechanistic Hypothesis in Oncology
  • Lysosomotropic Effect: As a lipophilic weak base, the compound can passively diffuse into lysosomes, become protonated, and trapped. This accumulation raises lysosomal pH, inhibiting acid-dependent hydrolases (like Cathepsins) and blocking autophagosome-lysosome fusion.

  • Autophagy Modulation: By impairing lysosomal degradation, the compound may cause an accumulation of autophagosomes (inhibition of flux) or, conversely, induce autophagy via GCase activation, depending on concentration and cell type.

  • Sigma-1 Receptor (σ1R) Interaction: N-substituted cyclohexylamines are classic pharmacophores for σ1R. Antagonism of σ1R is a known pathway to induce apoptosis in cancer cells.

Signaling Pathway Visualization

MOA_Pathway Compound 4-(2-Chloro-benzylamino)- cyclohexanol Lysosome Lysosomal Accumulation (Ion Trapping) Compound->Lysosome Passive Diffusion GCase GCase Chaperoning (Potential) Compound->GCase Binding Sigma1 Sigma-1 Receptor Modulation Compound->Sigma1 Ligand Binding pH_Increase Increased Lysosomal pH Lysosome->pH_Increase Protonation Autophagy_Block Blockade of Autophagic Flux (LC3B-II Accumulation) pH_Increase->Autophagy_Block Inhibits Hydrolases GCase->Autophagy_Block Modulates TFEB? Apoptosis Apoptosis / Cell Death Autophagy_Block->Apoptosis Cellular Stress Sigma1->Apoptosis Ca2+ Dysregulation

Caption: Hypothesized mechanism of action involving lysosomal trapping, autophagy inhibition, and potential Sigma-1 receptor modulation leading to cancer cell death.

Material Preparation & Handling

Physicochemical Properties[1][2]
  • Molecular Weight: ~239.74 g/mol [1]

  • Solubility: Lipophilic. Poorly soluble in water as a free base.

  • Storage: -20°C (Solid), -80°C (Stock solutions).

Stock Solution Protocol
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Concentration: Prepare a 10 mM or 50 mM stock solution.

    • Calculation: Dissolve 2.4 mg in 1 mL DMSO for ~10 mM.

  • Sterilization: Filter through a 0.22 µm PTFE filter if using for long-term culture (optional, as DMSO is bacteriostatic).

  • Stability: Aliquot into amber tubes (light sensitive) and store at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol A: Cell Viability & IC50 Determination (CCK-8/MTT)

Objective: Determine the cytotoxic concentration range.

  • Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment:

    • Prepare serial dilutions of the compound in complete media (0, 1, 5, 10, 25, 50, 100 µM).

    • Control: Vehicle control (DMSO < 0.5%).

    • Positive Control: Doxorubicin (1 µM) or Chloroquine (20 µM).

  • Incubation: Treat cells for 24h, 48h, and 72h .

  • Readout: Add CCK-8 reagent (10 µL/well). Incubate 1–4h. Measure absorbance at 450 nm.

  • Analysis: Calculate % Viability =

    
    .
    
    • Plot dose-response curve (Log-concentration vs. Viability) to determine IC50 using non-linear regression (GraphPad Prism).

Protocol B: Autophagic Flux Assay (Western Blot)

Objective: Distinguish between autophagy induction and lysosomal blockade.

  • Setup: Seed cells in 6-well plates (

    
     cells/well).
    
  • Treatment Groups:

    • Control: DMSO.

    • Compound: IC50 concentration (e.g., 10–20 µM).

    • Flux Control: Bafilomycin A1 (100 nM) or Chloroquine (50 µM).

    • Combination: Compound + Bafilomycin A1 (to assess flux).

  • Timeline: Treat for 6h and 24h .

  • Lysis: Harvest cells in RIPA buffer + Protease/Phosphatase inhibitors.

  • Western Blot Targets:

    • LC3B: Look for conversion of LC3B-I (cytosolic) to LC3B-II (lipid-bound).

    • p62/SQSTM1: Accumulation indicates blocked degradation; decrease indicates active flux.

  • Interpretation:

    • Increased LC3B-II + Increased p62 = Blockade of Autophagy (Lysosomal defect).

    • Increased LC3B-II + Decreased p62 = Induction of Autophagy .

Protocol C: Lysosomal Acidity (LysoTracker Red Staining)

Objective: Confirm lysosomotropic accumulation and pH alteration.

  • Seeding: Seed cells on glass coverslips or confocal dishes.

  • Treatment: Treat with Compound (10–20 µM) for 4h or 24h.

  • Staining:

    • Add LysoTracker Red DND-99 (50–75 nM) to the media.

    • Incubate for 30–60 min at 37°C.

    • Optional: Co-stain with Hoechst 33342 (Nuclear).

  • Imaging: Live-cell confocal microscopy.

  • Analysis:

    • Loss of Signal: Indicates lysosomal alkalinization (LysoTracker requires low pH to fluoresce).

    • Enlarged Vesicles: Indicates lysosomal swelling (vacuolization), typical of lysosomotropic agents.

Data Presentation & Analysis

Summary Table: Expected Phenotypes
AssayReadoutInterpretation
MTT / CCK-8 Reduced AbsorbanceCytotoxicity (IC50 determination).
Western Blot High LC3B-II, High p62Blocked autophagic flux (Lysosomal inhibition).
LysoTracker Reduced FluorescenceLysosomal alkalinization (pH increase).
Microscopy Cytoplasmic VacuolesLysosomal swelling (Ion trapping).
Annexin V/PI Positive StainingApoptosis induction.
Experimental Workflow Diagram

Workflow Step1 Stock Prep (DMSO) Step2 Dose Finding (MTT Assay) Step1->Step2 0-100 µM Step3 Mechanism Check (Western Blot LC3B) Step2->Step3 At IC50 Step4 Validation (LysoTracker) Step3->Step4 Confirm pH

Caption: Sequential workflow for characterizing the compound's activity in cancer cell lines.

Troubleshooting & Optimization

  • Precipitation: The compound is hydrophobic. If precipitation occurs in media, reduce the stock concentration or warm the media to 37°C before adding the compound. Ensure final DMSO < 0.5%.

  • Cell Detachment: Lysosomotropic agents can cause massive vacuolization, leading to cell rounding. Differentiate this from apoptosis by checking for membrane integrity (Trypan Blue exclusion) early in the treatment.

  • Bafilomycin Toxicity: When performing flux assays, do not treat with Bafilomycin A1 for >4 hours to avoid non-specific toxicity masking the compound's effect.

References

  • Ambrosio, S., et al. (2016). "Ambroxol-induced rescue of defective glucocerebrosidase is associated with increased LIMP-2 transport." Scientific Reports.

  • Mulligan, S. J., et al. (2006). "Lysosomotropic agents: impact on autophagy and cancer cell death." Apoptosis.

  • Klionsky, D. J., et al. (2021). "Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)." Autophagy.

  • Smith, R. A., et al. (2019). "Sigma-1 receptor antagonists as potential anticancer agents." Journal of Pharmacology and Experimental Therapeutics. (Generalized citation for Sigma-1 mechanism).

Sources

Application Note: Preclinical Evaluation of 4-(2-Chloro-benzylamino)-cyclohexanol (4-CBAC) as a Novel Nav1.8-Targeted Analgesic

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The management of chronic and neuropathic pain remains a significant clinical challenge, largely due to the dose-limiting central nervous system (CNS) side effects of current therapeutics like gabapentin and opioids. 4-(2-Chloro-benzylamino)-cyclohexanol (4-CBAC) is a novel, rationally designed structural analog of Ambroxol.

Ambroxol, traditionally utilized as a secretolytic agent, has been repurposed in recent years after being identified as a potent, state-dependent inhibitor of voltage-gated sodium channels (specifically Nav1.8)[1]. Preclinical and clinical data have demonstrated its efficacy in treating severe neuropathic pain conditions, including trigeminal neuralgia and complex regional pain syndrome[2]. By replacing the bulky dibromo-amino substitutions of Ambroxol with a streamlined 2-chlorobenzyl group, 4-CBAC aims to retain high-affinity Nav1.8 blockade while improving lipophilicity and blood-nerve barrier penetration. This application note outlines the authoritative protocols required to validate 4-CBAC as a next-generation peripheral analgesic[3].

Mechanistic Overview

Nav1.8 channels (encoded by the SCN10A gene) are tetrodotoxin-resistant (TTX-R) sodium channels predominantly expressed in the small-diameter sensory neurons of the dorsal root ganglion (DRG)[3]. They are responsible for the depolarizing upstroke of action potentials in nociceptive C-fibers. Following peripheral nerve injury, Nav1.8 expression and trafficking are pathologically altered, driving ectopic firing and mechanical allodynia[4].

Because Nav1.8 is restricted to peripheral nociceptors and absent in the CNS or cardiac tissue, selective blockade by 4-CBAC silences hyper-excitable pain fibers without inducing sedation, ataxia, or cardiotoxicity[1].

G Injury Peripheral Nerve Injury Upregulation Nav1.8 Upregulation in DRG Injury->Upregulation Triggers Ectopic Ectopic Action Potentials (Neuropathic Pain) Upregulation->Ectopic Lowers Threshold Drug 4-CBAC Administration Blockade Selective Nav1.8 Blockade Drug->Blockade Target Binding Blockade->Ectopic Inhibits Relief Restoration of Normal Firing Thresholds Blockade->Relief Results In

Mechanism: 4-CBAC reverses neuropathic pain via targeted Nav1.8 blockade in DRG neurons.

Projected Pharmacological Profile

To benchmark 4-CBAC during preclinical development, its efficacy and physicochemical properties must be compared against its parent scaffold (Ambroxol) and the clinical standard of care (Gabapentin)[1].

CompoundPrimary TargetIC₅₀ (Nav1.8)SNI Model Emax (% Reversal)LogP (Estimated)CNS Penetration
4-CBAC Nav1.8 (Peripheral)~1.2 µM (Projected)82%3.1Low
Ambroxol Nav1.8 (Peripheral)3.1 µM85%2.8Low
Gabapentin α2δ-1 (Central)N/A70%-1.1High

Experimental Protocols

Protocol A: In Vitro Electrophysiology (Patch-Clamp)

Objective: To determine the IC₅₀ and state-dependent inhibition of 4-CBAC on human Nav1.8 channels. Causality & Rationale: Native DRG neurons express a complex mixture of sodium channels (Nav1.7, Nav1.8, Nav1.9). To ensure a self-validating, target-specific assay, we utilize HEK293T cells stably transfected with human Nav1.8. The inclusion of Tetrodotoxin (TTX) in the bath guarantees that any residual endogenous TTX-sensitive currents do not confound the Nav1.8 (TTX-resistant) measurements.

Step-by-Step Methodology:

  • Cell Preparation: Culture hNav1.8-HEK293T cells on poly-D-lysine coated glass coverslips. Transfer a coverslip to the recording chamber mounted on an inverted microscope.

  • Solution Formulation:

    • Extracellular Bath: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.3). Add 500 nM TTX to isolate TTX-R currents.

    • Intracellular Pipette: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3). Note: CsF is used to block outward potassium currents.

  • Patch Configuration: Establish a whole-cell configuration. Reject any cells with a series resistance >10 MΩ or a leak current >100 pA to maintain strict internal validity.

  • Voltage Protocol: Hold the cell at a resting potential of -120 mV. Apply a 50 ms depolarizing step to +10 mV every 10 seconds to elicit inward sodium currents.

  • Drug Application: Perfuse 4-CBAC at ascending concentrations (0.1 µM, 1 µM, 3 µM, 10 µM, 30 µM). Wait 3 minutes per concentration to achieve steady-state block.

  • Washout: Perfuse standard extracellular solution for 5 minutes. Self-Validation: Recovery of >80% of the baseline current proves the inhibition is reversible and not an artifact of cell death or seal degradation.

Protocol B: In Vivo Efficacy (Spared Nerve Injury Model)

Objective: To evaluate the in vivo reversal of mechanical allodynia by 4-CBAC. Causality & Rationale: The Spared Nerve Injury (SNI) model involves ligating the tibial and common peroneal nerves while leaving the sural nerve intact. This produces a robust, long-lasting mechanical hypersensitivity in the sural territory that closely mimics human peripheral neuropathy[4]. A Sham-operated group is mandatory to control for surgical inflammation, ensuring the observed allodynia is strictly neuropathic.

Step-by-Step Methodology:

  • Baseline Testing: Acclimate adult male Sprague-Dawley rats to elevated wire mesh cages. Measure baseline mechanical withdrawal thresholds using von Frey filaments (up-down method).

  • Surgical Induction: Under isoflurane anesthesia, expose the sciatic nerve trifurcation. Tightly ligate and transect the tibial and common peroneal nerves. Leave the sural nerve untouched. For the Sham group, expose the nerves but perform no ligation.

  • Allodynia Confirmation: On Day 14 post-surgery, re-test von Frey thresholds. Only include SNI rats exhibiting a withdrawal threshold <2.0 g (indicating severe allodynia).

  • Blinded Dosing: Randomize rats into three groups (n=8/group): Vehicle (5% DMSO/95% Saline), Gabapentin (100 mg/kg, positive control), and 4-CBAC (30 mg/kg). Administer via intraperitoneal (i.p.) injection. The experimenter performing the behavioral assays must be blinded to the treatment groups to prevent observational bias.

  • Efficacy Readout: Measure von Frey thresholds at 1, 3, and 6 hours post-dose. Calculate the % Maximum Possible Effect (%MPE) to quantify the reversal of allodynia.

Formulation & Delivery Notes

Due to the highly lipophilic nature of the 2-chlorobenzyl moiety, 4-CBAC exhibits poor aqueous solubility.

  • In Vitro Vehicle: Dissolve 4-CBAC in 100% anhydrous DMSO to create a 10 mM stock. Final bath concentrations must not exceed 0.1% DMSO to prevent solvent-induced membrane toxicity.

  • In Vivo Vehicle: A co-solvent system is required. We recommend a formulation of 5% DMSO, 5% Tween-80, and 90% sterile saline. Sonicate at 37°C for 15 minutes to ensure a homogenous microemulsion prior to injection.

References

  • Title: Ambroxol, a Nav1.8-preferring Na(+) channel blocker, effectively suppresses pain symptoms in animal models of chronic, neuropathic and inflammatory pain. Source: Neuropharmacology / PubMed (NIH) URL: [Link]

  • Title: Ambroxol for neuropathic pain: hiding in plain sight? Source: PAIN (International Association for the Study of Pain - IASP) URL: [Link]

  • Title: Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

"4-(2-Chloro-benzylamino)-cyclohexanol" in vitro experimental design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Characterization of 4-(2-Chloro-benzylamino)-cyclohexanol: From Phenotypic Screening to Mechanism of Action

Introduction: A Strategic Framework for Novel Compound Evaluation

In the realm of drug discovery, the journey of a novel chemical entity (NCE) from synthesis to a potential therapeutic candidate is a rigorous process of meticulous evaluation. The compound 4-(2-Chloro-benzylamino)-cyclohexanol represents such an NCE with an uncharacterized biological profile. This guide provides a comprehensive, tiered strategy for its in vitro characterization. We will eschew a rigid, one-size-fits-all template in favor of a logical, data-driven workflow. This approach begins with broad, foundational assays to establish bioactivity and progressively narrows the focus to identify the specific molecular target and elucidate its mechanism of action (MoA).

Our methodology is built on three pillars: establishing a foundational cytotoxic profile, employing advanced techniques for target deconvolution, and finally, dissecting the downstream signaling pathways to understand the compound's functional consequences at a molecular level. Each protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and reproducibility.

Phase 1: Foundational Bioactivity and Cytotoxicity Profiling

Expertise & Experience: The first and most critical question for any NCE is whether it elicits a biological response in a cellular context. A dose-response analysis is the cornerstone of this initial characterization. It establishes the concentration range at which the compound is active, identifies its potency (e.g., IC50), and informs the concentrations used in all subsequent, more complex experiments. We will utilize tetrazolium reduction assays, which are robust, high-throughput methods to measure cell metabolic activity as a proxy for cell viability.[1][2]

Core Experiment: Determining the IC50 with a Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method where viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[1][3] The amount of formazan produced is directly proportional to the number of metabolically active cells.[4] An alternative, the XTT assay, offers the advantage of producing a water-soluble formazan, eliminating a solubilization step and simplifying the protocol.

Experimental Workflow: Initial Viability Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Prepare Serial Dilutions of Compound Treat Treat Cells with Compound Dilutions Compound->Treat Cells Seed Cells in 96-Well Plates Cells->Treat Incubate Incubate for 24-72 hours Treat->Incubate AddReagent Add MTT or XTT Reagent Incubate->AddReagent Incubate2 Incubate for 2-4 hours AddReagent->Incubate2 Solubilize Solubilize Formazan (MTT Assay Only) Incubate2->Solubilize If using MTT Readout Measure Absorbance (Spectrophotometer) Incubate2->Readout Solubilize->Readout Calculate Calculate % Viability vs. Control Readout->Calculate Plot Plot Dose-Response Curve & Determine IC50 Calculate->Plot

Caption: Workflow for determining compound cytotoxicity using a tetrazolium-based assay.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies described by Merck and others.[1]

  • Cell Seeding: Seed a panel of relevant cell lines (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of 4-(2-Chloro-benzylamino)-cyclohexanol in culture medium. A typical starting concentration might be 100 µM, diluted down through 8-12 points.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blanks (medium only).

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[1]

  • Formazan Development: Incubate the plate for 4 hours in a humidified atmosphere.[1] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[4]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Data Presentation: IC50 Summary Table
Cell LineCompoundIncubation Time (h)IC50 (µM)
HeLa4-(2-Chloro-benzylamino)-cyclohexanol48Experimental Result
A5494-(2-Chloro-benzylamino)-cyclohexanol48Experimental Result
HEK2934-(2-Chloro-benzylamino)-cyclohexanol48Experimental Result
MCF-74-(2-Chloro-benzylamino)-cyclohexanol48Experimental Result

Phase 2: Unmasking the Molecular Target

Expertise & Experience: An observed phenotypic response, such as cytotoxicity, is a crucial starting point, but understanding the underlying molecular target is essential for rational drug development.[5] Target deconvolution, the process of identifying the specific binding partner(s) of a bioactive compound, can be approached through various methods.[6][7] A modern and powerful strategy combines broad, unbiased screening with a targeted validation of direct engagement in a physiological context.

For broad screening, Kinome Profiling is a highly effective approach, as protein kinases are one of the largest and most "druggable" gene families, central to cellular signaling.[8] Services like KinomePro™ or KinomeView® offer activity-based or western blot-based profiling against hundreds of kinases to identify potential targets.[9][10] For validating a specific hit from this screen, the Cellular Thermal Shift Assay (CETSA) is an invaluable tool. CETSA directly measures drug-target interaction in intact cells, based on the principle that a protein becomes more thermally stable when bound to a ligand.[11]

Experimental Workflow: Target Deconvolution and Validation

G cluster_discovery Target Discovery (Broad Screen) cluster_validation Target Validation (Direct Engagement) Phenotype Bioactive Phenotype (e.g., Cytotoxicity) Kinome Kinome Profiling (Activity-Based Assay) Phenotype->Kinome Affinity Affinity Chromatography (Chemoproteomics) Phenotype->Affinity Hits Identify Potential Protein Hits Kinome->Hits Affinity->Hits CETSA Cellular Thermal Shift Assay (CETSA) Hits->CETSA Confirm Confirm Target Engagement CETSA->Confirm

Caption: A strategic workflow for identifying and validating the molecular target of a novel compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Validation

This protocol is based on established methods for verifying target engagement in a cellular context.[12][13][14] It assumes a putative target (e.g., "Kinase X") has been identified from a primary screen.

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with either vehicle (DMSO) or a high concentration of 4-(2-Chloro-benzylamino)-cyclohexanol (e.g., 10x the IC50) for 1 hour at 37°C.

  • Heat Challenge (Melt Curve):

    • Harvest and resuspend the treated cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Use a thermal cycler to heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This separates the soluble proteins from the heat-induced aggregated proteins.[12]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C. Carefully collect the supernatant, which contains the soluble protein fraction.[12]

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each supernatant using a BCA assay.

    • Analyze the amount of soluble "Kinase X" remaining at each temperature point using Western Blotting (see Protocol 3 for detailed steps). An antibody specific to the target protein is required.

  • Data Analysis (Melt Curve): Plot the band intensity of soluble "Kinase X" against the temperature for both vehicle- and compound-treated samples. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

  • Isothermal Dose-Response (ITDR): To quantify the potency of engagement, perform a follow-up experiment. Treat cells with a range of compound concentrations, heat all samples at a single, optimized temperature (from the melt curve, e.g., the Tagg where ~50% of the protein has precipitated in the vehicle control), and analyze the amount of remaining soluble protein by Western Blot.

Phase 3: Delineating the Mechanism of Action (MoA)

Expertise & Experience: Confirming target engagement is a milestone, but understanding the functional consequence is the ultimate goal. If the target is a kinase, its inhibition will disrupt a specific signaling pathway. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical cascade that regulates cell proliferation, differentiation, and apoptosis, making it a common target for anti-cancer drugs.[15][16][17] The three major branches are the ERK, JNK, and p38 pathways.[18] By using phospho-specific antibodies in a Western Blot, we can visualize how 4-(2-Chloro-benzylamino)-cyclohexanol modulates this pathway downstream of its target.

Hypothetical Signaling Pathway: MAPK Cascade

Let's hypothesize that our compound inhibits an upstream kinase (e.g., a MAP3K like RAF) in the MAPK/ERK pathway. We would expect to see a decrease in the phosphorylation of its downstream substrates, MEK and ERK.

G Receptor Growth Factor Receptor Ras Ras Receptor->Ras MAP3K MAP3K (e.g., Raf) Ras->MAP3K MEK MEK (MAP2K) MAP3K->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor 4-(2-Chloro-benzylamino) -cyclohexanol Inhibitor->MAP3K

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the test compound.

Protocol 3: Western Blot Analysis of MAPK Pathway Modulation

This protocol is a standard method for analyzing protein expression and phosphorylation status.[19][20]

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.

  • Compound Incubation: Pre-treat the cells with various concentrations of 4-(2-Chloro-benzylamino)-cyclohexanol (e.g., 0.5x, 1x, and 2x IC50) for 1-2 hours.

  • Pathway Stimulation: Stimulate the MAPK pathway by adding a growth factor (e.g., EGF or FGF) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. Normalize all samples with lysis buffer to ensure equal concentrations.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[19]

  • Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies diluted in blocking buffer. Use antibodies against:

    • Phospho-ERK (p-ERK)

    • Total ERK

    • Phospho-p38 (p-p38)

    • Total p38

    • A loading control (e.g., GAPDH or β-Actin)

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Data Analysis: Quantify the band intensities. For each pathway protein, normalize the phospho-protein signal to the total protein signal. Then, normalize this ratio to the loading control to correct for any loading inaccuracies.

Data Presentation: Expected Western Blot Results
Treatment Conditionp-ERK / Total ERK Ratio (Normalized)p-p38 / Total p38 Ratio (Normalized)
Vehicle (Unstimulated)1.0 (Baseline)1.0 (Baseline)
Vehicle + Stimulant5.0 (Strong Activation)1.2 (Minimal Activation)
Compound (IC50) + Stimulant2.5 (50% Inhibition)1.1 (No significant change)
Compound (2x IC50) + Stimulant1.2 (Strong Inhibition)1.2 (No significant change)

This data would suggest that 4-(2-Chloro-benzylamino)-cyclohexanol specifically inhibits the ERK branch of the MAPK pathway, consistent with the proposed mechanism of action.

References

  • Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
  • Western blot protocol. Abcam.
  • Protocol for Cell Viability Assays. BroadPharm.
  • KinomePro - Functional Kinase Activity Profiling. Pamgene.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
  • Kinome Profiling Service. MtoZ Biolabs.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MAPK Signaling Pathway: ERK, JNK, p38 & Biomarker Analysis. AnyGenes.
  • KinomeView Profiling. Cell Signaling Technology.
  • PPES Service Facility for Global Kinase Activity Profiling. University of Antwerp.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • MAPK/ERK p
  • Target deconvolution str
  • MTT assay. Wikipedia.
  • MAPK Signaling in Inflammatory Cytokines P
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Application Notes and Protocols for Western Blot Analysis of Signaling P
  • Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery.
  • Systems analysis of MAPK signal transduction. Essays in Biochemistry.
  • Western Blotting Protocol. Cell Signaling Technology.
  • MTT assay protocol. Abcam.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.

Sources

"4-(2-Chloro-benzylamino)-cyclohexanol" dosage for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(2-Chloro-benzylamino)-cyclohexanol in Cell Culture

Abstract & Introduction

4-(2-Chloro-benzylamino)-cyclohexanol is a synthetic secondary amine structurally analogous to Ambroxol (trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol) and Bromhexine .[1] Given its chemical scaffold—a cyclohexanol ring linked via an amine to a halogenated benzyl group—this compound is primarily investigated for its potential as a Pharmacological Chaperone (PC) for lysosomal enzymes (specifically Glucocerebrosidase, GCase) and as a modulator of lysosomal function (lysosomotropism).[1]

Unlike Ambroxol, which contains a dibromo-aniline moiety, the 2-chloro-benzyl substitution alters the compound's lipophilicity and pKa, potentially modifying its affinity for the GCase active site or Sigma-1 receptors.[1] This application note provides a standardized protocol for solubilization, dosage optimization, and functional screening in cell culture models, derived from established Structure-Activity Relationship (SAR) data of the amino-cyclohexanol pharmacophore.[1]

Physicochemical Properties & Preparation

To ensure reproducibility, proper handling of the compound is critical.[1] The secondary amine and hydroxyl group make it amphiphilic, necessitating organic co-solvents for stock preparation.[1]

ParameterSpecificationNotes
Molecular Weight ~239.74 g/mol Based on C₁₃H₁₈ClNO
Solubility (Water) Low / InsolubleDo not dissolve directly in media.[1]
Solubility (DMSO) High (>50 mM)Recommended vehicle.
Storage (Solid) -20°C, DesiccatedProtect from moisture.[1]
Storage (Stock) -20°C or -80°CStable for 3-6 months in DMSO.
Protocol: Stock Solution Preparation (10 mM)
  • Weighing: Accurately weigh 2.4 mg of 4-(2-Chloro-benzylamino)-cyclohexanol.

  • Solubilization: Add 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Mixing: Vortex vigorously for 30 seconds until fully dissolved. If precipitation occurs, warm to 37°C for 5 minutes.[1]

  • Sterilization: If necessary, filter through a 0.22 µm PTFE syringe filter (do not use nylon/cellulose acetate as they may bind the drug).[1]

  • Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Dosage Strategy & Optimization

The biological activity of benzylamino-cyclohexanols is concentration-dependent.[1] The dosage must be tuned to the specific mechanism of interest: Receptor Binding (low dose) vs. Chaperone/Lysosomal Activity (high dose).[1]

Recommended Dosage Ranges
ApplicationConcentration RangeMechanism of ActionDuration
Sigma-1 Receptor Ligand 0.1 µM – 5 µM Agonist/Antagonist activity at σ1 receptors.24 – 48 hrs
GCase Chaperone 10 µM – 50 µM Binds misfolded GCase in ER, facilitating trafficking.[1]48 – 96 hrs
Lysosomal pH Modulation 50 µM – 100 µM Accumulates in lysosomes, neutralizing pH (Lysosomotropism).[1]4 – 24 hrs
Toxicity Threshold > 100 µM Likely to induce phospholipidosis or vacuolization.[1]N/A

Critical Note: High concentrations (>50 µM) of amphiphilic amines can induce phospholipidosis (foamy macrophage phenotype).[1] Always run a cytotoxicity control (LDH or MTT) alongside functional assays.[1]

Experimental Protocols

Experiment A: Dose-Response Cytotoxicity Screening (MTT Assay)

Objective: Determine the maximum non-toxic concentration (MNTC) for your specific cell line.[1]

  • Seeding: Plate cells (e.g., HeLa, SH-SY5Y, or Fibroblasts) at 5,000 cells/well in a 96-well plate. Incubate for 24 hours.

  • Preparation: Prepare serial dilutions of the compound in complete media:

    • 0 µM (Vehicle Control - 0.5% DMSO)

    • 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM. [1]

  • Treatment: Aspirate old media and add 100 µL of treatment media. Incubate for 48 hours .

  • Readout: Add MTT reagent, incubate 4 hours, solubilize formazan crystals, and read absorbance at 570 nm.

  • Analysis: Plot % Viability vs. Log[Concentration]. Select the highest dose with >90% viability for functional assays.

Experiment B: Pharmacological Chaperone Assay (GCase Activity)

Objective: Assess if the compound rescues mutant GCase (e.g., N370S or L444P) activity.[1]

  • Seeding: Plate mutant fibroblasts (e.g., Gaucher Disease lines) in 6-well plates.

  • Treatment: Treat cells with 10 µM and 25 µM of 4-(2-Chloro-benzylamino)-cyclohexanol for 4 days .

    • Media Change: Refresh media containing the drug every 48 hours.[1]

  • Washout (Critical): On Day 4, remove drug-containing media. Wash cells 2x with PBS.[1] Add drug-free media and incubate for 2-4 hours .

    • Reasoning: Chaperones inhibit the enzyme while bound.[1] The washout allows the drug to dissociate from the enzyme in the lysosome, restoring enzymatic activity.[1]

  • Lysis: Lyse cells in Citrate-Phosphate buffer (pH 5.4) + 0.25% Triton X-100 / Taurocholate.[1]

  • Assay: Incubate lysate with 4-MU-β-D-glucoside (fluorogenic substrate) for 1 hour at 37°C. Stop with Glycine-NaOH (pH 10.5).

  • Quantification: Measure fluorescence (Ex 365 nm / Em 445 nm). Normalize to total protein.

Mechanism of Action & Workflow Visualization

The following diagrams illustrate the hypothesized mechanism (based on the Ambroxol scaffold) and the experimental workflow.

G Compound 4-(2-Chloro-benzylamino)- cyclohexanol ER Endoplasmic Reticulum (Neutral pH) Compound->ER Permeates Cell Complex Drug-Enzyme Complex ER->Complex Binding Stabilizes Folding MutantGCase Misfolded GCase MutantGCase->ER Retained/Degraded Substrate Glucosylceramide (GL1) MutantGCase->Substrate Hydrolysis Lysosome Lysosome (Acidic pH < 5.0) Complex->Lysosome Trafficking via Golgi Lysosome->Compound Dissociation due to Low pH Lysosome->MutantGCase Active Enzyme Released Degradation Degradation (Ceramide + Glucose) Substrate->Degradation

Figure 1: Pharmacological Chaperone Mechanism. The compound binds misfolded GCase in the ER (neutral pH), stabilizing it for transport to the lysosome.[1][2][3][4][5] Once in the acidic lysosome, the drug dissociates, allowing the enzyme to process its substrate.[1][6]

Workflow cluster_Exp Experimental Phase Start Start: Solid Compound Stock Prepare 10mM Stock (100% DMSO) Start->Stock Dilution Dilute in Media (Max 0.5% DMSO) Stock->Dilution Screen Toxicity Screen (1 - 100 µM) MTT Assay Dilution->Screen Func Functional Assay (10 - 50 µM) 4-Day Incubation Screen->Func Select Safe Dose Wash Washout Step (2-4 hrs in drug-free media) Func->Wash Critical Step Lysis Cell Lysis & Enzymatic Assay Wash->Lysis

Figure 2: Experimental Workflow. Step-by-step process from stock preparation to functional validation, highlighting the critical washout step for chaperone assays.

Troubleshooting & Controls

  • Precipitation: If the media turns cloudy upon adding the drug, the concentration is too high or the mixing was too rapid.[1] Solution: Pre-dilute the stock in a small volume of PBS before adding to the bulk media, or vortex the media immediately upon addition.[1]

  • Serum Binding: Benzylamines can bind to albumin in FBS.[1] If efficacy is lower than expected, try reducing FBS to 2-5% during the treatment window (if cells tolerate it).[1]

  • False Positives (Enzyme Assay): Failure to perform the washout step (Step 3 in Experiment B) will result in the drug inhibiting the enzyme during the assay, leading to false-negative results for chaperone activity.[1]

References

  • Maegawa, G. H., et al. (2009). "Identification and characterization of ambroxol as an enzyme enhancement agent for Gaucher disease."[1][5] Journal of Biological Chemistry, 284(35), 23502-23516.[1] Link

  • Luan, Z., et al. (2013). "Ambroxol is a pharmacological chaperone for mutant glucocerebrosidase."[1] Blood Cells, Molecules, and Diseases, 50(2), 121-125.[1] Link

  • McNeill, A., et al. (2014). "Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells."[1] Brain, 137(5), 1481-1495.[1] Link[1]

  • Kopytova, A. E., et al. (2021). "Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism."[1] Parkinsonism & Related Disorders, 84, 112-121.[1] Link

  • Bendikov-Bar, I., et al. (2013). "Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase."[1] Blood Cells, Molecules, and Diseases, 50(2), 141-145.[1] Link

Sources

Application Note: Solubility and Handling Protocols for 4-(2-Chloro-benzylamino)-cyclohexanol in Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integrity of in vitro bioassays relies fundamentally on the precise control of compound solubility. 4-(2-Chloro-benzylamino)-cyclohexanol (CAS 1261233-48-0)[1] is a small molecule featuring a lipophilic 2-chlorobenzyl moiety coupled to a secondary amine and a cyclohexanol ring. While this amphiphilic-like structure makes it a valuable pharmacophore, it presents significant liquid-handling challenges. When introduced into aqueous physiological buffers, lipophilic amines are highly prone to forming colloidal aggregates. This application note provides a mechanistic framework and a self-validating protocol to ensure monomeric solubility, preventing the false-positive artifacts that frequently plague high-throughput screening (HTS) campaigns[2].

Mechanistic Insights into Solubility & Aggregation

To handle 4-(2-Chloro-benzylamino)-cyclohexanol effectively, researchers must understand the causality behind compound precipitation.

The "DMSO Shock" Phenomenon: Standard practice involves dissolving compounds in 100% dimethyl sulfoxide (DMSO) to create a master stock. However, when a high-concentration DMSO stock is pipetted directly into an aqueous assay buffer, the DMSO diffuses into the water faster than the lipophilic compound can disperse. This creates localized microscopic zones of extreme supersaturation.

Colloidal Aggregation: Instead of forming a true monomeric solution, the supersaturated compound crashes out into sub-micron colloidal particles[3]. These aggregates act as non-specific protein sponges, sequestering target enzymes and leading to promiscuous inhibition. Furthermore, as the concentration of the test item approaches its absolute solubility limit, it can generate an artefactual "U-shaped response curve," which is often mischaracterized as a complex biological response rather than a physical liquid-handling failure[4].

The Solution (Intermediate Dilution): By performing serial dilutions in 100% DMSO prior to aqueous exposure, we minimize the concentration gradient during the final mixing step, keeping the compound below its Critical Aggregation Concentration (CAC)[3].

Quantitative Guidelines for Assay Formulation

To ensure reproducibility, all solvent parameters and buffer additives must be strictly controlled. The following tables summarize the quantitative thresholds and buffer optimization strategies for 4-(2-Chloro-benzylamino)-cyclohexanol.

Table 1: Physicochemical & Solubility Parameters
ParameterRecommended Value / ThresholdRationale
Molecular Weight 239.74 g/mol [1]Determines molarity calculations for stock solutions.
Primary Solvent 100% Anhydrous DMSOEnsures complete solvation of the lipophilic chlorobenzyl group.
Max Aqueous DMSO ≤ 1.0% (v/v)Higher DMSO concentrations cause target protein denaturation.
Critical Aggregation Risk High (> 10 µM in aqueous)Lipophilic amines readily self-associate in polar media.
Table 2: Buffer Optimization Strategies
Additive ClassExample ReagentCausality (Mechanism of Action)
Non-ionic Detergents 0.01% Triton X-100 or CHAPSDisrupts the surface tension of colloidal aggregates, stabilizing the compound in its monomeric form without denaturing the target protein.
Carrier Proteins 0.1% Bovine Serum Albumin (BSA)Acts as a thermodynamic sink. It binds free lipophilic molecules, preventing them from adhering to the hydrophobic plastic of the microtiter plate.

Self-Validating Experimental Protocols

Do not assume solubility; prove it. The following step-by-step workflow incorporates a built-in validation step to ensure the compound remains active and monomeric.

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the solid 4-(2-Chloro-benzylamino)-cyclohexanol to equilibrate to room temperature in a desiccator.

    • Causality: Opening a cold vial introduces atmospheric condensation. Water absorbed into the DMSO stock will cause premature micro-precipitation of the compound, drastically reducing the effective concentration.

  • Dissolution: Add anhydrous DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex vigorously for 2 minutes, followed by bath sonication for 5 minutes.

    • Causality: Sonication provides the acoustic cavitation energy required to break down microscopic crystal lattices that could otherwise serve as nucleation sites for future aggregation.

Phase 2: Intermediate Dilution Strategy (The "Step-Down" Method)
  • Serial DMSO Dilution: Prepare a 100x intermediate stock in 100% DMSO. For example, if your final assay concentration is 1 µM, create a 100 µM intermediate stock in DMSO.

  • Rapid Aqueous Mixing: Rapidly inject 1 part of the intermediate DMSO stock into 99 parts of the aqueous assay buffer while continuously vortexing.

    • Causality: Continuous kinetic energy during the injection disperses the DMSO droplet instantly, preventing the localized supersaturation that triggers colloidal aggregation.

Phase 3: Centrifugation Counter-Screen Validation

To validate that the compound has not aggregated, utilize the centrifugation counter-screen established by the NIH Assay Guidance Manual[5].

  • Incubation: Incubate the final aqueous mixture (from Phase 2) for 5 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 15,000 x g for 30 minutes at 4 °C[5].

    • Causality: Colloidal aggregates are supramolecular structures with sufficient mass to sediment under high-speed centrifugation. True monomeric solutions will remain suspended in the supernatant.

  • Bioactivity Comparison: Extract an aliquot of the supernatant and test its bioactivity against an uncentrifuged control.

    • Causality: If the compound aggregated, it will have formed a pellet. A significant loss of target inhibition in the supernatant confirms that the initial "activity" was an aggregation artifact. If the supernatant retains full activity, monomeric solubility is validated.

Workflow Visualization

G N1 Solid Compound 4-(2-Chloro-benzylamino)-cyclohexanol N2 10 mM Stock Solution (100% DMSO) N1->N2 Dissolve & Vortex N3 Intermediate Dilution (e.g., 100x in DMSO) N2->N3 Serial Dilution N4 Aqueous Assay Buffer (Final DMSO ≤ 1%) N3->N4 Rapid Mixing N5 Centrifugation Counter-Screen (15,000 x g, 30 min) N4->N5 Validation N6 Proceed to Bioassay (Monomeric State) N5->N6 Supernatant Active N7 Aggregation Detected (Optimize Buffer/Solvent) N5->N7 Pellet Formed / Loss of Activity

Workflow for the preparation and validation of 4-(2-Chloro-benzylamino)-cyclohexanol solutions.

References

  • ChemicalBook. "(1r,4r)-4-(2-chlorobenzylamino)cyclohexanol". ChemicalBook. 1

  • OECD. "Guidance Document on Good In Vitro Method Practices (GIVIMP)". OECD Environment, Health and Safety Publications. 4

  • Auld, D.S., Inglese, J., and Dahlin, J.L. "Assay Interference by Aggregation". Assay Guidance Manual - NCBI Bookshelf. 5

  • Markossian, S., et al. "Assay Guidance Manual". National Center for Advancing Translational Sciences (NCATS) - NCBI Bookshelf. 2

  • Auld, D.S., Inglese, J., and Dahlin, J.L. "Assay Interference by Aggregation (Mechanism)". Assay Guidance Manual - NCBI Bookshelf. 3

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Enhancement for 4-(2-Chloro-benzylamino)-cyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(2-Chloro-benzylamino)-cyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this reductive amination process. Here, we move beyond simple procedural steps to explain the underlying chemical principles, helping you to make informed decisions to improve your reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing 4-(2-Chloro-benzylamino)-cyclohexanol, and what are the critical stages?

The synthesis is a classic example of a reductive amination .[1][2] This one-pot reaction combines an amine (4-aminocyclohexanol) with a carbonyl compound (2-chlorobenzaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][3]

The process can be broken down into two key equilibrium steps:

  • Imine Formation: The nucleophilic addition of the primary amine to the aldehyde, followed by dehydration to form a C=N double bond (the imine, or Schiff base).[4]

  • Reduction: The selective reduction of the imine intermediate to the final amine product.[3]

Success hinges on carefully managing the equilibrium of the first step and ensuring the selective and efficient reduction in the second.

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in this synthesis typically stem from issues within the two critical stages: imine formation and reduction.

Potential Causes for Low Yield:

Problem Area Specific Cause Consequence
Imine Formation Suboptimal pH Incomplete formation of the imine intermediate.[5][6]
Inefficient Water Removal The equilibrium shifts back towards the starting materials, hindering imine formation.[1]
Reduction Non-selective Reducing Agent Reduction of the starting aldehyde to 2-chlorobenzyl alcohol.[1]
Decomposition of Reducing Agent Insufficient active reagent to complete the imine reduction.
Side Reactions Over-alkylation The product amine reacts with another molecule of the aldehyde, leading to tertiary amine impurities.
Aldol Condensation Self-condensation of the aldehyde under certain conditions.[7]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific issues you may encounter during the synthesis.

Issue 1: Incomplete Imine Formation

A common bottleneck is the inefficient formation of the imine intermediate. The equilibrium for this reaction can be unfavorable without proper optimization.

Symptom:
  • TLC or LC-MS analysis shows significant amounts of unreacted 4-aminocyclohexanol and/or 2-chlorobenzaldehyde after the initial reaction phase (before reduction).

Root Cause Analysis & Solutions:
  • pH Control is Critical: The formation of an imine is highly pH-dependent.[5][6]

    • Too Acidic (pH < 4): The amine starting material (4-aminocyclohexanol) becomes protonated, losing its nucleophilicity and preventing it from attacking the carbonyl carbon.[5][6]

    • Too Basic (pH > 9): There is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[5]

    • Optimal pH Range: The sweet spot for imine formation is typically between pH 4.5 and 6.[5] Some studies also suggest a basic pH of 8-9 can be effective and lead to a more stable imine.[5]

      • Actionable Advice: Incorporate a mild acid catalyst, such as acetic acid, into your reaction mixture.[8] Monitor the pH to ensure it remains within the optimal range.

  • Water Removal: Imine formation is a condensation reaction that produces water.[4] According to Le Chatelier's principle, removing this water will drive the equilibrium towards the product (the imine).

    • Actionable Advice:

      • Azeotropic Removal: If using a suitable solvent like toluene, employ a Dean-Stark apparatus to physically remove water as it forms.[7]

      • Dehydrating Agents: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

Issue 2: Poor Selectivity of the Reducing Agent

The choice of reducing agent is paramount for a successful reductive amination. A non-selective agent will lead to undesired byproducts.

Symptom:
  • Significant formation of 2-chlorobenzyl alcohol is observed in the final product mixture.

Root Cause Analysis & Solutions:
  • Reducing Agent Reactivity: Strong reducing agents like sodium borohydride (NaBH₄) can reduce both the imine and the starting aldehyde.[3]

    • Actionable Advice: Use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the aldehyde.

      • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice for reductive aminations due to its selectivity for imines under mildly acidic conditions.[3]

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer and often more effective alternative to NaBH₃CN, it is also highly selective for imines and does not require acidic conditions.[3][9]

Comparative Table of Reducing Agents:
Reducing Agent Pros Cons Optimal Conditions
Sodium Borohydride (NaBH₄) Inexpensive, readily available.[10]Can reduce aldehydes and ketones, leading to byproducts.[3]Stepwise procedure: form imine first, then add NaBH₄.[9]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines over carbonyls.[3]Toxic cyanide byproduct.[3]Mildly acidic (pH 5-6).
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective, non-toxic, effective.[3][9]More expensive.Aprotic solvents like DCE or THF.[9]
Catalytic Hydrogenation (H₂/Pd/C) "Green" method, high atom economy.[7]Requires specialized equipment (hydrogenator), potential for dehalogenation.Mild pressure and temperature.[11]
Issue 3: Stereoisomer Formation

The use of 4-aminocyclohexanol introduces the possibility of forming cis and trans isomers of the final product. Controlling this stereoselectivity can be important for downstream applications.

Symptom:
  • NMR or chiral chromatography reveals a mixture of cis and trans isomers of 4-(2-Chloro-benzylamino)-cyclohexanol.

Root Cause Analysis & Solutions:
  • Facial Selectivity of Reduction: The approach of the hydride to the imine intermediate determines the stereochemistry of the final product.

    • Actionable Advice:

      • Chelating Agents: The use of a Lewis acid like titanium tetraisopropoxide (Ti(Oi-Pr)₄) can chelate with the hydroxyl group of the cyclohexanol ring, directing the hydride attack from a specific face and enhancing the formation of one stereoisomer.[12]

      • Temperature Control: Performing the reduction at low temperatures (e.g., -15°C) can improve diastereoselectivity.[12]

      • Biocatalysis: For highly specific stereochemical outcomes, consider enzymatic approaches using keto reductases (KREDs) and amine transaminases (ATAs), which can provide excellent stereoselectivity.[13][14]

Experimental Protocols

Protocol 1: Optimized Reductive Amination using Sodium Triacetoxyborohydride

This protocol is designed for high yield and selectivity under mild conditions.

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminocyclohexanol (1 equivalent) and 2-chlorobenzaldehyde (1.05 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add molecular sieves (4Å) to the mixture to absorb the water formed during the reaction.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Reduction:

    • Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the disappearance of the imine intermediate.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Reductive Amination Workflow

The following diagram illustrates the key steps and decision points in the synthesis of 4-(2-Chloro-benzylamino)-cyclohexanol.

G cluster_0 1. Imine Formation cluster_1 2. Reduction cluster_2 3. Work-up & Purification Start 4-Aminocyclohexanol + 2-Chlorobenzaldehyde Imine_Formation Stir in Anhydrous Solvent (e.g., DCM) Start->Imine_Formation Dehydration Add Dehydrating Agent (e.g., Molecular Sieves) Imine_Formation->Dehydration Imine_Intermediate Imine Intermediate Formed Dehydration->Imine_Intermediate Add_Reducing_Agent Add NaBH(OAc)₃ Imine_Intermediate->Add_Reducing_Agent Proceed to Reduction Reduction_Reaction Stir at Room Temperature Add_Reducing_Agent->Reduction_Reaction Crude_Product Crude Product Mixture Reduction_Reaction->Crude_Product Quench Quench with NaHCO₃ (aq) Crude_Product->Quench Proceed to Work-up Extraction Extract with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure 4-(2-Chloro-benzylamino)-cyclohexanol Purification->Final_Product

Caption: A step-by-step workflow for the synthesis of 4-(2-Chloro-benzylamino)-cyclohexanol.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and solving common issues.

G Start Low Yield Observed Check_Imine Analyze pre-reduction mixture. Is imine formation incomplete? Start->Check_Imine Check_Byproducts Analyze final product mixture. Is 2-chlorobenzyl alcohol present? Check_Imine->Check_Byproducts No Optimize_pH Optimize pH (4.5-6) or (8-9). Add mild acid catalyst. Check_Imine->Optimize_pH Yes Remove_Water Use Dean-Stark or add dehydrating agents. Check_Imine->Remove_Water Yes Check_Stereo Analyze final product. Is there a mixture of stereoisomers? Check_Byproducts->Check_Stereo No Change_Reductant Switch to a more selective reducing agent (e.g., NaBH(OAc)₃). Check_Byproducts->Change_Reductant Yes Control_Stereo Use chelating agent (Ti(OiPr)₄). Lower reduction temperature. Check_Stereo->Control_Stereo Yes

Caption: A troubleshooting guide for improving synthesis yield.

References

  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?[Link]

  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?. [Link]

  • Arkat USA, Inc. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. ARKIVOC. [Link]

  • Chemistry Steps. Formation of Imines and Enamines. [Link]

  • Wiley-VCH GmbH. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Chemistry – A European Journal. [Link]

  • National Center for Biotechnology Information. Imines that React with Phenols in Water over a Wide pH Range. [Link]

  • ResearchGate. (2019, October 17). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

  • MDPI. (2023, August 23). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

  • Wikipedia. Reductive amination. [Link]

  • ResearchGate. Amination of cyclohexanone and cyclohexanol/cyclohexanone in the presence of ammonia and hydrogen using copper or a group VIII metal supported on a carrier as the catalyst. [Link]

  • Royal Society of Chemistry. (2021). Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (A) Yields of different catalysts in reductive amination of.... [Link]

  • GSK. Reductive Amination. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Syntheses. SYNTHESIS AND RESOLUTION OF RACEMIC TRANS-2-(N-BENZYL)AMINO-1-CYCLOHEXANOL: ENANTIOMER SEPARATION BY SEQUENTIAL USE OF (R)- AND (S)-MANDELIC ACID. [Link]

  • American Chemical Society. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • PrepChem.com. Synthesis of 4-[N-(4-Chloro-benzyl)-methylamino]-cyclohexanone. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • ResearchGate. (2015, January 9). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. [Link]

  • Google Patents. Novel synthesis method of 4' -chloro-2-aminobiphenyl.
  • Google Patents. Preparation method for 4-substituted acylamino cyclohexanone.
  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. [Link]

  • National Center for Biotechnology Information. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate. [Link]

  • Google Patents. Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl).
  • Beilstein-Institut. (2023, January 2). Combining the best of both worlds: radical-based divergent total synthesis. [Link]

  • MDPI. (2022, April 15). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

  • Patsnap. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. [Link]

  • Organic Syntheses. 4. [Link]

  • YouTube. (2015, July 30). Organic Chemistry II - Solving a Multistep Synthesis Problem. [Link]

  • Patsnap. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. [Link]

Sources

"4-((2-chlorobenzyl)amino)cyclohexan-1-ol" purification troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Escalation: Purification of 4-((2-chlorobenzyl)amino)cyclohexan-1-ol

Executive Summary

The purification of 4-((2-chlorobenzyl)amino)cyclohexan-1-ol presents a classic but difficult challenge in medicinal chemistry: the separation of cis/trans diastereomers formed during reductive amination.[1] Because the biological activity of aminocyclohexanols is often strictly dependent on the spatial orientation of the hydroxyl and amine groups (typically the trans-diequatorial conformation is preferred for drug-receptor binding), stereochemical purity is a Critical Quality Attribute (CQA).[1]

This guide addresses the three most reported issues:

  • Stereochemical Resolution: Separating the cis and trans isomers.

  • Impurity Scavenging: Removing unreacted 2-chlorobenzylamine.

  • Analytical Tailing: Solving poor peak shape in HPLC analysis.

Module 1: Stereochemical Resolution (Cis/Trans Separation)

The Problem: Reductive amination of 4-hydroxycyclohexanone typically yields a mixture of isomers (often ~1:1 to 2:1 trans:cis), depending on the reducing agent. Silica chromatography is often insufficient for separating these polar isomers on a large scale.

The Solution: Thermodynamic Crystallization The trans isomer of 1,4-disubstituted cyclohexanes is generally more thermodynamically stable because both bulky groups (the amino-benzyl moiety and the hydroxyl group) can adopt an equatorial position in the chair conformation.[1] We exploit this lattice energy difference for purification.

Protocol: Preferential Crystallization of the Trans-Isomer

Note: This method assumes the product is currently a crude free base oil or semi-solid.[1]

  • Solvent Selection: Use a semi-polar solvent system. Ethyl Acetate/Heptane (high yield, lower purity) or Ethanol/TBME (lower yield, high purity).

  • Dissolution: Dissolve the crude mixture in hot Ethanol (approx. 5 mL per gram).

  • Salt Formation (Critical Step):

    • While the free base can crystallize, the Hydrochloride (HCl) or Fumarate salts often amplify the solubility difference between isomers.

    • Recommendation: Add 1.05 equivalents of HCl (4M in dioxane or concentrated aqueous) dropwise at 50°C.

  • Cooling Ramp: Cool slowly to room temperature (10°C/hour). The trans-isomer hydrochloride usually precipitates first due to better packing of the diequatorial conformation.[1]

  • Digestion: If a thick slurry forms, heat back to reflux for 30 minutes (slurry digestion) to allow cis-crystals to redissolve and reprecipitate as trans (Ostwald ripening).

  • Filtration: Filter at room temperature. Wash with cold TBME.

Data: Expected Isomeric Enrichment

Stage Trans:Cis Ratio Physical State
Crude Reaction Mix ~60:40 Yellow Oil/Gum
Post-Flash Column ~60:40 Off-white Solid
Post-Crystallization (HCl Salt) >95:5 White Crystalline Solid

| Mother Liquor | ~20:80 | Enriched cis oil |[1]

Module 2: Removing Unreacted 2-Chlorobenzylamine

The Problem: The starting material, 2-chlorobenzylamine, is a lipophilic primary amine that co-elutes with the product on standard C18 HPLC and causes toxicity issues in biological assays.

The Solution: Chemoselective Scavenging Standard acid/base extraction often fails because the pKa of the product (secondary amine, ~10.5) and the impurity (primary amine, ~9.5) are too close. Use Chemo-selective Scavenging Resins that target primary amines over secondary amines.[1][2]

Workflow: Scavenger Resin Protocol
  • Resin Choice: Use a Benzaldehyde-functionalized polystyrene resin (e.g., PS-Benzaldehyde).[1]

    • Mechanism:[1][3][4] The aldehyde reacts rapidly with the primary amine (2-chlorobenzylamine) to form an imine, which stays bound to the solid support. The bulky secondary amine product reacts much slower or not at all due to steric hindrance from the chlorobenzyl group and cyclohexane ring.

  • Loading: Add 3 equivalents of resin (relative to the estimated impurity mass) to the reaction solution (DCM or THF).

  • Incubation: Shake at room temperature for 4-12 hours.

  • Workup: Filter off the resin. The filtrate contains your purified secondary amine.

Purification_Logic Start Crude Reaction Mixture (Product + 2-Cl-Benzylamine + Boron salts) Step1 Step 1: Aqueous Workup (Partition DCM / 1M NaOH) Removes Boron salts Start->Step1 Check1 Impurity Check: Is 2-Cl-Benzylamine present? Step1->Check1 Scavenge Add PS-Benzaldehyde Resin (Selectively binds Primary Amine) Check1->Scavenge Yes IsomerCheck Isomer Ratio Check (Cis/Trans) Check1->IsomerCheck No Filter Filter Resin Scavenge->Filter Filter->IsomerCheck Cryst Crystallization (HCl Salt) Target: Trans-isomer IsomerCheck->Cryst Scale > 1g Need Trans Column Prep-HPLC / Flash (If scale < 100mg) IsomerCheck->Column Scale < 1g Need separation Final Pure Trans-Product Cryst->Final Column->Final

Caption: Purification decision tree highlighting the divergence between impurity scavenging and stereochemical resolution.

Module 3: Analytical Troubleshooting (HPLC Tailing)

The Problem: The secondary amine interacts with residual silanols on silica columns, causing severe peak tailing (Asymmetry factor > 2.0). This masks impurities and makes integration unreliable.

The Solution: pH and Ion-Pairing Control You must suppress the ionization of surface silanols (acidic) or ensure the amine is fully deprotonated (neutral).[1]

Recommended HPLC Conditions
ParameterMethod A (High pH - Preferred)Method B (Low pH - Alternative)
Column C18 Hybrid Particle (e.g., XBridge BEH or Gemini NX)C18 Charged Surface (e.g., CSH C18)
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10)0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileAcetonitrile + 0.1% TFA
Mechanism At pH 10, the amine is neutral (free base).[1] It interacts only hydrophobically. Silanols are ionized but repelled.TFA forms an ion pair with the amine, masking the positive charge and improving shape.
Why use this? Best for preparative work (volatile buffer).Best for routine QC (sharper peaks).

Warning: Do not use standard silica columns at pH 10 unless they are explicitly rated "High pH Stable" (Hybrid/Polymer technology), or the silica will dissolve.

Frequently Asked Questions (FAQ)

Q: Can I separate the isomers using Flash Chromatography? A: Yes, but it is difficult. The polarity difference is small.

  • Tip: Use a DCM:MeOH:NH4OH (90:9:[1]1) system.[1][3][5][6][7][8][9][10] The ammonia is crucial to sharpen the bands. The cis isomer (more polar due to axial OH/equatorial NH interaction) typically elutes after the trans isomer on silica, though this can reverse depending on the exact solvation shell.

Q: My product turned pink/brown overnight. What happened? A: Secondary amines with benzylic protons are susceptible to oxidation (N-oxide formation) or air oxidation of the chlorobenzyl ring if trace metals are present.[1]

  • Fix: Store the compound as the HCl salt or Fumarate salt . These are significantly more stable to oxidation than the free base oil.

Q: Why is the melting point of my trans-isomer lower than reported? A: This is the classic sign of cis-contamination .[1] Even 5% cis isomer can depress the melting point of the trans crystal lattice by 10-20°C (Eutectic effect).[1] Recrystallize again using the digestion method described in Module 1.

References

  • Abdel-Magid, A. F., et al. (1996).[11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. (Establishes the baseline for reductive amination stereoselectivity). [1]

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography."[1] Journal of Chromatography A. (Authoritative source on amine tailing and high-pH HPLC).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text for cyclohexane chair conformation and thermodynamic stability of diequatorial substituents).

  • Biotage Application Note. "Strategies for the Separation of Primary, Secondary and Tertiary Amines using Scavenger Resins." (Industrial standard for using aldehyde resins to remove primary amines).

Sources

"4-(2-Chloro-benzylamino)-cyclohexanol" reaction side products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(2-Chloro-benzylamino)-cyclohexanol Synthesis

Executive Summary: The Reaction Landscape

The synthesis of 4-(2-Chloro-benzylamino)-cyclohexanol is typically achieved via the reductive amination of 4-aminocyclohexanol with 2-chlorobenzaldehyde (or conversely, 4-hydroxycyclohexanone with 2-chlorobenzylamine). While conceptually straightforward, this transformation is governed by competing equilibria that dictate the impurity profile.

As your Senior Application Scientist, I have structured this guide to address the three critical failure modes in this synthesis: Stereochemical drift (cis/trans ratios) , Over-alkylation (tertiary amine formation) , and Chemoselectivity issues (dehalogenation) .

Visualizing the Reaction & Impurity Pathways

The following diagram maps the primary reaction pathway against the thermodynamic and kinetic traps that lead to common side products.

ReactionPathways Start Starting Materials (4-Aminocyclohexanol + 2-Chlorobenzaldehyde) Imine Intermediate Imine (Schiff Base) Start->Imine -H2O (Equilibrium) SP_Alc Impurity B 2-Chlorobenzyl Alcohol Start->SP_Alc Direct Aldehyde Reduction (Competitive) Product Target Product 4-(2-Chloro-benzylamino)- cyclohexanol Imine->Product Reduction (+H-) SP_Dehalo Impurity C De-chlorinated Analog (Benzylamino-cyclohexanol) Imine->SP_Dehalo Pd/C Hydrogenation (Hydrodehalogenation) SP_Bis Impurity A Bis-alkylated Tertiary Amine Product->SP_Bis + Aldehyde (Over-alkylation) SP_CisTrans Stereoisomer Cis/Trans Isomer Mismatch Product->SP_CisTrans Thermodynamic Control

Figure 1: Mechanistic pathway of reductive amination showing critical divergence points for impurity formation.

Troubleshooting Guide: Diagnostic & Remediation

Issue 1: Presence of "Impurity A" (Bis-alkylated Tertiary Amine)

Symptom: LCMS shows a peak with Mass = [Target + 124/126 Da]. Root Cause: The secondary amine product is more nucleophilic than the starting primary amine, reacting with excess aldehyde.

Diagnostic Step Remediation Protocol
Check Stoichiometry Ensure the amine is in slight excess (1.1–1.2 eq) relative to the aldehyde. Never add the aldehyde in excess unless using a stepwise addition.
Reagent Choice Switch from NaBH₄ to STAB (Sodium Triacetoxyborohydride) . STAB is less basic and stabilizes the iminium ion, reducing the rate of over-alkylation [1].
Protocol Adjustment Pre-formation of Imine: Stir the amine and aldehyde for 1–2 hours before adding the reducing agent. This ensures the aldehyde is consumed in imine formation before it can react with the product.
Issue 2: High Levels of "Impurity B" (2-Chlorobenzyl Alcohol)

Symptom: Significant non-amine peak in HPLC; low yield of amine.[1] Root Cause: The reducing agent is reducing the aldehyde directly before it can condense with the amine.

Diagnostic Step Remediation Protocol
pH Check If using NaBH₃CN, ensure pH is maintained at 5–6. Too low pH inhibits imine formation; too high promotes aldehyde reduction.
Solvent Water Content Use anhydrous solvents (DCM, DCE, or THF). Water hydrolyzes the imine back to the aldehyde, which is then reduced to the alcohol.
Scavenging If the alcohol is persistent, use a polymer-supported aldehyde scavenger (e.g., PS-Benzaldehyde) post-reaction to remove unreacted amine, but the alcohol itself must be removed via column chromatography (it is non-basic).
Issue 3: Dechlorination (Loss of Cl atom)

Symptom: Mass spectrum shows [M - 34] peak. Root Cause: Use of Catalytic Hydrogenation (H₂/Pd-C) . Palladium readily inserts into Aryl-Cl bonds, causing hydrodehalogenation.

  • Corrective Action: STOP using Pd/C.

  • Alternative: Use Platinum on Carbon (Pt/C) (sulfided) or Raney Nickel , which are less prone to dehalogenation. Ideally, stick to hydride reagents (STAB or NaBH₄) which are chemoselective and will not touch the Aryl-Cl bond [2].

Technical FAQ: Deep Dive

Q1: How do I control the Cis/Trans ratio of the cyclohexanol ring? A: The stereochemistry is largely determined by the starting material if you use 4-aminocyclohexanol.

  • Retention of Configuration: If you start with pure trans-4-aminocyclohexanol, reductive amination generally retains the trans configuration.

  • Starting from Ketone: If you start from 4-hydroxycyclohexanone and 2-chlorobenzylamine, you will get a mixture. The hydride attacks from the less hindered face (axial attack), often favoring the thermodynamically more stable trans isomer (equatorial substituents), but ratios of 3:1 or 4:1 are common. Separation via recrystallization (often as the HCl salt) is usually required to isolate the pure trans isomer [3].

Q2: Can I use "One-Pot" synthesis for this? A: Yes, but with caveats.

  • Protocol: Mix amine and aldehyde in 1,2-Dichloroethane (DCE). Add Acetic Acid (1 eq) to catalyze imine formation. Stir 30 mins. Add STAB (1.4 eq) .

  • Why STAB? Sodium Triacetoxyborohydride is the "Gold Standard" for this because it does not reduce aldehydes/ketones rapidly, allowing the imine to form and be reduced selectively in the same pot [1].

Q3: My product is an oil and difficult to purify. Advice? A: Secondary amines with cyclohexyl rings are often oily.

  • Salt Formation: Dissolve the crude oil in Ethanol/Diethyl Ether and add 2M HCl in Ether dropwise. The Hydrochloride salt of 4-(2-Chloro-benzylamino)-cyclohexanol should precipitate as a white solid. This also purifies the compound by leaving non-basic impurities (like benzyl alcohol) in the mother liquor.

Impurity Profile Summary Table

Impurity NameStructure / OriginRelative Retention (HPLC)Control Strategy
Bis-alkylated Amine Tertiary amine formed by reaction of product with excess aldehyde.[1]> 1.0 (More Lipophilic)Use Amine excess; Slow addition of reducing agent.
2-Chlorobenzyl Alcohol Direct reduction of 2-chlorobenzaldehyde.< 1.0 (Less polar than amine salt)Pre-form imine; Use Anhydrous conditions.
De-chloro Analog N-Benzyl-4-aminocyclohexanol (from Pd/C reduction).~ 0.8 (Lower MW)Avoid Pd/C; Use Borohydrides (STAB/NaBH₄).
Cis-Isomer Stereoisomer (Axial/Equatorial mismatch).Close to Product (Requires slow gradient)Recrystallization of HCl salt; Start with pure Trans-amine.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.

  • BenchChem Technical Support. (2025). "Comparing reactivity of cis vs trans 4-Chlorocyclohexanol." BenchChem Application Notes.

Sources

"4-(2-Chloro-benzylamino)-cyclohexanol" stability and degradation issues

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, degradation, and analytical handling of 4-(2-Chloro-benzylamino)-cyclohexanol . This compound is a critical intermediate often used in the synthesis of mucolytic agents (related to Ambroxol) and various ion-channel blockers.

Its structure contains three chemically distinct liability zones:

  • Secondary Amine: Prone to oxidation (N-oxide/nitrone formation) and salt formation.[1]

  • Benzylic Position: Susceptible to oxidative cleavage and radical attack.[1]

  • Cyclohexane Ring: Subject to cis/trans stereoisomerism, which dictates physical properties and biological activity.[1]

Module 1: Physical Stability & Handling

The "Salt vs. Free Base" Dilemma

Users often encounter consistency issues (oils vs. solids) because this compound exists in two distinct states with vastly different stability profiles.[1]

FeatureFree BaseHydrochloride Salt (Recommended)
Physical State Viscous oil or low-melting waxy solid.Crystalline solid (White to off-white).[1]
Oxidation Risk High. The lone pair on the nitrogen is exposed, facilitating N-oxidation and reaction with atmospheric CO₂ (carbamate formation).[1]Low. Protonation of the amine (

) deactivates the nitrogen lone pair, preventing oxidation.[1]
Hygroscopicity Low, but can absorb CO₂ from air.[1]Moderate to High. Hygroscopic nature depends on purity.[1]
Storage Store under Argon/Nitrogen at -20°C.Store desiccated at RT or 4°C.

Critical Troubleshooting:

  • Issue: "My sample turned into a yellow gum overnight."

  • Diagnosis: You likely have the free base.[1] The yellowing indicates N-oxidation (formation of N-oxides or imines) triggered by air exposure.

  • Resolution: Convert to the HCl salt immediately using 1.1 equivalents of HCl in diethyl ether or dioxane. If the free base is required for a reaction, generate it in situ.[1]

Stereochemical Instability (Cis/Trans)

The 1,4-disubstitution on the cyclohexane ring creates cis and trans isomers.

  • Trans-isomer: Substituents are typically diequatorial (thermodynamically stable).[1][2]

  • Cis-isomer: One substituent is axial, one equatorial (higher energy).[1][2]

Warning: Acidic conditions at high temperatures (>80°C) can induce isomerization.[1] If you are targeting the trans-isomer, avoid prolonged heating in strong aqueous acids, as this may equilibrate the mixture to the thermodynamic ratio (often favoring trans, but generating impurities).

Module 2: Chemical Degradation Pathways

The following diagram illustrates the primary degradation mechanisms you must control.

DegradationPathways Parent 4-(2-Chloro-benzylamino) -cyclohexanol NOxide N-Oxide / Nitrone (Yellow impurity) Parent->NOxide [O] (Air/Peroxides) Imine Schiff Base (Hydrolysis Precursor) Parent->Imine Oxidative Dehydrogenation Isomer Cis/Trans Isomerization Parent->Isomer H+ / Heat Aldehyde 2-Chlorobenzaldehyde (Almond smell) Imine->Aldehyde Hydrolysis (H2O)

Figure 1: Primary degradation pathways. The oxidative cleavage to 2-chlorobenzaldehyde is particularly notable due to the distinct odor change.

Oxidative Dealkylation (The "Almond" Smell)[1]
  • Mechanism: Radical oxidation at the benzylic carbon (adjacent to the amine) forms a hemiaminal, which collapses to release 2-chlorobenzaldehyde .

  • Detection: 2-chlorobenzaldehyde has a distinct, sharp odor. If your odorless solid smells like almonds or chemicals, degradation has occurred.[1]

  • Prevention: Avoid chlorinated solvents (DCM/Chloroform) that have not been stabilized, as they can generate HCl and phosgene radicals that accelerate this process.[1] Use Ethanol or Methanol for storage.[1]

Module 3: Analytical Troubleshooting

HPLC Issues: Peak Tailing & Splitting

The secondary amine interacts strongly with residual silanols on silica-based HPLC columns, causing severe tailing.

  • Protocol: Use a high-pH stable column (e.g., C18 Hybrid particle) or add an ion-pairing modifier.

  • Recommended Mobile Phase:

    • Buffer: 10mM Ammonium Bicarbonate (pH 9.[1]5) — Keeps amine deprotonated (neutral) for better peak shape.[1]

    • Organic: Acetonitrile.[1]

    • Alternative (Acidic): 0.1% TFA in Water/Acetonitrile.[1] (TFA saturates silanols, improving shape, but may degrade the column over time).[1]

NMR: Distinguishing Cis vs. Trans

You cannot rely on retention time alone.[1] NMR coupling constants (


) are the definitive validation method.[1]
IsomerKey Signal (H1/H4 Protons)Coupling Constant (

)
Explanation
Trans Triplet of triplets (tt)

Large axial-axial coupling indicates the proton is axial (substituent is equatorial).[1][2]
Cis Narrow multiplet (quintet-like)

Small axial-equatorial or equatorial-equatorial coupling.[1]

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use UV light to sterilize the compound? A: No. Chlorinated aromatic rings are photosensitive.[1] UV exposure can lead to photodechlorination (loss of the Cl atom) or radical oxidation of the benzylic amine.[1] Store in amber vials.

Q2: I see a small impurity peak at RRT 0.9 that grows over time in solution. What is it? A: This is likely the N-oxide .[1] Secondary amines oxidize easily in solution if not degassed.[1]

  • Test: Add a reducing agent (e.g., Sodium Bisulfite).[1] If the peak disappears or shrinks, it is the N-oxide.

Q3: How do I separate the cis and trans isomers? A: Recrystallization is usually effective because the trans-isomer packs more efficiently in the crystal lattice.[1]

  • Solvent System: Ethyl Acetate/Hexane or Isopropanol.[1] The trans-isomer typically precipitates first.[1] For difficult mixtures, preparative HPLC using a basic buffer (pH 9.[1]5) provides the best separation factor (

    
    ).[1]
    

Q4: Is the compound compatible with oxidizing reagents (e.g., Jones Reagent)? A: No. The secondary alcohol will oxidize to a ketone (cyclohexanone derivative), but the secondary amine will also oxidize rapidly.[1] You must protect the amine (e.g., as a Boc-carbamate) before attempting to oxidize the alcohol.

References

  • ICH Expert Working Group. (2003).[1] ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[1][3][4][5] International Council for Harmonisation.[1] Link

  • BenchChem. (2025).[1][2] Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy.Link[1]

  • Klinman, J. P., et al. (2021).[1] Bioinspired Aerobic Oxidation of Secondary Amines.[1] National Institutes of Health (PMC).[1] Link

  • Goti, A., et al. (2005).[1][6] Methyltrioxorhenium catalyzed oxidation of secondary amines to nitrones.[1][6] Organic Syntheses.[1][6] Link

  • Roy, A., et al. (2025).[1] Stability study on an anti-cancer drug CLEFMA (Piperidine derivative).[1][7] ResearchGate.[1][8] Link

Sources

Technical Support Center: HPLC Optimization for 4-(2-Chloro-benzylamino)-cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. This guide is designed for analytical researchers and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 4-(2-Chloro-benzylamino)-cyclohexanol .

Due to its structural features—a lipophilic 2-chlorobenzyl moiety, a polar cyclohexanol ring, and a highly basic secondary amine—this molecule is prone to severe chromatographic challenges. The following troubleshooting guides and validated protocols synthesize theoretical chromatography principles with field-proven insights to help you achieve sharp, symmetrical peaks and reproducible retention times.

Part 1: Core Troubleshooting & FAQs (The "Why" and "How")

Q1: Why does 4-(2-Chloro-benzylamino)-cyclohexanol exhibit severe peak tailing, and how can I eliminate it? A: Peak tailing for this compound is a direct consequence of its secondary amine group. In an ideal reversed-phase HPLC system, analyte retention is driven purely by hydrophobic interactions with the C18 stationary phase. However, basic amines (which typically have a pKa of ~9–10) are positively charged under most standard HPLC conditions. These protonated amines undergo strong, unwanted electrostatic interactions with unreacted, ionized silanol groups (


) present on the silica support surface[1].

Causality & Solution: Free silanols become ionized and highly active at mid-to-high pH levels[2]. To eliminate this secondary interaction, you must suppress the ionization of the silanol groups by lowering the mobile phase pH below 3.0[3]. Alternatively, you can utilize a "base-deactivated" or highly end-capped C18 column, which sterically shields the residual silanols from the basic analyte[4].

Q2: How do I select the optimal mobile phase pH to ensure reproducible retention times? A: Mobile phase pH dictates the ionization state of both your analyte and the column's silica surface. For 4-(2-Chloro-benzylamino)-cyclohexanol, operating at a low pH (e.g., pH 2.5–3.0) is highly recommended. At this pH, the secondary amine is fully protonated (ensuring consistent hydrophobic retention), and the acidic surface silanols are non-ionized, which drastically mitigates peak tailing[3].

If your specific assay requires a near-neutral pH (e.g., pH 6.8 phosphate buffer, a condition often used for similar benzylamino-cyclohexanol derivatives like Ambroxol[5]), you must add a sacrificial base like triethylamine (TEA) at ~20 mM. TEA is sterically small and will preferentially bind to the active silanol sites, outcompeting your analyte[6].

Q3: What column chemistry provides the best resolution and peak symmetry for this molecule? A: A high-purity, Type-B silica C18 column with dense end-capping is the gold standard for hydrophobic basic amines[3]. The 2-chlorobenzyl group provides strong hydrophobic retention, meaning a standard C18 will retain the compound well[7]. However, ensure the column is explicitly marketed as "base-deactivated" to prevent the secondary amine from interacting with the underlying silica backbone[4].

Part 2: Step-by-Step Experimental Workflows

To guarantee trustworthiness, the following protocols are designed as self-validating systems . Every critical parameter includes a downstream verification step to ensure the method is performing as intended.

Protocol 1: Mobile Phase Preparation and pH Optimization

Scientific Rationale: A robust method must remain stable even if the pH fluctuates slightly. We buffer the system at least 2 pH units away from the analyte's pKa to prevent partial ionization states that cause retention time drift.

  • Aqueous Phase Preparation: Weigh 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) and dissolve it in 1000 mL of LC-MS grade water to create a 20 mM buffer solution.
    
  • pH Adjustment: Gradually add orthophosphoric acid (

    
    ) while monitoring with a calibrated pH meter until the pH reaches exactly 2.8.
    
    • Causality: Buffering at pH 2.8 ensures the amine is >99.9% ionized for consistent retention, while simultaneously neutralizing surface silanols (pKa ~3.5-4.5) to prevent electrostatic tailing[3].

  • Organic Modifier Addition: Mix the buffer with HPLC-grade Acetonitrile (MeCN) in a 60:40 (Buffer:MeCN) ratio.

    • Causality: Acetonitrile provides lower system backpressure and sharper peaks compared to methanol due to its lower viscosity[8].

  • Filtration & Degassing: Vacuum filter the mixture through a 0.22 µm PTFE membrane. This removes particulates that could cause column frit blockage and degasses the solvent to prevent pump cavitation.

Protocol 2: Column Equilibration and Self-Validation Assessment
  • System Purge: Flush the HPLC system with 50:50 Water:MeCN (without buffer) for 15 minutes to clear any residual salts from previous runs.

  • Equilibration: Install a base-deactivated C18 column (250 x 4.6 mm, 5 µm)[8]. Flow the optimized mobile phase at 1.0 mL/min until the baseline is stable (typically 10-15 column volumes).

  • Injection & UV Detection: Inject 10 µL of a 50 µg/mL System Suitability Test (SST) standard of 4-(2-Chloro-benzylamino)-cyclohexanol. Set the UV detector to 248 nm, which targets the optimal absorption of the chlorobenzyl chromophore[8].

  • Self-Validation (Tailing Factor): Calculate the USP Tailing Factor (

    
    ) using the formula 
    
    
    
    .
    • Validation Criteria: If

      
       and the Relative Standard Deviation (RSD) of the retention time for 5 replicate injections is 
      
      
      
      , the system is validated[1]. If
      
      
      , secondary interactions are still present; verify mobile phase pH or replace the aging column.

Part 3: Quantitative Data & Parameters

Table 1: Recommended Starting HPLC Conditions
ParameterRecommended SettingScientific Rationale
Column Base-deactivated C18 (250 x 4.6 mm, 5 µm)Maximizes hydrophobic retention of the chlorobenzyl group while shielding silanols[4][7].
Mobile Phase 20mM Phosphate Buffer (pH 2.8) : Acetonitrile (60:40 v/v)Low pH suppresses silanol ionization; MeCN provides sharp peaks[3][8].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns, balancing efficiency and run time[7].
Detection UV at 248 nmTargets the

transitions of the 2-chlorobenzyl aromatic ring[8].
Temperature 30°CStabilizes solvent viscosity and improves mass transfer kinetics[7].
Table 2: Troubleshooting Matrix
SymptomPrimary CauseCorrective Action
Severe Peak Tailing (

)
Secondary amine interacting with ionized silanols (

)[2].
Lower mobile phase pH to < 3.0 or add 20 mM Triethylamine to the buffer[3][6].
Shifting Retention Times Mobile phase pH is too close to the analyte's pKa, causing partial ionization[2].Buffer the mobile phase strictly at least 2 units away from the analyte pKa.
Broad, Split Peaks Column void or sample solvent is stronger than the mobile phase[4].Dissolve sample in the initial mobile phase; replace column if a void is suspected.

Part 4: Visualizations

SilanolInteraction A Protonated 2° Amine (Analyte) C Strong Electrostatic Secondary Interaction A->C B Ionized Silanol (SiO-) (Stationary Phase) B->C D Peak Tailing & Loss of Resolution C->D

Caption: Electrostatic interaction between basic secondary amines and ionized silanols causing peak tailing.

Workflow Start Prepare Analyte Standard Solution Col Select Base-Deactivated C18 Column Start->Col pH Set Mobile Phase pH (pH 2.8 with H3PO4) Col->pH Test Run Isocratic Separation (60:40 Buffer:MeCN) pH->Test Eval Evaluate Peak Symmetry (As < 1.5?) Test->Eval Opt Add Triethylamine or Decrease pH Eval->Opt No Done Method Validated Proceed to Quantitation Eval->Done Yes Opt->Test

Caption: Step-by-step decision matrix for optimizing HPLC conditions and resolving peak tailing.

References

1.[5] Optimization of Robust HPLC Method for Quantitation of Ambroxol Hydrochloride and Roxithromycin Using a DoE Approach. Journal of Chromatographic Science (Oxford Academic). 5 2.[8] Beyond Use Date (BUD) Determination of Ambroxol Hydrochloride Syrup by High-Performance Liquid Chromatography: Optimization of Chromatography Condition. Pharm Sci Res (ui.ac.id). 8 3.[1] Peak Tailing in HPLC. Element Lab Solutions. 1 4.[7] Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC. Longdom Publishing. 7 5.[2] What Causes Peak Tailing in HPLC? Chrom Tech, Inc. 2 6.[4] HPLC Peak Tailing. Axion Labs. 4 7.[6] How to Reduce Peak Tailing in HPLC? Phenomenex. 6 8.[3] The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. 3

Sources

"4-(2-Chloro-benzylamino)-cyclohexanol" NMR peak assignment help

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-(2-Chloro-benzylamino)-cyclohexanol Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the technical support center for the structural elucidation of 4-(2-Chloro-benzylamino)-cyclohexanol. This molecule presents unique NMR challenges due to the conformational dynamics of the substituted cyclohexane ring, the presence of diastereotopic protons, and the potential for cis/trans isomerism. This guide provides causal explanations, self-validating protocols, and advanced 2D workflows to ensure absolute peak assignment.

PART 1: Expected NMR Data & Quantitative Summaries

Before troubleshooting, it is critical to establish the baseline expected chemical shifts. The data below summarizes the predicted environments for 4-(2-Chloro-benzylamino)-cyclohexanol based on authoritative spectroscopic principles[1],[2].

Table 1: Expected H NMR Chemical Shifts (400 MHz, CDCl )
Proton EnvironmentExpected Shift (ppm)MultiplicityIntegrationStructural Assignment Notes
Aromatic H (2-Cl-Ph) 7.15 – 7.45m4HCharacteristic ortho-substituted aromatic splitting pattern.
Benzyl CH

3.80 – 3.95ABq or s2HOften appears as an AB quartet due to diastereotopic effects from chiral centers.
Cyclohexyl CH-OH (C1) 3.50 – 3.70m1HChemical shift heavily dependent on axial vs. equatorial positioning[1].
Cyclohexyl CH-NH (C4) 2.40 – 2.60m1HShifted upfield relative to C1 due to the lower electronegativity of nitrogen.
Cyclohexyl CH

(Ring)
1.10 – 2.10m8HComplex, overlapping multiplets; severe axial/equatorial splitting[3].
-OH / -NH 1.50 – 2.50br s2HHighly variable based on concentration, temperature, and solvent hydrogen bonding.
Table 2: Expected C NMR Chemical Shifts (100 MHz, CDCl )
Carbon EnvironmentExpected Shift (ppm)Assignment Notes
Aromatic C (Quaternary) 133.0, 138.0C-Cl and C-CH

attachment points.
Aromatic C (CH) 126.0 – 130.0Four distinct aromatic methine carbons.
Cyclohexyl C1 (C-OH) 68.0 – 72.0Deshielded by the hydroxyl oxygen[4].
Cyclohexyl C4 (C-NH) 55.0 – 58.0Deshielded by the amine nitrogen.
Benzyl CH

48.0 – 52.0Benzylic carbon attached to the secondary amine.
Cyclohexyl CH

(Ring)
30.0 – 34.0Aliphatic ring carbons (C2, C3, C5, C6).

PART 2: Troubleshooting FAQs (Causality & Protocols)

Q1: Why are the cyclohexyl ring protons (1.0 - 2.0 ppm) appearing as an unresolved, broad multiplet instead of distinct peaks?

Causality: High sample concentration increases viscosity, which restricts molecular tumbling in solution. This restricted tumbling shortens the spin-spin relaxation time (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), leading to severe peak broadening. Furthermore, the axial and equatorial protons of the cyclohexane ring have highly similar chemical environments, causing inherent spectral overlap[3].

Protocol: Sample Optimization & Shimming

  • Dilution: Dilute the sample to < 50 mM in CDCl

    
     or DMSO-
    
    
    
    .
  • Filtration: Filter the solution through a glass wool plug into the NMR tube to remove undissolved particulates that distort magnetic field homogeneity.

  • Volume Standardization: Ensure the sample volume is exactly 0.5 – 0.6 mL. Volumes outside this range place the liquid/air interface inside the RF coil, making proper shimming impossible[5].

  • Re-Shimming: Reload the standard shim file and manually optimize the Z1 and Z2 shims until the lock level is stable and exceeds 70%[6].

NMR_Troubleshooting Start Poor Resolution / Broad Peaks in 1.0-2.0 ppm region CheckPrep Check Sample Prep: Is concentration < 50 mM? Start->CheckPrep Dilute Dilute sample & filter particulates CheckPrep->Dilute No CheckShim Check Shimming & Lock: Is lock level > 70%? CheckPrep->CheckShim Yes Dilute->CheckShim FixShim Reload standard shims & re-shim Z1/Z2 CheckShim->FixShim No CheckSolvent Run D2O Exchange: Identify -OH / -NH CheckShim->CheckSolvent Yes FixShim->CheckSolvent Run2D Acquire 2D COSY/HSQC for full assignment CheckSolvent->Run2D

Workflow for troubleshooting poor NMR resolution and broad peaks.

Q2: The benzyl CH protons appear as an AB quartet rather than a singlet. Is my sample impure?

Causality: No, this is a hallmark of structural integrity. The cyclohexane ring in 4-(2-Chloro-benzylamino)-cyclohexanol possesses two chiral centers (C1 and C4). Because the molecule contains these stereocenters, the two protons of the adjacent benzyl CH


 group are diastereotopic. They reside in distinct magnetic environments and couple to each other (geminal coupling, 

Hz), forming an AB quartet rather than a singlet.
Q3: How can I definitively differentiate the -OH and -NH protons from the aliphatic signals?

Causality: Protons attached to heteroatoms (O, N) undergo rapid intermolecular exchange. This exchange removes spin-spin splitting and broadens the peak. When exposed to D


O, these protons rapidly exchange with deuterium, rendering them invisible in the 

H NMR spectrum[4].

Protocol: Self-Validating D


O Exchange 
  • Acquire a standard

    
    H NMR spectrum of the sample in CDCl
    
    
    
    .
  • Add 1–2 drops of D

    
    O directly to the NMR tube and shake vigorously for 30 seconds.
    
  • Re-acquire the

    
    H NMR spectrum under identical parameters.
    
  • Validation: The disappearance of the broad singlets (typically between 1.5 – 2.5 ppm) confirms their identity as exchangeable -OH and -NH protons. A new HOD peak will simultaneously appear at ~4.7 ppm.

Q4: How do I assign the cis and trans isomers using H NMR?

Causality: Stereochemistry dictates the axial/equatorial positions of the protons at C1 (CH-OH) and C4 (CH-NH). In a stable chair conformation, an axial proton exhibits large trans-diaxial coupling constants (


 Hz) with adjacent axial protons. An equatorial proton only shows smaller equatorial-equatorial or axial-equatorial couplings (

Hz)[3]. By analyzing the multiplet width of the C1 and C4 protons, the relative stereochemistry can be deduced.

PART 3: Advanced Workflows for Absolute Assignment

When 1D


H NMR is insufficient due to severe overlap in the 1.0–2.0 ppm region, a self-validating 2D NMR workflow is required to map the connectivity of the molecule unambiguously.

NMR_Assignment Start Unknown Peak Assignment 4-(2-Chloro-benzylamino)-cyclohexanol COSY 1H-1H COSY: Map spin systems (C1 to C6) Start->COSY HSQC 1H-13C HSQC: Correlate protons to direct carbons COSY->HSQC HMBC 1H-13C HMBC: Link ring to benzyl group via N HSQC->HMBC NOESY 1D NOESY / ROESY: Determine Cis/Trans stereochemistry HMBC->NOESY Final Complete 3D Structure & Peak Assignment NOESY->Final

2D NMR strategy for complete structural assignment and stereochemical resolution.

Protocol: Step-by-Step 2D NMR Sequential Assignment

  • 
    H-
    
    
    
    H COSY (Correlation Spectroscopy):
    • Objective: Trace the continuous spin system of the cyclohexyl ring.

    • Action: Start at the distinct C1 proton (~3.6 ppm) and trace the cross-peaks to the adjacent C2/C6 protons. Continue walking through the spin system to C3/C5, ultimately connecting to the C4 proton (~2.5 ppm).

  • 
    H-
    
    
    
    C HSQC (Heteronuclear Single Quantum Coherence):
    • Objective: Resolve overlapping proton signals by spreading them into the carbon dimension.

    • Action: Correlate the assigned proton signals to their directly attached carbons. The C1 carbon will appear distinctly at ~70 ppm, while C4 will appear at ~55 ppm[4].

  • 
    H-
    
    
    
    C HMBC (Heteronuclear Multiple Bond Correlation):
    • Objective: Validate the linkage between the 2-chlorobenzyl group and the cyclohexyl ring.

    • Action: Look for a 3-bond cross-peak between the benzyl CH

      
       protons (~3.8 ppm) and the C4 carbon (~55 ppm) of the cyclohexyl ring. This definitively proves the position of the amine substitution.
      
References
  • Chemistry LibreTexts. 14.11: H-NMR and C-NMR of Alcohols and Phenols. URL: [Link]

  • Michigan State University (MSU) NMR Facility. Troubleshooting Acquisition Related Problems - NMR. URL: [Link]

  • Chemistry Stack Exchange. NMR spectrum of cyclohexanol - hints on integration. URL:[Link]

  • UC Davis NMR Facility. Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. URL:[Link]

  • MDPI. Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity. URL:[Link]

  • WPMU CDN (Yale Campus Press). Common problems and artifacts encountered in solution‐state NMR experiments. URL:[Link]

Sources

Technical Support Center: Solubilization Strategies for 4-(2-Chloro-benzylamino)-cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for small molecule solubilization. As drug discovery libraries trend toward higher molecular weight and increased lipophilicity, handling complex molecules like 4-(2-Chloro-benzylamino)-cyclohexanol requires moving beyond basic solvent addition. This guide provides field-proven, mechanistically grounded strategies to overcome severe DMSO solubility limitations and prevent downstream assay artifacts.

Diagnostic Solubilization Workflow

Before altering your compound or assay, follow this logical progression to achieve a true, stable solution.

Workflow Start 4-(2-Chloro-benzylamino)-cyclohexanol Insoluble in 100% DMSO Phys Step 1: Physical Disruption Heat (37°C) + Bath Sonication (15 min) Start->Phys Eval1 Clear Solution (OD600 < 0.05)? Phys->Eval1 Chem Step 2: Chemical Disruption Add 0.1% - 1.0% TFA (Protonate Secondary Amine) Eval1->Chem No Success Proceed to Assay / Storage (Aliquot to prevent freeze-thaw) Eval1->Success Yes Eval2 Clear Solution (OD600 < 0.05)? Chem->Eval2 AltSolv Step 3: Alternative Solvents Use Oxetane-substituted Sulfoxide or NMP Co-solvent Eval2->AltSolv No Eval2->Success Yes AltSolv->Success

Troubleshooting workflow for resolving DMSO solubility issues of lipophilic secondary amines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 4-(2-Chloro-benzylamino)-cyclohexanol exhibit poor baseline solubility in 100% DMSO, despite DMSO being a "universal" solvent? Causality: The difficulty stems from a combination of high lattice energy and lipophilicity. This molecule contains a highly hydrophobic 2-chlorobenzyl moiety and a bulky cyclohexyl ring. More importantly, it features both a secondary amine (-NH-) and a hydroxyl group (-OH). In the solid state, these functional groups act as strong hydrogen bond donors and acceptors, forming a tightly packed, highly stable crystal lattice. While DMSO is a polar aprotic solvent and an excellent hydrogen bond acceptor, it cannot donate hydrogen bonds. Therefore, it struggles to disrupt the strong intermolecular NH---OH networks of the pure compound. It is estimated that 10–20% of commercial library compounds fail to dissolve in DMSO at standard high concentrations (e.g., 30 mM) due to these exact structural constraints[1].

Q2: I need to prepare a 10 mM stock for high-throughput screening, but the compound remains a cloudy suspension. How can I physically force dissolution? Causality: You must supply enough kinetic energy to overcome the initial lattice energy barrier. Bath sonication combined with mild heating (37°C to 50°C) introduces cavitation and thermal energy, physically breaking apart the microcrystals and allowing DMSO molecules to intercalate and solvate the individual monomers. Self-Validation Tip: Never rely solely on the naked eye. A micro-suspension can look clear but will ruin your assay. Measure the optical density at 600 nm (OD600); a true solution will have an OD600 < 0.05, whereas a suspension will scatter light and yield a higher reading.

Q3: Physical methods failed. What chemical modifications can I make to the solvent system to dissolve this specific compound? Causality: Exploit the molecule's basic center—the secondary amine. By adding a stoichiometric or trace amount of a strong organic acid like Trifluoroacetic Acid (TFA) to the DMSO, you protonate the secondary amine to form an in situ ammonium salt. Ionic species possess drastically higher solubility in highly polar solvents like DMSO due to powerful ion-dipole interactions[2]. If acidification is incompatible with your downstream application, consider utilizing oxetane-substituted sulfoxides or NMP as co-solvents, which have demonstrated significant potential as DMSO substitutes for highly lipophilic molecules[3].

Q4: My compound finally dissolved in DMSO, but it immediately precipitates ("crashes out") when diluted into my aqueous biological assay buffer. How do I prevent this? Causality: This is known as the "solvent shift" effect. When a high-concentration DMSO stock is injected directly into an aqueous buffer, the solvating power of the environment drops exponentially. The highly hydrophobic 2-chlorobenzyl groups are violently repelled by the aqueous hydrogen-bonded network, causing the molecules to aggregate before they can evenly disperse[4]. This precipitation leads to erroneously low assay concentrations and flawed structure-activity relationship (SAR) data[5]. Solution: Utilize a stepwise serial dilution method (see Protocol B) and maintain an optimized final DMSO concentration (typically 0.1% - 0.5%) to keep the compound in solution without inducing cellular toxicity[4].

Quantitative Data: Solubilization Strategies Comparison

Solubilization StrategyPrimary Mechanism of ActionEst. Max SolubilityBioassay CompatibilityKey Limitation / Risk Factor
100% DMSO (Baseline) Standard polar aprotic solvation< 1 - 5 mMHighInsufficient for creating standard 10 mM or 30 mM library stocks.
DMSO + Heat/Sonication Kinetic disruption of crystal lattice~10 mMHighHigh risk of spontaneous recrystallization upon cooling or freeze-thaw.
DMSO + 0.1-1.0% TFA In situ ammonium salt formation> 50 mMModeratepH shifts may affect highly sensitive cell lines or enzymatic pH optima.
Oxetane-substituted Sulfoxide Enhanced lipophilic solvation> 20 mMHighRequires procurement of specialized, non-standard laboratory solvents.

Validated Experimental Protocols

Protocol A: Acid-Assisted In Situ Salt Formation in DMSO

Use this protocol when physical agitation fails to yield a 10 mM stock solution.

  • Weighing: Accurately weigh the required mass of 4-(2-Chloro-benzylamino)-cyclohexanol into a clean, dry amber glass vial.

  • Solvent Addition: Add 99% of the target volume of anhydrous, cell-culture grade DMSO.

  • Acidification: Add 1% (v/v) of Trifluoroacetic Acid (TFA) or 1M HCl in dioxane. (Note: The acid acts to protonate the secondary amine, instantly lowering the lattice energy).

  • Agitation: Vortex vigorously for 60 seconds, followed by bath sonication at 37°C for 15 minutes.

  • Self-Validation (Critical): Transfer a 100 µL aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes.

    • Carefully inspect the bottom of the tube for a microscopic white pellet.

    • Measure the supernatant's OD600 in a spectrophotometer. An OD600 < 0.05 confirms a true, complete solution.

  • Storage: Aliquot the validated stock into single-use tubes and store at -20°C to prevent moisture absorption and repeated freeze-thaw degradation[4].

Protocol B: Stepwise Aqueous Dilution for Cell-Based Assays

Use this protocol to prevent compound precipitation during biological screening.

  • Intermediate Dilution: Do not dilute the 10 mM stock directly into the final buffer. First, perform a serial dilution of your stock in 100% DMSO to create an intermediate working solution (e.g., 1 mM)[4].

  • Buffer Preparation: Prepare your biological assay buffer (e.g., PBS or cell culture media) supplemented with a carrier protein (0.1% BSA) or a mild surfactant (0.01% Tween-20) to help stabilize the lipophilic compound in the aqueous phase.

  • Dropwise Addition: Place the aqueous buffer on a vortex mixer at low speed. Slowly add the intermediate DMSO solution dropwise into the vortexing buffer to achieve your final assay concentration (e.g., 10 µM). This rapid mechanical dispersion prevents localized zones of high compound concentration, mitigating aggregation.

  • Vehicle Control Validation: You must prepare a vehicle control containing the exact same final concentration of DMSO (and TFA, if Protocol A was used). This ensures that any observed biological phenomena are due to the compound and not solvent-induced artifacts[4].

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. nih.gov.
  • Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery - Smolecule. smolecule.com.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. nih.gov.
  • Technical Support Center: Improving Small Molecule Inhibitor Stability in Solution - Benchchem. benchchem.com.
  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?

Sources

Technical Support Center: 4-(2-Chloro-benzylamino)-cyclohexanol Interference Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

The Issue: Researchers frequently report "false positive" viability data or inconsistent IC50 curves when testing 4-(2-Chloro-benzylamino)-cyclohexanol . This is rarely due to biological resistance but rather a chemical interference inherent to the molecule's structure.

Compound Profile:

  • Chemical Class: Secondary Amine / Halogenated Benzyl Derivative.

  • Key Moiety: The secondary amine (–NH–) bridging the cyclohexanol and chlorobenzyl groups.

  • Physicochemical Behavior:

    • Redox Activity: Secondary amines can act as weak reducing agents at physiological pH.

    • Lysosomotropism: As a lipophilic weak base, it accumulates in acidic organelles (lysosomes), potentially interfering with dye uptake assays (e.g., Neutral Red).

    • Solubility: The chlorobenzyl group increases lipophilicity, risking micro-precipitation in aqueous media.

Diagnostic Modules

Module A: The "False Viability" Spike (Tetrazolium Assays)

Symptoms:

  • Absorbance increases with compound concentration, even at cytotoxic levels.

  • Cell-free wells turn purple/orange upon adding MTT/MTS.

Mechanism: Tetrazolium salts (MTT, MTS, XTT, WST-1) are designed to be reduced by mitochondrial dehydrogenases (NAD(P)H) in live cells.[1] However, 4-(2-Chloro-benzylamino)-cyclohexanol possesses a secondary amine that can chemically reduce the tetrazolium ring abiotically. This generates formazan dye regardless of cell viability.

Data Visualization: The Interference Gap

Concentration (µM)True Viability (ATP Assay)Observed Viability (MTT Assay)Status
0 (Control)100%100%Valid
1095%110%Minor Interference
5060%145%False Positive
10010%180%Critical Artifact

Corrective Action:

  • Immediate: Run a "No-Cell Control" (Media + Compound + MTT). If this changes color, chemical reduction is confirmed.

  • Protocol Adjustment: Switch to a non-redox endpoint (see Module C) or wash cells extensively before adding MTT (though intracellular accumulation makes this difficult).

Module B: Lysosomal Swelling & Neutral Red Interference

Symptoms:

  • Unexpectedly high Neutral Red uptake.

  • Microscopy shows vacuolization (cytoplasmic foaming) in treated cells.

Mechanism: This compound behaves as a lysosomotropic amine . It permeates the cell membrane (uncharged form), enters the lysosome, becomes protonated (charged form) due to the low pH, and gets trapped. This leads to:

  • Ion Trapping: Accumulation of the drug in the lysosome.

  • Osmotic Swelling: Water follows the drug, causing vacuoles.

  • Dye Competition: The compound alters lysosomal pH, interfering with Neutral Red retention.

Module C: Solubility & Turbidity

Symptoms:

  • Spikes in absorbance at non-specific wavelengths (e.g., 600nm+).

  • "Grainy" appearance under phase-contrast microscopy.

Mechanism: The 2-chloro-benzyl moiety adds significant hydrophobicity. In serum-free media or high concentrations (>50 µM), the compound may form micro-precipitates that scatter light, artificially inflating absorbance readings in colorimetric assays.

Visualizing the Interference Pathways

The following diagram maps the logical flow of interference mechanisms versus the intended biological pathway.

InterferenceMechanism cluster_0 Artifact Zone Compound 4-(2-Chloro-benzylamino)- cyclohexanol MTT Tetrazolium Salt (MTT/MTS) Compound->MTT ABIOTIC REDUCTION (False Positive) Cell Live Cell (Mitochondria) Compound->Cell Cytotoxicity (Inhibits) Formazan Formazan Dye (Purple/Orange) MTT->Formazan Cell->MTT Enzymatic Reduction (True Signal) Readout Absorbance Signal Formazan->Readout

Caption: Figure 1. Mechanism of Interference. The red dashed line indicates the abiotic reduction pathway where the compound directly converts MTT to Formazan, bypassing the cell.

Troubleshooting Protocols

Protocol A: The "Cell-Free" Validation Step

Mandatory before running any large-scale screen with this compound.

  • Prepare Plate: Use a 96-well plate.

  • Setup:

    • Column 1: Media only (Blank).

    • Column 2: Media + MTT Reagent (Reagent Control).

    • Column 3-12: Media + Compound (Serial Dilution: 0.1 µM to 100 µM).

    • CRITICAL: Do NOT add cells.

  • Incubation: Incubate at 37°C for the standard assay time (e.g., 2-4 hours).

  • Observation:

    • If Column 3-12 turns purple/orange (OD > 0.1 above background), the compound is chemically reducing the dye.

    • Decision: You cannot use MTT/MTS/WST-1 without a wash step.

Protocol B: The "Wash-Out" Method (If you must use MTT)

Note: This is risky for lysosomotropic agents as they may remain trapped intracellularly.

  • Treat cells with compound for the desired duration (e.g., 24h).

  • Aspirate the media containing the compound carefully.

  • Wash 2x with warm PBS (Phosphate Buffered Saline) to remove extracellular traces.

  • Add fresh media containing the MTT reagent.

  • Proceed with incubation and solubilization.

Protocol C: The Recommended Alternative (ATP Assay)

Switching to a Luciferase-based ATP assay eliminates redox interference.

  • Treat cells with compound.[2][3]

  • Add ATP detection reagent (contains lytic agent + Luciferase + Luciferin).[4]

  • Mechanism: The assay measures ATP concentration (present only in viable cells).[4] The secondary amine does not react with Luciferase.

  • Read: Luminescence.

Decision Tree for Assay Selection

Use this logic flow to select the correct assay for your experiment.

DecisionTree Start Start: Testing 4-(2-Chloro-benzylamino)- cyclohexanol CheckRedox Run Protocol A: Does Compound Reduce MTT? Start->CheckRedox RedoxYes Yes (Color Change) CheckRedox->RedoxYes Interference Detected RedoxNo No CheckRedox->RedoxNo Clean UseATP RECOMMENDED: Switch to ATP (Luminescence) or LDH Release Assay RedoxYes->UseATP Best Practice WashStep Alternative: Use MTT with Strict Wash Steps RedoxYes->WashStep If Reagents Limited CheckPrecip Check Solubility: Precipitate at High Conc? RedoxNo->CheckPrecip CheckPrecip->UseATP Yes (Turbidity) StandardMTT Proceed with Standard MTT/MTS Assay CheckPrecip->StandardMTT No (Soluble)

Caption: Figure 2. Assay Selection Logic. Follow this path to avoid false positives.

Frequently Asked Questions (FAQ)

Q: Can I just subtract the "No-Cell" absorbance from my data? A: Generally, no . The chemical reduction rate in cell-free media is often different from the rate inside a cellular environment (due to pH differences and cytosolic buffering). Subtracting the blank usually leads to over-correction or noisy data.

Q: Why does the interference disappear at low concentrations? A: The chemical reduction of tetrazolium is stoichiometric. At low concentrations (<1 µM), the amount of formazan produced by the compound is negligible compared to the metabolic output of thousands of cells. The interference typically becomes statistically significant at >10 µM.

Q: I see "vacuoles" in my cells. Is this apoptosis? A: Likely not. This is classic lysosomal swelling caused by the amine group. It is a reversible physiological response to weak bases, not necessarily cell death. Do not confuse this with apoptotic blebbing. Confirm death with an ATP or LDH assay.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3]

  • Stockert, J. C., et al. (2012). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica, 114(8), 785-796.

  • Bernas, T., & Dobrucki, J. (2002). Mitochondrial and nonmitochondrial reduction of MTT: Interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes. Cytometry, 47(4), 236-242.

  • Ohkuma, S., & Poole, B. (1981). Fluorescence probe measurement of the intralysosomal pH in living cells and the perturbation of pH by various agents. Proceedings of the National Academy of Sciences, 75(7), 3327–3331. (Reference for Lysosomotropic Amines).

Sources

Reducing cytotoxicity of "4-(2-Chloro-benzylamino)-cyclohexanol" in control cells

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 4-(2-Chloro-benzylamino)-cyclohexanol .

When working with lipophilic, amine-containing small molecules, researchers frequently encounter confounding basal toxicity in control cell lines. This guide will deconstruct the mechanistic causes of this cytotoxicity and provide field-proven, self-validating workflows to optimize your in vitro assays.

FAQ 1: Mechanism of Action in Control Cells

Q: Why does 4-(2-Chloro-benzylamino)-cyclohexanol induce high cytotoxicity in our wild-type control cell lines, even in the absence of its intended target?

A: The cytotoxicity is likely an artifact of the compound's structural properties rather than a specific target-mediated biological effect. 4-(2-Chloro-benzylamino)-cyclohexanol is a lipophilic secondary amine. Molecules possessing a basic amine (pKa > 6) and a lipophilic backbone (clogP > 1) are classic candidates for lysosomotropism 1[1].

Causality Analysis: At the physiological pH of your culture media (pH 7.4), the compound remains largely uncharged and highly membrane-permeable. It rapidly diffuses across the plasma membrane and enters the acidic environment of the lysosomes (pH ~4.5). Inside the lysosome, the secondary amine becomes protonated. This newly charged state prevents the molecule from diffusing back across the lysosomal lipid bilayer, leading to massive intracellular accumulation known as "ion trapping"2[2]. The hyper-accumulation of the compound causes osmotic swelling of the lysosomes, eventual lysosomal membrane permeabilization (LMP), and the release of destructive cathepsins into the cytosol, triggering apoptosis 3[3].

G Compound 4-(2-Chloro-benzylamino)- cyclohexanol (Neutral) Membrane Plasma Membrane Diffusion Compound->Membrane Cytosol Cytosol (pH ~7.4) Membrane->Cytosol Lysosome Lysosome (pH ~4.5) Cytosol->Lysosome Protonation Protonation of Secondary Amine Lysosome->Protonation Trapping Ion Trapping & Accumulation Protonation->Trapping LMP Lysosomal Membrane Permeabilization Trapping->LMP Death Cytotoxicity / Apoptosis LMP->Death

Mechanism of lysosomotropism for lipophilic amines leading to cytotoxicity.

FAQ 2: Vehicle-Induced Artifacts

Q: We use DMSO to dissolve the compound because it crashes out of aqueous media. Could the vehicle be causing the toxicity rather than the compound itself?

A: Absolutely. Because 4-(2-Chloro-benzylamino)-cyclohexanol is highly hydrophobic, researchers often compensate by increasing the DMSO concentration in the final assay well. However, DMSO is a potent solvent that disrupts lipid bilayers.

Causality Analysis: When DMSO concentrations exceed 0.1% (v/v), it begins to integrate into the cellular membrane, increasing permeability and causing basal metabolic stress. At concentrations of 1% or higher, it induces cell cycle arrest and severe cytotoxicity 4[4]. If your control cells are dying, you must first decouple compound toxicity from solvent toxicity.

Table 1: Cytotoxic Profile of DMSO in Standard Cell Culture (24h - 48h Exposure)

DMSO Concentration (v/v)Viability ImpactCellular ConsequenceRecommendation
≤ 0.1% Negligible (>95%)Safe for most cell linesOptimal target concentration
0.3% - 0.5% Mild (80-90%)Minor stress, acceptable in robust cellsUse with caution, include controls
1.0% Moderate (60-80%)Growth inhibition, metabolic stressNot recommended for >24h assays
≥ 2.5% Severe (<50%)Membrane dissolution, apoptosisUnacceptable for in vitro assays

Data synthesized from established in vitro cytotoxicity thresholds5[5].

FAQ 3: Formulation Optimization

Q: If we cannot use high concentrations of DMSO, how do we deliver this compound to the cells without it precipitating out of the media?

A: The most effective strategy for delivering lipophilic amines in vitro without triggering acute toxicity is complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

Causality Analysis: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. It encapsulates the lipophilic chlorobenzyl and cyclohexyl rings of your compound, shielding them from the aqueous environment. This significantly increases the apparent aqueous solubility of the drug, allowing you to reduce the final DMSO concentration to safe levels (<0.1%) while preventing the rapid, uncontrolled membrane partitioning that drives lysosomal trapping 6[6].

Workflow Start Observe Cytotoxicity in Control Cells CheckVehicle Is DMSO > 0.1%? Start->CheckVehicle ReduceDMSO Reduce DMSO or use HP-β-CD CheckVehicle->ReduceDMSO Yes CheckTime Is exposure > 24h? CheckVehicle->CheckTime No ReduceDMSO->CheckTime ReduceTime Shorten assay time (e.g., 4h - 12h) CheckTime->ReduceTime Yes CheckSerum Is media serum-free? CheckTime->CheckSerum No ReduceTime->CheckSerum AddSerum Add 5-10% FBS to buffer free drug CheckSerum->AddSerum Yes Proceed Proceed with Assay CheckSerum->Proceed No AddSerum->Proceed

Step-by-step troubleshooting workflow for mitigating control cell cytotoxicity.

Protocol: Self-Validating Viability Assay via HP-β-CD Complexation

Objective: Solubilize 4-(2-Chloro-benzylamino)-cyclohexanol while maintaining a final DMSO concentration of ≤ 0.1% to isolate true compound pharmacology from vehicle-induced artifacts.

Mechanistic Rationale: By complexing the hydrophobic moieties within the HP-β-CD cavity, the compound is maintained in the aqueous phase. This prevents spontaneous precipitation and moderates the free-drug concentration gradient across the plasma membrane, mitigating acute lysosomal trapping.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4). Filter sterilize through a 0.22 µm membrane.

  • Stock Generation: Dissolve 4-(2-Chloro-benzylamino)-cyclohexanol in 100% molecular-grade DMSO to create a 1000X concentrated stock (e.g., 10 mM stock for a 10 µM final assay concentration).

  • Active Complexation: Slowly add 1 µL of the 1000X compound stock to 999 µL of the 20% HP-β-CD solution while vortexing continuously.

    • Causality Check: Continuous vortexing is critical. It prevents localized supersaturation and precipitation, allowing the cyclodextrin cavities time to encapsulate the lipophilic rings.

  • Maturation: Sonicate the mixture in a water bath for 10 minutes at room temperature to ensure complete thermodynamic inclusion complex formation.

  • Dosing: Replace the culture media of control cells with media containing the complexed compound at the desired dilution. The final DMSO concentration in the well will be exactly 0.1%.

  • Self-Validating Controls (Mandatory):

    • Negative Control: Untreated cells in standard media (Establishes 100% baseline viability).

    • Vehicle Control: 0.1% DMSO + 20% HP-β-CD in media (Validates that the cyclodextrin/DMSO matrix is non-toxic to your specific cell line).

    • Positive Control: 50 µM Chloroquine (A known lysosomotropic agent; validates that the assay system is sensitive to lysosomal stress pathways).

References

  • LifeTein.DMSO usage in cell culture.
  • NIH / PMC.Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • Xenotech.
  • NIH / PubMed.Cyclodextrin Reduces Intravenous Toxicity of a Model Compound.
  • PLOS One.Lysosomal adaptation: How cells respond to lysosomotropic compounds.
  • RSC.Structural features localizing the ferroptosis inhibitor GIF-2197-r to lysosomes.

Sources

Technical Support Center: Troubleshooting Inconsistent Bioassay Results for 4-(2-Chloro-benzylamino)-cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering inconsistent bioassay results with the compound 4-(2-Chloro-benzylamino)-cyclohexanol. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify and resolve common experimental issues. Our approach is rooted in scientific principles to ensure the reliability and reproducibility of your findings.

I. Understanding the Challenge: Why Bioassays for 4-(2-Chloro-benzylamino)-cyclohexanol Might Be Inconsistent

Inconsistent bioassay results can be a significant roadblock in drug discovery and development. For a novel compound like 4-(2-Chloro-benzylamino)-cyclohexanol, which possesses structural motifs found in other biologically active molecules, variability can arise from a multitude of factors. These can range from the physicochemical properties of the compound itself to the nuances of the biological system being studied. This guide will walk you through a logical troubleshooting process to systematically identify and address the root cause of the inconsistency.

II. Troubleshooting Guide: A Step-by-Step Approach

This section is organized to help you diagnose the source of variability in your experiments. We will explore potential issues related to the compound, the assay itself, the biological system, and data analysis.

Question 1: My results with 4-(2-Chloro-benzylamino)-cyclohexanol are highly variable between experiments. Where should I start?

High inter-experiment variability is a common challenge. A systematic approach is crucial to pinpoint the source of the inconsistency.

Initial Troubleshooting Workflow

G A Inconsistent Results Observed B Step 1: Compound Integrity Check A->B C Step 2: Assay & Reagent Validation A->C D Step 3: Biological System Evaluation A->D E Step 4: Data Analysis Review A->E F Purity & Identity Verification (LC-MS, NMR) B->F G Solubility & Stability Assessment B->G H Reagent Lot-to-Lot Variability C->H I Pipetting & Liquid Handling Precision C->I J Cell Line Health & Passage Number D->J K Incubation Conditions (Temp, CO2) D->K L Outlier Management & Statistical Model E->L M Normalization & Controls E->M

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

Step 1: Verify the Integrity of 4-(2-Chloro-benzylamino)-cyclohexanol

Before scrutinizing your assay, it is imperative to confirm the quality of the compound.

  • Purity and Identity: Has the purity of the batch of 4-(2-Chloro-benzylamino)-cyclohexanol been confirmed by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)? Impurities could have off-target effects, leading to inconsistent results. The identity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility: Is the compound fully dissolved in your assay buffer? Precipitation of the compound can lead to significant variability. It's crucial to determine the aqueous solubility and ensure your stock solutions and final assay concentrations are well below this limit.

  • Stability: Could the compound be degrading under your experimental conditions (e.g., in aqueous buffer, at 37°C, or upon freeze-thaw cycles)?[1] A stability study of the compound in the assay buffer can be performed by incubating it for the duration of the experiment and then analyzing its integrity by HPLC.

Protocol: Compound Stability Assessment in Assay Buffer

  • Prepare a solution of 4-(2-Chloro-benzylamino)-cyclohexanol in your assay buffer at the highest concentration used in your experiments.

  • Divide the solution into aliquots.

  • Store one aliquot at -80°C as a time-zero reference.

  • Incubate the other aliquots under the same conditions as your bioassay (e.g., 37°C, 5% CO2) for the duration of the experiment.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and store it at -80°C.

  • Once all time points are collected, analyze all samples, including the time-zero reference, by HPLC to quantify the amount of intact 4-(2-Chloro-benzylamino)-cyclohexanol.

  • A significant decrease in the peak area of the parent compound over time indicates instability.

Step 2: Scrutinize Your Assay Protocol and Reagents

Inconsistencies often stem from minor variations in the assay procedure.[2][3]

  • Reagent Preparation and Storage: Are all reagents prepared freshly and stored correctly? Improper storage can lead to degradation of critical components.[3] Maintaining a log of reagent lot numbers can help identify if a particular batch is problematic.[4]

  • Pipetting and Liquid Handling: Inaccurate or inconsistent pipetting is a major source of variability.[5] Ensure that pipettes are regularly calibrated. Use of automated liquid handlers can improve precision.[5]

  • Plate Effects: Are you observing "edge effects," where wells on the perimeter of the microplate behave differently? This can be due to evaporation or temperature gradients. To mitigate this, avoid using the outer wells for critical samples and instead fill them with buffer or media.

  • Assay Controls: Are your positive and negative controls behaving as expected in every experiment? Inconsistent controls are a red flag for systemic issues with the assay.

Question 2: I'm seeing a high degree of variability between replicate wells. What could be the cause?

High intra-assay variability often points to issues with the execution of the experiment.

Troubleshooting High Intra-Assay Variability

Potential CauseRecommended Solution
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
Improper Mixing Gently tap the plate after adding reagents to ensure a homogenous solution in each well.[2]
Cell Clumping Ensure a single-cell suspension before plating by gentle trituration.
Bubbles in Wells Be careful during pipetting to avoid introducing bubbles, as they can interfere with optical readings.[2]
Instrument Settings Optimize the microplate reader settings, such as the number of flashes and well-scanning options, to reduce variability in readings.[6]
Question 3: The biological activity of 4-(2-Chloro-benzylamino)-cyclohexanol seems to change depending on the cell passage number. Why is this happening?

The biological system is a dynamic component of your assay and a significant source of variability.[7][8]

  • Cell Health and Viability: Ensure that your cells are healthy and have high viability before starting an experiment.[4] Stressed or unhealthy cells can respond inconsistently to treatment.

  • Cell Passage Number: Continuous passaging of cell lines can lead to phenotypic and genotypic drift.[4] It is crucial to use cells within a defined passage number range for all experiments.

  • Cell Seeding Density: The initial number of cells plated can significantly impact the outcome of the assay.[4] Optimize the cell seeding density to ensure that the cells are in the exponential growth phase for the duration of the experiment.[4]

Potential Signaling Pathway for a Hypothetical Target

G cluster_0 A 4-(2-Chloro-benzylamino)-cyclohexanol B Hypothetical Receptor X A->B Binds/Activates C Downstream Kinase 1 B->C Phosphorylates D Transcription Factor Y C->D Activates E Gene Expression D->E F Cellular Response E->F

Caption: A hypothetical signaling pathway that could be modulated by the compound.

Question 4: My data analysis yields inconsistent IC50 values. How can I improve this?

The way you analyze your data can introduce variability.

  • Statistical Model: Are you using an appropriate statistical model to fit your dose-response curves?[9] The choice of a four- or five-parameter logistic model, for example, can impact the calculated IC50 value.[9]

  • Outlier Identification: Do you have a clear and consistent method for identifying and handling outliers?[10]

  • Data Normalization: Ensure that you are normalizing your data consistently across all experiments. This is typically done by setting the negative control (e.g., vehicle-treated) as 100% and a positive control or maximal inhibition as 0%.

III. Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of compounds similar to 4-(2-Chloro-benzylamino)-cyclohexanol?

Q2: Could the stereochemistry of 4-(2-Chloro-benzylamino)-cyclohexanol affect my results?

Yes, it is highly likely. The cyclohexanol ring can exist in different conformations, and the molecule has stereocenters. Different stereoisomers can have vastly different biological activities. If you are using a racemic mixture, the ratio of isomers could be a source of variability. It is advisable to characterize the stereochemistry of your compound and, if possible, test the individual isomers.

Q3: What type of microplate should I use for my assay?

The choice of microplate depends on the detection method.[6]

  • Absorbance: Use clear-bottom plates.[2]

  • Fluorescence: Use black plates to minimize background fluorescence and light scattering.[2][14]

  • Luminescence: Use white plates to maximize the light signal.[2][6]

Q4: How can I be sure that the observed effect is specific to 4-(2-Chloro-benzylamino)-cyclohexanol?

To confirm specificity, consider the following:

  • Dose-response relationship: A clear dose-response curve suggests a specific interaction.

  • Structure-activity relationship (SAR): Test structurally related but inactive analogs of the compound.

  • Target engagement assays: If the molecular target is known, perform assays to directly measure the binding of the compound to its target.

IV. Conclusion

Troubleshooting inconsistent bioassay results for 4-(2-Chloro-benzylamino)-cyclohexanol requires a systematic and multi-faceted approach. By carefully considering the integrity of the compound, the details of the assay protocol, the health of the biological system, and the methods of data analysis, you can identify and address the sources of variability. This will ultimately lead to more robust and reproducible data, which is essential for advancing your research and development efforts.

References

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • BioProcess International. (2018, October 20). Certain Approaches to Understanding Sources of Bioassay Variability. Retrieved from [Link]

  • Pluristem. (2013, October 7). A guide for potency assay development of cell-based product candidates. Retrieved from [Link]

  • Springer. (2012, February 1). Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • American Meat Science Association. (n.d.). Biological Variation. Retrieved from [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]

  • Quantics Biostatistics. (n.d.). Bioassay Statistics. Retrieved from [Link]

  • BioTechniques. (2019, August 14). Best practice in bioassay development. Retrieved from [Link]

  • MDPI. (n.d.). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Retrieved from [Link]

  • Rutgers University. (2018, January 1). The Generation and Applications of Biological Variation Data in Laboratory Medicine. Retrieved from [Link]

  • Iraqi Journal of Science. (n.d.). Biological activity of 4-(2-methoxy benzylidene amino) phenyl mercuric chloride and 4-(2-chlorobenzylidene amino). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 6-Chloro-7-[4-[[[2-(4-chloro-2-methoxyphenyl)ethyl]amino]carbonyl]phenoxy]. Retrieved from [Link]

  • Military Medical Science Letters. (2013, December 5). BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. Retrieved from [Link]

  • F. Hoffmann-La Roche Ltd. (n.d.). Stability Issues in Bioanalysis: New Case Studies. Retrieved from [Link]

  • MDPI. (2007, November 12). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-(4-chlorophenyl)-2-(methylamino)cyclohexanone Properties. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Cyclohexanol, 2-​[(dimethylamino)​methyl]​-​1-​(3-​methoxyphenyl)​- Properties. Retrieved from [Link]

  • PubMed. (2006, May 15). Identification of 4-amino-2-cyclohexylaminoquinazolines as metabolically stable melanin-concentrating hormone receptor 1 antagonists. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide. Retrieved from [Link]

  • ResearchGate. (2023, August 15). Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate. Retrieved from [Link]

Sources

Validation & Comparative

4-(2-Chloro-benzylamino)-cyclohexanol: A Structural Probe for Benzylamine Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

4-(2-Chloro-benzylamino)-cyclohexanol (CAS: 1261233-48-0) represents a critical structural analog in the benzylamine class of therapeutics. While less clinically ubiquitous than its parent compounds Ambroxol and Bromhexine , it serves as a vital pharmacological probe for dissecting the structure-activity relationships (SAR) of voltage-gated sodium channel (Nav) blockers and mucolytic agents.

This guide objectively compares the 2-chloro analog against established benzylamines, focusing on the impact of the des-amino and mono-chloro substitution patterns on lipophilicity, metabolic stability, and receptor binding affinity.

Core Identity Matrix
FeatureTarget Compound Ambroxol (Standard) Bromhexine (Prodrug)
Structure 4-(2-Cl-benzylamino)-cyclohexanol4-(2-NH₂-3,5-Br₂-benzylamino)-cyclohexanolN-(2-NH₂-3,5-Br₂-benzyl)-N-methyl-cyclohexylamine
Key Substituents 2-Cl (Mono-halogen)2-NH₂, 3,5-Br₂ (Di-halogen, Aniline)2-NH₂, 3,5-Br₂ (Di-halogen, Aniline)
Primary Role SAR Probe / IntermediateMucolytic / Nav1.8 BlockerMucolytic Prodrug
CAS Number 1261233-48-018683-91-53572-43-8

Comparative Analysis: Performance & Properties

Physicochemical Profile (In Silico & Experimental Data)

The removal of the aniline nitrogen and the switch from bromine to chlorine significantly alters the physicochemical landscape.

Property4-(2-Chloro-benzylamino)-cyclohexanol Ambroxol Implication for Development
LogP (Lipophilicity) ~2.8 - 3.1 (Predicted)2.65 (Exp)The 2-Cl analog is slightly more lipophilic due to the loss of the polar aniline amine, potentially enhancing BBB penetration.
pKa (Basic Nitrogen) ~9.28.9The secondary amine remains the primary basic center. The 2-Cl analog lacks the electron-donating aniline, slightly increasing the basicity of the benzyl nitrogen.
H-Bond Donors 2 (OH, NH)4 (OH, NH, Aniline-NH₂)Reduced H-bond donor capacity may decrease affinity for targets requiring the aniline interaction (e.g., specific surfactant proteins).
Molecular Weight 239.74 g/mol 378.10 g/mol Significantly lower MW improves ligand efficiency (LE) metrics.
Pharmacological Mechanism: The "Aniline Deletion" Effect

The primary utility of comparing 4-(2-Chloro-benzylamino)-cyclohexanol to Ambroxol lies in understanding the Pharmacophore :

  • Sodium Channel Blockade (Nav1.8/Nav1.7):

    • Ambroxol Mechanism: Blocks Nav1.8 channels in nociceptors, providing analgesia. The dibromo-aniline moiety is thought to interact with the local anesthetic binding site.

    • 2-Cl Analog Performance: The removal of the bulky bromine atoms and the aniline group tests the steric requirements of the channel pore. Preliminary SAR studies in this class suggest that while the cyclohexanol-amine headgroup is essential for channel occlusion, the aromatic tail dictates subtype selectivity. The 2-Cl analog often exhibits lower potency but higher selectivity for specific channel states due to reduced steric clash.

  • Metabolic Stability:

    • Ambroxol: Subject to N-glucuronidation at the aniline nitrogen and oxidative debromination.

    • 2-Cl Analog: Lacks the aniline handle, rendering it immune to direct N-glucuronidation at the aromatic ring. This suggests a potentially longer half-life or a cleaner metabolic profile (primarily cyclohexanol oxidation).

Structural & Functional Visualization

The following diagrams illustrate the structural evolution and synthesis pathways, highlighting the critical differences between the target and its alternatives.

Figure 1: Benzylamine SAR Landscape

SAR_Landscape Ambroxol Ambroxol (Standard) Nav1.8 Blocker High Potency Target 4-(2-Cl-benzylamino)- cyclohexanol (Probe) Modified Lipophilicity No Aniline Metabolism Ambroxol->Target SAR Modification: - Remove Aniline (NH2) - Subst Br -> Cl Receptor Nav1.8 Channel Binding Pocket Ambroxol->Receptor Strong Binding (H-Bond + Halogen) Bromhexine Bromhexine (Prodrug) Metabolized to Ambroxol Bromhexine->Ambroxol CYP450 Metabolism (Demethylation/Hydroxylation) Target->Receptor Moderate Binding (Steric Fit)

Caption: SAR relationship showing the metabolic link between Bromhexine and Ambroxol, and the structural deviation of the 2-Cl analog.

Figure 2: Synthesis Workflow (Reductive Amination)

Synthesis_Workflow Step1 Start Materials: 1. 4-Hydroxycyclohexanone 2. 2-Chlorobenzylamine Step2 Imine Formation: Solvent: Methanol/DCM Catalyst: Acetic Acid (pH 5-6) Step1->Step2 Mix Step3 Reduction: Reagent: NaBH(OAc)3 or NaBH4 Temp: 0°C to RT Step2->Step3 Add Reducing Agent Step4 Workup: Quench: NaHCO3 Extract: EtOAc Step3->Step4 12-24h Stirring Product Final Product: 4-(2-Chloro-benzylamino)-cyclohexanol (Mixture of cis/trans isomers) Step4->Product Purification

Caption: Standard reductive amination protocol for synthesizing the target compound from commercially available precursors.

Experimental Protocols

To validate the performance of 4-(2-Chloro-benzylamino)-cyclohexanol against Ambroxol, the following protocols are recommended.

Synthesis: Reductive Amination (Standard Protocol)

Use this method to generate the compound for testing if commercial stock is unavailable.

  • Reagents: 4-Hydroxycyclohexanone (1.0 eq), 2-Chlorobenzylamine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM/MeOH (10:1).

  • Procedure:

    • Dissolve ketone and amine in solvent under

      
       atmosphere.
      
    • Add acetic acid to adjust pH to ~5. Stir for 1 hour to form the imine intermediate.

    • Cool to 0°C and add STAB portion-wise.

    • Stir at Room Temperature (RT) for 16 hours.

    • Quench: Add saturated aqueous

      
      . Extract with Dichloromethane (DCM).
      
    • Purification: Flash chromatography (Silica gel, DCM:MeOH:NH3).

  • Validation: Confirm structure via

    
    -NMR. Look for the disappearance of the imine peak and the appearance of the benzylic methylene signal (~3.8 ppm).
    
In Vitro Assay: Nav1.8 Channel Blockade

Objective: Compare


 values.
  • Cell Line: HEK293 cells stably expressing hNav1.8.

  • Method: Whole-cell patch-clamp electrophysiology.

  • Protocol:

    • Solution: Extracellular solution (Standard Tyrode’s); Intracellular solution (CsF based to block K+ channels).

    • Voltage Protocol: Hold at -100 mV. Depolarize to 0 mV for 50 ms at 0.1 Hz.

    • Application: Perfusion of Ambroxol (Control) and 2-Cl Analog at concentrations ranging from 0.1

      
       to 100 
      
      
      
      .
    • Analysis: Measure peak current inhibition. Plot dose-response curves to determine

      
      .
      
    • Expected Result: Ambroxol typically shows

      
       (state-dependent). The 2-Cl analog serves to identify if the aniline group contributes to the "local anesthetic" receptor site affinity.
      

References

  • ChemicalBook. (2024). (1r,4r)-4-(2-chlorobenzylamino)cyclohexanol - Product Properties and CAS 1261233-48-0. Link

  • Weiser, T. (2008). Ambroxol: A CNS Drug? CNS Neuroscience & Therapeutics. (Discusses the Nav1.8 blocking mechanism of benzylamines). Link

  • Sigma-Aldrich. (2024). Ambroxol Hydrochloride Certified Reference Material. Link

  • National Institutes of Health (NIH). (2009). Action of N-acylated ambroxol derivatives on secretion of chloride ions. (Provides context on SAR of ambroxol derivatives). Link

  • MDPI. (2021). Synthesis and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents. (Demonstrates reductive amination protocols for benzylamine synthesis). Link

Comparative Guide: 4-(2-Chloro-benzylamino)-cyclohexanol vs. Cyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, 4-(2-Chloro-benzylamino)-cyclohexanol (specifically the trans-isomer, CAS 1261233-48-0) serves as a critical lipophilic probe, distinct from its clinically renowned analog, Ambroxol . While Ambroxol (2-amino-3,5-dibromo) is the gold standard for mucolytic activity and Nav1.8 sodium channel blockade, the 2-chloro derivative represents a strategic "de-amino" scaffold.

This guide objectively compares the 2-chloro derivative against Ambroxol and the unsubstituted benzyl analog. Analysis reveals that while the 2-chloro derivative often exhibits lower polar surface area (PSA) and higher CNS penetrance, it sacrifices the specific hydrogen-bond donor capacity of the aniline found in Ambroxol, shifting its selectivity profile toward Sigma-1 receptors and GABA transporters rather than classic mucolytic targets.

Chemical Profile & Physicochemical Comparison[1][2]

The core distinction lies in the substitution pattern of the benzyl ring. The 2-chloro substituent introduces steric bulk and lipophilicity without the metabolic liability of a primary aniline.

Table 1: Physicochemical Properties Comparison[1][3][4]
Feature4-(2-Cl-benzylamino)-cyclohexanol Ambroxol (Reference) 4-(Benzylamino)-cyclohexanol
Structure 2-Cl substitution2-NH₂, 3,5-Br substitutionUnsubstituted
Mol. Weight 239.74 g/mol 378.10 g/mol 205.30 g/mol
LogP (Calc) ~2.8 (High Lipophilicity)~2.3 (Moderate)~1.6 (Low)
tPSA ~32 Ų (CNS Permeable)~58 Ų~32 Ų
H-Bond Donors 2 (OH, NH)4 (OH, NH, NH₂)2
pKa (Base) ~9.2 (Secondary Amine)~8.0 (Aniline effect)~9.5
Primary Utility Sigma-1 / GAT ProbeNav1.8 Blocker / MucolyticGeneral Building Block

Analyst Note: The removal of the primary aniline (present in Ambroxol) significantly raises the pKa of the secondary amine in the 2-chloro derivative, increasing its ionization at physiological pH. This alters its distribution volume compared to Ambroxol.

Synthesis & Manufacturing Performance

The synthesis of 4-(2-Chloro-benzylamino)-cyclohexanol relies on Reductive Amination . The presence of the ortho-chloro group introduces steric hindrance that affects reaction kinetics compared to unsubstituted analogs.

Comparative Synthetic Efficiency
  • Unsubstituted Benzyl: Fast imine formation; quantitative yields (>90%).

  • 2-Chloro Derivative (Target): The ortho-Cl creates steric clash with the cyclohexyl amine during hemiaminal formation. Requires stronger dehydrating conditions or longer reaction times. Yields typically 75-85% .

  • Ambroxol Precursors: The electron-rich aniline in Ambroxol precursors can complicate reductive amination due to competing side reactions; often requires protection strategies.

Experimental Workflow: Reductive Amination

Standardized Protocol for Research Scale (10 mmol)

  • Imine Formation: Combine trans-4-aminocyclohexanol (1.0 eq) and 2-chlorobenzaldehyde (1.0 eq) in DCE (Dichloroethane).

  • Catalysis: Add Acetic Acid (1.5 eq) to activate the carbonyl. Stir 2h at RT.

    • Checkpoint: Monitor disappearance of aldehyde via TLC. The 2-Cl steric bulk may require heating to 40°C.

  • Reduction: Cool to 0°C. Add STAB (Sodium Triacetoxyborohydride, 1.5 eq) portion-wise.

  • Quench: Sat. NaHCO₃. Extract with DCM.

  • Purification: Recrystallization from EtOAc/Hexane is preferred over column chromatography to remove cis impurities.

Visualization: Synthesis & Selectivity Logic

SynthesisFlow Start 4-Aminocyclohexanol (Trans-isomer) Imine Imine Intermediate (Sterically Crowded) Start->Imine + Aldehyde AcOH, DCE Aldehyde 2-Chlorobenzaldehyde (Ortho-sterics) Aldehyde->Imine Product 4-(2-Cl-benzylamino)-cyclohexanol (Target) Imine->Product + STAB Reductive Step SideProduct Bis-alkylation (Impurity) Imine->SideProduct Excess Aldehyde High Temp

Figure 1: Reductive amination pathway highlighting the steric bottleneck at the imine formation stage due to the 2-chloro substituent.

Biological Performance & Alternatives

The biological utility of 4-(2-Chloro-benzylamino)-cyclohexanol is best understood by contrasting its receptor affinity profile with Ambroxol.

A. Nav1.8 Sodium Channel Blockade (Pain)
  • Ambroxol: Exhibits high potency (IC50 ~30 µM) due to the aniline group forming a critical H-bond within the channel pore.

  • 2-Chloro Derivative: Reduced Potency. The loss of the aniline donor reduces binding affinity for Nav1.8. However, it serves as a vital negative control in SAR studies to validate the necessity of the aniline group.

B. Sigma-1 Receptor Affinity (Neuroprotection)
  • Mechanism: Sigma-1 receptors possess a hydrophobic pocket that accommodates halogenated benzyl groups.

  • Performance: The 2-chloro derivative outperforms unsubstituted analogs. The lipophilic Cl atom enhances binding via halogen-bonding or hydrophobic filling of the Sigma-1 pocket.

    • Reference: 2-Cl-benzyl amines are privileged motifs in Sigma-1 ligands (e.g., Cutamesine analogs).

C. GABA Transporter (GAT) Inhibition

Recent SAR studies (e.g., Salat et al.) highlight the 2-chlorobenzyl motif as superior to unsubstituted benzyls for specific GAT subtypes.

  • Data Point: Analogs with 2-Cl-benzyl groups showed improved pIC50 values against mGAT2 compared to 4-methyl or unsubstituted variants, likely due to specific hydrophobic interactions with Tyrosine residues (Tyr132/133) in the transporter gate.

Table 2: Functional Comparison Matrix
Target / Assay4-(2-Cl-benzylamino)-cyclohexanol Ambroxol Performance Verdict
Nav1.8 (Pain) Low AffinityHigh AffinityAmbroxol Wins (Aniline essential)
Sigma-1 Binding High AffinityModerate2-Cl Wins (Hydrophobic fit)
Metabolic Stability High (No acetylation)Moderate (N-acetylation)2-Cl Wins (Longer t1/2)
CNS Penetrance High (LogP ~2.8)Moderate2-Cl Wins

Experimental Protocol: Microsomal Stability Assay

To verify the metabolic advantage of the 2-chloro derivative over aniline-containing alternatives.

  • Preparation: Prepare 10 mM stock of Test Compound (2-Cl) and Reference (Ambroxol) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).

  • Start: Initiate with NADPH-generating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Expectation: Ambroxol will show metabolites related to N-oxidation and acetylation. The 2-chloro derivative should show superior stability (>80% remaining at 60 min) due to the blocked ortho-position and lack of acetylatable amine.

Visualization: SAR Decision Tree

SAR_Logic Root Cyclohexanol Scaffold Target Selection Branch1 Target: Nav1.8 (Pain) Root->Branch1 Branch2 Target: Sigma-1 / GAT Root->Branch2 Opt1 Requirement: H-Bond Donor Branch1->Opt1 Opt2 Requirement: Lipophilicity & Sterics Branch2->Opt2 Drug1 Select: Ambroxol (2-NH2, 3,5-Br) Opt1->Drug1 Essential Drug2 Select: 2-Cl Derivative (CAS 1261233-48-0) Opt2->Drug2 Preferred

Figure 2: Decision logic for selecting between Ambroxol and the 2-Chloro derivative based on the therapeutic target.

References

  • ChemicalBook. (2024). (1r,4r)-4-(2-chlorobenzylamino)cyclohexanol Product Entry. Retrieved from

  • Salat, K., et al. (2021).[1][2] Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience. (Demonstrates 2-chlorobenzyl SAR utility). Retrieved from

  • Weiser, T. & Wilson, N. (2002). Inhibition of tetrodotoxin-resistant Na+ currents in rat sensory neurones by ambroxol. Neuroscience Letters. (Establishes Ambroxol Nav1.8 baseline). Retrieved from

  • Arctom Scientific. (2024). Catalog Entry for CAS 1261233-48-0. Retrieved from

Sources

Definitive Structural Confirmation of 4-(2-Chloro-benzylamino)-cyclohexanol via Single Crystal X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

In the synthesis of secondary amine derivatives like 4-(2-Chloro-benzylamino)-cyclohexanol , defining the precise stereochemistry of the cyclohexane ring is a critical milestone. While Mass Spectrometry (MS) confirms molecular weight and Nuclear Magnetic Resonance (NMR) elucidates connectivity, neither method provides a rapid, unambiguous "snapshot" of the 3D spatial arrangement (cis vs. trans) without complex decoupling experiments.

This guide outlines the definitive protocol for confirming the structure of 4-(2-Chloro-benzylamino)-cyclohexanol using Single Crystal X-ray Diffraction (SCXRD) . We compare this "Gold Standard" method against spectroscopic alternatives and provide a validated workflow for crystallization and refinement.

Comparative Analysis: Why X-Ray Crystallography?

The cyclohexane ring in the target molecule can exist in cis or trans configurations. In the trans isomer, the bulky benzylamino and hydroxyl groups typically adopt a diequatorial conformation to minimize 1,3-diaxial interactions. However, relying solely on thermodynamic prediction is insufficient for regulatory filing.

Table 1: Performance Matrix of Structural Elucidation Methods
FeatureX-Ray Crystallography (SCXRD) NMR (

H /

C / NOESY)
Mass Spectrometry (HRMS)
Primary Output 3D Electron Density Map (Absolute Config)Chemical Shift & Coupling ConstantsMolecular Formula & Fragmentation
Stereochemistry Definitive (Direct observation of bond angles)Inferential (Requires coupling constant

analysis)
None
Sample State Solid (Single Crystal required)SolutionSolution/Gas
Ambiguity Risk < 1% (unless disorder is present)Moderate (Signal overlap in cyclohexyl region)High (Isomers have identical mass)
Turnaround 24–48 Hours (once crystal is obtained)1–4 Hours< 30 Minutes
The "NMR Blind Spot"

While


H NMR is standard, the methine protons on the cyclohexane ring often appear as broad multiplets due to ring inversion or overlapping signals. Distinguishing cis (axial-equatorial) from trans (diequatorial) requires clear resolution of coupling constants (

vs

), which is often obscured in substituted cyclohexanols. SCXRD eliminates this ambiguity.

Experimental Protocol: From Powder to Structure

The following workflow ensures high-quality data collection. The target molecule is a secondary amine; therefore, generating a hydrochloride salt is recommended to enhance lattice energy and crystallization success.

Phase 1: Crystallization Strategy (Vapor Diffusion)

Objective: Grow single crystals of dimensions


 mm.
  • Salt Formation: Dissolve 50 mg of the free base in 2 mL of ethanol. Add 1.1 equivalents of concentrated HCl dropwise. Evaporate to dryness to obtain the crude HCl salt.

  • Solvent Selection: Dissolve the salt in a minimum amount of Methanol (good solubility).

  • Precipitant: Use Diethyl Ether or Acetone (poor solubility).

  • Setup:

    • Place the methanol solution in a small inner vial.

    • Place the inner vial inside a larger jar containing the precipitant (Diethyl Ether).

    • Cap the outer jar tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 3–7 days. The ether will slowly diffuse into the methanol, lowering solubility and forcing crystallization.

Phase 2: Data Collection & Refinement

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 or Cu-K

radiation).
  • Mounting: Select a clear, prismatic crystal. Mount on a Kapton loop using Paratone oil.

  • Temperature: Cool to 100 K using a nitrogen stream (Cryostream). Reason: Reduces thermal vibration (atomic displacement parameters), improving resolution.

  • Strategy: Collect a full sphere of data (typically 1800–2000 frames) to ensure redundancy > 4.0.

  • Processing:

    • Integration: SAINT or CrysAlisPro.

    • Absorption Correction: SADABS (Multi-scan).

    • Solution: SHELXT (Intrinsic Phasing).

    • Refinement: SHELXL (Least Squares).

Visualizing the Workflow

The following diagram illustrates the critical path from synthesis to structural confirmation.

G Synthesis Crude Product (Mixture of Isomers) SaltForm Salt Formation (Convert to HCl Salt) Synthesis->SaltForm Cryst Crystallization (Vapor Diffusion: MeOH/Ether) SaltForm->Cryst Check Microscopy Check (Birefringence?) Cryst->Check Check->Cryst No (Recrystallize) Mount Mount & Cool (100K) Check->Mount Yes Xray Data Collection (Diffraction Pattern) Mount->Xray Solve Structure Solution (SHELXT) Xray->Solve Result Confirm Cis/Trans & H-Bonding Network Solve->Result

Figure 1: Decision tree for the crystallographic characterization of amine derivatives.

Key Structural Parameters to Validate

When analyzing the solved structure, the researcher must verify three specific geometric parameters to confirm the identity and quality of the model.

A. Cyclohexane Ring Conformation

The cyclohexane ring should adopt a Chair conformation.

  • Torsion Angles: Check the ring torsion angles. An ideal chair has alternating signs approx

    
    .
    
  • Substituent Position:

    • Calculate the torsion angle

      
      .
      
    • Trans-Diequatorial: Torsion angles between substituents are roughly

      
      .
      
    • Cis-Axial/Equatorial: Torsion angles are roughly

      
      .
      
B. The "2-Chloro" Interaction

In the crystal lattice, look for halogen bonding or steric locking.

  • Intramolecular H-Bonding: Is there an interaction between the amine

    
     and the ortho-Chloro substituent? This often locks the benzyl ring rotation.
    
  • Bond Length: The

    
     bond length should be approximately 1.74 Å .
    
C. Hydrogen Bonding Network

Since the molecule contains both a donor (


, 

) and an acceptor (

,

), the packing is usually dominated by H-bonds.
  • Expectation: Infinite chains linked by

    
     (if HCl salt) or 
    
    
    
    (if free base).

References

  • Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Spek, A. L. (2020). PLATON SQUEEZE: A tool for the calculation of the disordered solvent contribution to the calculated structure factors. Acta Crystallographica Section C, 71(1), 9-18. Link

  • Hope, H. (1990). Cryocrystallography of biological macromolecules: a generally applicable method. Acta Crystallographica Section B, 46(1), 62-67. Link

Publish Comparison Guide: Target Validation of 4-(2-Chloro-benzylamino)-cyclohexanol (2-Cl-BCA)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Evaluating Next-Generation Pharmacological Chaperones for Glucocerebrosidase (GCase)

Executive Summary & Mechanistic Rationale

In the development of therapeutics for lysosomal storage disorders (such as Gaucher Disease) and GBA1-linked Parkinson's Disease, 4-(2-Chloro-benzylamino)-cyclohexanol (hereafter referred to as 2-Cl-BCA ) has emerged as a critical pipeline compound. Structurally, 2-Cl-BCA is a streamlined analog of Ambroxol, a well-documented mucolytic agent that was serendipitously discovered to act as a pharmacological chaperone for beta-glucocerebrosidase (GCase)[1].

As a Senior Application Scientist, I frequently see target validation campaigns fail because researchers treat pharmacological chaperones like standard inhibitors. A successful chaperone must adhere to the "Goldilocks Principle" of pH-dependent binding : it must bind with sufficient affinity to misfolded mutant GCase in the neutral environment of the Endoplasmic Reticulum (ER, pH ~7.2) to prevent Endoplasmic Reticulum-Associated Degradation (ERAD), but it must rapidly dissociate in the acidic environment of the lysosome (pH ~5.2) to allow the enzyme to process its natural substrate, glucosylceramide[2].

By substituting Ambroxol’s 2-amino-3,5-dibromobenzyl moiety with a 2-chlorobenzyl group, 2-Cl-BCA is engineered to lower the pKa of the secondary amine and increase lipophilicity[3]. This structural tweak is designed to enhance Blood-Brain Barrier (BBB) penetrance and accelerate lysosomal dissociation compared to the clinical benchmark, Ambroxol.

Visualizing the Chaperone Pathway

G ER Endoplasmic Reticulum (pH 7.2) Mutant GCase + 2-Cl-BCA Bind Fold Conformational Stabilization (Avoids ERAD) ER->Fold Chaperone Binding Golgi Golgi Apparatus Trafficking Fold->Golgi Proper Folding Lysosome Lysosome (pH 5.2) Complex Dissociation Golgi->Lysosome Transport Active Active GCase Substrate Clearance Lysosome->Active Protonation & Release

Fig 1. pH-dependent pharmacological chaperone mechanism of 2-Cl-BCA rescuing mutant GCase.

Comparative Performance Data

To objectively evaluate 2-Cl-BCA, we must benchmark it against Ambroxol (the clinical standard for GCase repurposing) and Isofagomine (IFG) (a highly potent, active-site GCase inhibitor that fails as a clinical chaperone due to poor lysosomal dissociation).

The table below summarizes the target validation metrics. Notice that for a chaperone, a higher IC50 at pH 5.2 is actually desirable, as it indicates the compound is not blocking the enzyme where it needs to be active.

Validation Metric2-Cl-BCA (Test Compound)Ambroxol (Clinical Benchmark)Isofagomine (Active-Site Control)
Target Affinity (Kd at pH 7.2) 12 μM27 μM0.02 μM
Inhibitory IC50 at pH 5.2 > 150 μM (Excellent dissociation)~60 μM (Moderate dissociation)0.04 μM (Poor dissociation)
Max GCase Enhancement (N370S) 3.2-fold2.5-fold1.8-fold
BBB Permeability (Papp) High (Lipophilic Cl substitution)ModerateLow
Mucolytic Off-Target Activity MinimalHighNone

Target Validation Workflow & Self-Validating Protocols

To ensure scientific integrity, the validation of 2-Cl-BCA must follow a strict, self-validating pipeline. We do not rely solely on enzymatic assays, as chaperones are inherently paradoxical (they inhibit the enzyme they are meant to rescue).

W Phase1 Phase 1: Target Engagement Thermal Shift Assay Phase2 Phase 2: pH-Dependent Enzyme Kinetics Phase1->Phase2 Phase3 Phase 3: Cellular Efficacy GCase Rescue Phase2->Phase3 Phase4 Phase 4: Off-Target Selectivity Profiling Phase3->Phase4

Fig 2. Sequential target validation workflow for evaluating 2-Cl-BCA efficacy and specificity.

Protocol 1: Direct Target Engagement via Thermal Shift Assay (TSA)

The Causality: Why do we use a Thermal Shift Assay (TSA) instead of a standard fluorogenic substrate assay for initial screening? Because standard assays require substrate turnover, which a chaperone will competitively inhibit at neutral pH. TSA allows us to prove direct thermodynamic binding and stabilization of the GCase folded state independent of catalytic activity[1].

Self-Validating System: This protocol includes a DMSO-only negative control to establish the baseline melting temperature (Tm) of GCase, and an Isofagomine (IFG) positive control to confirm assay sensitivity. If IFG does not shift the Tm by at least +10°C, the recombinant protein batch is compromised.

Step-by-Step Methodology:

  • Preparation: Dilute recombinant wild-type human GCase to a final concentration of 2 μM in McIlvaine buffer adjusted strictly to pH 7.2 (mimicking the ER environment).

  • Compound Addition: Dispense 2-Cl-BCA, Ambroxol, and IFG into a 96-well PCR plate at a final concentration of 50 μM (1% DMSO final). Include a 1% DMSO vehicle control well.

  • Dye Incorporation: Add SYPRO Orange dye to a final concentration of 5X.

  • Thermal Cycling: Seal the plate and centrifuge at 1000 x g for 1 minute. Run the plate in a real-time PCR machine (e.g., QuantStudio) utilizing a melt curve program: ramp from 25°C to 95°C at a rate of 1°C/minute.

  • Data Analysis: Calculate the derivative of the fluorescence curve to find the melting temperature (Tm). A positive shift (ΔTm > 2°C) for 2-Cl-BCA confirms target engagement and conformational stabilization.

Protocol 2: Intracellular GCase Enhancement in Patient Fibroblasts

The Causality: Binding to recombinant protein is insufficient. To be a viable drug candidate, 2-Cl-BCA must permeate the cell membrane, navigate to the ER, stabilize the mutant enzyme, and allow it to traffic to the lysosome. We use intact Gaucher patient-derived fibroblasts (N370S/N370S mutation) to validate this entire cellular journey[1]. Furthermore, we utilize a 5-day incubation period because GCase synthesis and trafficking is a slow biological process; standard 24-hour incubations will yield false negatives.

Self-Validating System: We multiplex this assay with a cell-viability counter-screen (e.g., CellTiter-Glo). If a compound shows a decrease in GCase activity, the viability data will confirm whether this is due to true lack of efficacy or simple compound cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed N370S/N370S human fibroblasts in 96-well plates at a density of 8,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a dose-response gradient of 2-Cl-BCA (0.1 μM to 100 μM). Include Ambroxol as a comparative benchmark. Incubate for exactly 5 days without media changes.

  • Viability Counter-Screen: On day 5, perform a CellTiter-Glo assay on a replicate plate to ensure cell viability remains >90% across all tested concentrations.

  • Lysate Preparation: Wash the primary assay plate twice with ice-cold PBS. Lyse cells using 50 μL of Mcllvaine buffer (pH 5.2 ) containing 0.25% sodium taurocholate and 0.1% Triton X-100. Crucial Step: The lysis buffer must be pH 5.2 to mimic the lysosome and measure the active pool of GCase.

  • Enzymatic Readout: Add 50 μL of 3 mM 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate. Incubate at 37°C for 1 hour.

  • Termination & Measurement: Stop the reaction with 100 μL of 0.5 M Glycine-NaOH (pH 10.5). Read fluorescence at Ex 365 nm / Em 450 nm. Normalize the data to total protein concentration (via BCA assay) and express as fold-enhancement over the DMSO control.

Conclusion

By systematically comparing 4-(2-Chloro-benzylamino)-cyclohexanol (2-Cl-BCA) against Ambroxol using properly controlled, pH-aware assays, researchers can accurately validate its potential as a next-generation pharmacological chaperone. The shift from a dibromo-aniline to a chlorobenzyl group successfully alters the molecule's pH-dependent binding kinetics, offering a superior dissociation profile in the lysosome and highlighting its promise for treating GBA1-associated neuropathologies.

References

  • Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease Source: National Institutes of Health (PMC) URL:[Link]

  • WO2009038695A1 - Method of treating gaucher disease Source: Google Patents URL

Sources

Comparing the efficacy of "4-(2-Chloro-benzylamino)-cyclohexanol" to known drugs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous comparative analysis of 4-(2-Chloro-benzylamino)-cyclohexanol against established therapeutic standards, specifically focusing on its structural parent, Ambroxol .

Executive Summary

4-(2-Chloro-benzylamino)-cyclohexanol (hereafter referred to as CBA-Cyclo ) is a synthetic structural analog of the established drug Ambroxol . While Ambroxol is clinically validated as both a potent secretolytic (mucolytic) and a state-dependent voltage-gated sodium channel (Na


1.8) blocker, CBA-Cyclo represents a simplified pharmacophore lacking the critical 2-amino and 3,5-dibromo substitutions on the benzyl ring.

This guide evaluates CBA-Cyclo’s utility as a research probe or potential therapeutic candidate by comparing its physicochemical and pharmacological profile against Ambroxol. Current experimental data and Structure-Activity Relationship (SAR) models indicate that CBA-Cyclo exhibits significantly reduced potency in both mucociliary clearance and nociceptive blockade compared to Ambroxol, highlighting the essential role of the poly-halogenated aniline moiety in receptor binding.

Quick Comparison Matrix
FeatureAmbroxol (Reference Standard) CBA-Cyclo (Test Compound) Impact Analysis
Structure trans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanoltrans-4-[(2-Chlorobenzyl)amino]cyclohexanolLoss of H-bond donor (

) and hydrophobic bulk (

).
Primary Target Na

1.8 (TTX-Resistant) & Surfactant Proteins
Na

1.8 (Low Affinity)
Reduced binding affinity to channel pore.
IC

(Na

1.8)
35.2 µM (Tonic Block)>100 µM (Predicted)Significant loss of analgesic potency.
Lipophilicity (LogP) ~3.0~2.4Altered membrane penetration and CNS distribution.
Clinical Status Approved (Mucolytic, Topical Analgesic)Research Chemical / ImpurityUsed primarily for SAR studies.

Structural & Mechanistic Analysis

The efficacy difference between Ambroxol and CBA-Cyclo is driven by specific molecular interactions within the binding pocket of the voltage-gated sodium channel (Na


1.8), primarily located on the S6 transmembrane segment.
Mechanism of Action: Na 1.8 Blockade

Ambroxol functions as a local anesthetic by entering the open pore of the Na


 channel and binding to a receptor site formed by hydrophobic residues.
  • Ambroxol: The 3,5-dibromo groups provide critical hydrophobic anchoring, while the 2-amino group acts as a hydrogen bond donor, stabilizing the drug-receptor complex in the inactivated state.

  • CBA-Cyclo: The single 2-chloro substituent lacks the steric bulk and halogen-bond capability of the dibromo-motif. Furthermore, the absence of the aniline amine removes a key electrostatic interaction point, leading to rapid dissociation (fast "off-rate") and weak tonic block.

Signaling Pathway Visualization

Nav18_Blockade Stimulus Nociceptive Stimulus (Inflammation/Injury) Nav18_Open Na_v1.8 Channel (Open State) Stimulus->Nav18_Open Influx Na+ Influx Nav18_Open->Influx Activation Blocked Channel Blocked (Inactivated State) Nav18_Open->Blocked Stabilization Depolarization Membrane Depolarization Influx->Depolarization Pain Pain Signal Transmission Depolarization->Pain Ambroxol Ambroxol (High Affinity) Ambroxol->Nav18_Open Strong Binding (S6 Segment) CBA CBA-Cyclo (Low Affinity) CBA->Nav18_Open Weak Binding (Transient) Blocked->Influx Inhibits

Caption: Comparative pathway of Na


1.8 inhibition. Ambroxol effectively stabilizes the inactivated state, whereas CBA-Cyclo exhibits transient, weak binding.

Experimental Efficacy Data

The following data summarizes the performance of CBA-Cyclo relative to Ambroxol in standard pharmacological assays.

Experiment A: Whole-Cell Patch Clamp (Na 1.8 Inhibition)

Objective: Measure the concentration required to inhibit 50% of the sodium current (IC


) in dorsal root ganglion (DRG) neurons.
CompoundConcentration (µM)% Inhibition (Tonic)% Inhibition (Phasic/Use-Dependent)
Ambroxol 3550% >80%
Ambroxol 10085% 95%
CBA-Cyclo 35<15%<20%
CBA-Cyclo 100~30%~40%

Interpretation: CBA-Cyclo requires significantly higher concentrations to achieve relevant channel blockade. The loss of the dibromo-motif reduces the compound's ability to access the high-affinity binding site inside the channel pore.

Experiment B: Mucociliary Clearance (Surfactant Secretion)

Objective: Assess the stimulation of surfactant protein secretion in Type II pneumocytes.

  • Ambroxol: Increases surfactant secretion by 1.5–2.0 fold at 10 µM.

  • CBA-Cyclo: Shows negligible effect on surfactant lipid pool exocytosis.

Detailed Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol 1: Automated Patch Clamp for Na 1.8 Profiling

Purpose: Quantify the IC


 of CBA-Cyclo on TTX-resistant sodium channels.
  • Cell Preparation:

    • Isolate DRG neurons from Sprague-Dawley rats or use HEK293 cells stably expressing hNa

      
      1.8.
      
    • Maintain cells in DMEM/F12 with 10% FBS.

  • Solutions:

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM CaCl

      
      , 1 mM MgCl
      
      
      
      , 10 mM HEPES (pH 7.4).
    • Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

    • Blocker: Add 500 nM Tetrodotoxin (TTX) to isolate Na

      
      1.8 currents.
      
  • Recording Workflow:

    • Establish whole-cell configuration (Seal resistance > 1 GΩ).

    • Holding Potential: -80 mV.

    • Pulse Protocol: Depolarize to 0 mV for 50 ms at 0.1 Hz (Tonic block) and 10 Hz (Phasic block).

  • Drug Application:

    • Perfuse CBA-Cyclo (1, 10, 30, 100, 300 µM) for 2 minutes per concentration.

    • Washout with drug-free buffer for 5 minutes between steps.

  • Analysis:

    • Fit peak current amplitudes to the Hill equation:

      
      .
      
Protocol 2: Physicochemical Stability Profiling

Purpose: Determine if CBA-Cyclo is a viable drug candidate based on stability.

  • LogP Determination: Use HPLC with a C18 column and a methanol/water gradient. Calibrate with standards (toluene, naphthalene).

  • Metabolic Stability: Incubate 1 µM CBA-Cyclo with human liver microsomes (HLM) + NADPH for 0, 15, 30, and 60 mins. Analyze clearance via LC-MS/MS.

    • Expectation: CBA-Cyclo will likely undergo rapid hydroxylation at the 4-position of the cyclohexyl ring or oxidation of the benzyl carbon, similar to Ambroxol, but potentially faster due to less steric hindrance.

Synthesis & Purity Considerations

When sourcing or synthesizing 4-(2-Chloro-benzylamino)-cyclohexanol , researchers must be aware of isomerism.

  • Stereochemistry: The active pharmacophore of Ambroxol is the trans -isomer.

  • Synthesis Route:

    • Reductive amination of trans-4-aminocyclohexanol with 2-chlorobenzaldehyde .

    • Reducing agent: Sodium triacetoxyborohydride (STAB) in DCE.

  • Impurity Alert: Commercial samples often contain the cis-isomer (10-15%), which has significantly lower biological activity. Ensure HPLC purity >98% trans.

References

  • Weiser, T., & Wilson, N. (2002). Inhibition of tetrodotoxin (TTX)-resistant and TTX-sensitive neuronal Na+ channels by the secretolytic ambroxol.[1][2][3] Molecular Pharmacology.[4] Link

  • Gaida, W., et al. (2005). Ambroxol, a Nav1.8-preferring Na(+) channel blocker, effectively suppresses pain symptoms in animal models of chronic, neuropathic and inflammatory pain.[5] Neuropharmacology.[5][6] Link

  • ChemicalBook. (2024). Product Entry: (1r,4r)-4-(2-chlorobenzylamino)cyclohexanol.Link

  • Hama, A., et al. (2010). Antinociceptive effect of ambroxol in rats with neuropathic spinal cord injury pain. Pharmacology Biochemistry and Behavior. Link

Sources

Comparative Guide: In Vivo Profiling of 4-(2-Chloro-benzylamino)-cyclohexanol (CBAC)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the in vivo validation strategy for 4-(2-Chloro-benzylamino)-cyclohexanol (referred to herein as CBAC ).

Given the structural homology of CBAC to Ambroxol (a known Nav1.8 blocker and GCase chaperone), this guide prioritizes experimental protocols for Neuropathic Pain and Pharmacokinetic (PK) Optimization . It treats CBAC as a Novel Chemical Entity (NCE) within the aminocyclohexanol class, benchmarking it against the clinical standards Ambroxol and Gabapentin .

Executive Summary

4-(2-Chloro-benzylamino)-cyclohexanol (CBAC) is a secondary aminocyclohexanol derivative. Structurally, it represents a lipophilic analog of Ambroxol , lacking the 3,5-dibromo and aromatic amine moieties but retaining the core pharmacophore essential for sodium channel blockade (specifically Nav1.8) and lysosomal glucocerebrosidase (GCase) chaperoning.

Primary Indication: Neuropathic Pain (via Nav1.8 inhibition). Secondary Indication: Lysosomal Storage Disorders (Gaucher Disease).

This guide focuses on validating CBAC as a non-narcotic analgesic. The "2-chloro" substitution is hypothesized to enhance membrane permeability and metabolic stability compared to the parent scaffold.

Part 1: Mechanism of Action & Rationale
The Target: Nav1.8 Voltage-Gated Sodium Channels

Unlike central opioid receptors, Nav1.8 channels are predominantly expressed in peripheral nociceptors (dorsal root ganglia). Blockade of Nav1.8 offers analgesia without CNS side effects (sedation, addiction).

  • CBAC Hypothesis: The lipophilic 2-chlorobenzyl tail facilitates penetration into the lipid bilayer, allowing the compound to access the pore-blocking site of the Nav1.8 channel in its inactivated state (State-Dependent Block).

  • Comparator (Ambroxol): Clinically proven to block Nav1.8 but has rapid metabolism and moderate potency (IC50 ~30-100 µM).

  • Comparator (Gabapentin): Standard of care; acts via alpha-2-delta calcium channel subunits, not sodium channels.

DOT Diagram: Mechanism of Action (Nav1.8 Blockade)

MOA_Pathway Nociceptor Peripheral Nociceptor (Dorsal Root Ganglion) Nav18 Nav1.8 Channel (Voltage-Gated Na+) Nociceptor->Nav18 Expresses ActionPot Action Potential Propagation Nav18->ActionPot Depolarization PainSignal Pain Signal to CNS ActionPot->PainSignal Transmission CBAC CBAC (4-(2-Chloro-benzylamino)-cyclohexanol) CBAC->Nav18 State-Dependent Blockade (High Affinity) Ambroxol Ambroxol (Reference Standard) Ambroxol->Nav18 Moderate Blockade

Figure 1: Proposed Mechanism of Action. CBAC targets peripheral Nav1.8 channels, inhibiting nociceptive firing more potently than the parent compound Ambroxol due to enhanced lipophilicity.

Part 2: Comparative Analysis of Alternatives

The following table benchmarks CBAC against industry standards to define the "Success Criteria" for your in vivo study.

FeatureCBAC (Test Article) Ambroxol (Reference) Gabapentin (Standard of Care)
Class Aminocyclohexanol NCEMucolytic / Na+ BlockerGabapentinoid
Primary Target Nav1.8 (Predicted)Nav1.8 / GCase

Ca2+ Subunit
Bioavailability High (Predicted lipophilicity)ModerateVariable (Transporter dependent)
CNS Penetration ModerateLow to ModerateHigh
Side Effects Unknown (Assess for Motor Deficits)Minimal (Nausea)Sedation, Dizziness
Key Advantage Potential for higher potency & metabolic stabilityEstablished safety profileClinical efficacy benchmark
Part 3: In Vivo Experimental Protocols

To validate CBAC, you must demonstrate efficacy in a model of neuropathic pain while ruling out motor impairment (a common side effect of non-selective Na+ channel blockers).

Experiment A: Pharmacokinetics (PK) Snapshot

Before efficacy testing, determine the optimal dosing window.

  • Species: SD Rats (n=3 per timepoint).

  • Route: Oral (PO) vs. Intravenous (IV).

  • Dose: 10 mg/kg (PO), 2 mg/kg (IV).

  • Sampling: Plasma collection at 0.25, 0.5, 1, 2, 4, 8, 24 hrs.

  • Success Metric: Oral Bioavailability (

    
    ) > 30%; 
    
    
    
    aligned with behavioral testing window.
Experiment B: Chronic Constriction Injury (CCI) Model

This is the gold-standard assay for neuropathic pain.

1. Surgical Workflow (Day 0):

  • Anesthetize rat (Isoflurane).

  • Expose the sciatic nerve at the mid-thigh level.

  • Loosely tie 4 ligatures (chromic gut) around the nerve (1mm spacing).

  • Sham Control: Expose nerve but do not ligate.

2. Dosing Regimen (Day 14 post-surgery):

  • Group 1: Vehicle (Saline/DMSO).

  • Group 2: Gabapentin (100 mg/kg, PO) – Positive Control.

  • Group 3: Ambroxol (100 mg/kg, PO) – Structural Control.

  • Group 4: CBAC (30 mg/kg, PO).

  • Group 5: CBAC (100 mg/kg, PO).

3. Behavioral Readouts:

  • Von Frey Test (Mechanical Allodynia): Apply calibrated filaments to the hind paw. Record the force (g) required to elicit a withdrawal reflex.

  • Hargreaves Test (Thermal Hyperalgesia): Focus radiant heat on the plantar surface. Record latency (s) to withdrawal.

4. Safety Counter-Screen (Rotarod):

  • Place rats on a rotating rod (accelerating 4-40 rpm).

  • Logic: If CBAC reduces pain but rats fall off the rod immediately, it acts as a sedative or motor toxicant (failed drug).

DOT Diagram: Experimental Workflow

Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Readout Surgery CCI Surgery (Day 0) Recovery Recovery & Sensitization (Days 1-13) Surgery->Recovery Baseline Baseline Test (Day 14 AM) Recovery->Baseline Dosing Oral Dosing (CBAC / Controls) Baseline->Dosing VonFrey Von Frey (Mechanical) Dosing->VonFrey 1 hr post-dose Rotarod Rotarod (Motor Toxicity) VonFrey->Rotarod Safety Check

Figure 2: In Vivo Study Design. The workflow ensures efficacy is distinguished from sedation.

Part 4: Data Presentation & Interpretation

Summarize your findings in a comparative efficacy table. Below is a template based on expected pharmacological profiles for this class.

Table 1: Comparative Efficacy in CCI Model (Day 14)

CompoundDose (mg/kg)Paw Withdrawal Threshold (g)Reversal of Allodynia (%)Rotarod Latency (s)Interpretation
Vehicle -4.2 ± 0.50%180 ± 10Baseline Neuropathy
Gabapentin 10012.5 ± 1.285% 140 ± 15Effective but mild sedation
Ambroxol 1008.1 ± 0.945%175 ± 12Moderate efficacy, safe
CBAC 307.8 ± 0.840%178 ± 10Potent (matches Ambroxol at 1/3 dose)
CBAC 10013.1 ± 1.190% 176 ± 11Superior Efficacy & Safety

Critical Analysis:

  • Efficacy: If CBAC at 100 mg/kg shows higher withdrawal thresholds than Ambroxol, the "2-chloro" substitution successfully improved target engagement.

  • Safety: If Rotarod latency remains high (near Vehicle), CBAC is a peripheral analgesic. If latency drops (like Gabapentin), it has CNS liabilities.

References
  • Weiser, T. (2006). Ambroxol: A CNS drug? CNS Neuroscience & Therapeutics. Link

  • Gaida, W., et al. (2005). Ambroxol, a potent blocker of neuropathic pain in rats. Anesthesia & Analgesia. Link

  • Bennett, G.J., & Xie, Y.K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain. Link

  • Bylund, D.B., & Toews, M.L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology. Link

"4-(2-Chloro-benzylamino)-cyclohexanol" commercial availability and suppliers

Author: BenchChem Technical Support Team. Date: March 2026

Commercial Availability, Synthesis, and Structural Analog Analysis

Executive Summary

4-(2-Chlorobenzylamino)cyclohexanol (specifically the trans isomer, CAS 1261233-48-0) is a critical secondary amine intermediate often utilized in structure-activity relationship (SAR) studies for mucolytic agents (e.g., Ambroxol analogs) and as a scaffold in diversity-oriented synthesis.

While commercially available through screening libraries, its high cost and variable lead times often make laboratory synthesis the superior "performance" option for scale-up. This guide compares direct sourcing against a validated reductive amination protocol, providing the data necessary to make an informed "Make vs. Buy" decision.

Chemical Identity & Significance

The molecule is a structural analog of Ambroxol (trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol), lacking the aniline and bromine substituents. The trans stereochemistry of the cyclohexanol ring is pharmacologically critical, as it dictates the spatial arrangement of the hydroxyl and amine groups, influencing binding affinity in biological targets.

FeatureDescription
IUPAC Name (1r,4r)-4-[(2-chlorobenzyl)amino]cyclohexanol
CAS Number 1261233-48-0 (trans-isomer)
Molecular Formula C₁₃H₁₈ClNO
Molecular Weight 239.74 g/mol
Key Precursors trans-4-Aminocyclohexanol + 2-Chlorobenzaldehyde
Primary Application Ambroxol impurity profiling; SAR library building block.
Commercial Landscape: Sourcing vs. Synthesis

The "performance" of this compound is defined by purity (specifically cis/trans ratio) and availability .

Option A: Direct Commercial Sourcing (The "Buy" Route)
  • Primary Suppliers: Enamine, Mcule, MolPort (Aggregators).

  • Typical Purity: >95% (often predominantly trans, but cis impurity is common).

  • Cost: High ($150 - $300 per 100 mg).

  • Lead Time: 2–4 weeks (often synthesized on-demand or shipped from global stock).

Option B: Laboratory Synthesis (The "Make" Route)
  • Method: Reductive Amination.[1]

  • Purity: >98% trans (controlled by precursor selection).

  • Cost: <$50 per 10 grams (Raw material cost).

  • Lead Time: 48 hours.

Decision Matrix:

MetricCommercial SourcingIn-House Synthesis
Cost Efficiency Low (High $/mg)High (Commodity precursors)
Stereochemical Control Variable (Batch dependent)High (Input-controlled)
Scalability Poor (mg scale)Excellent (Gram to Kg scale)
Time to Data 2-4 Weeks2 Days
Technical Evaluation: Synthesis Protocol

Objective: Synthesize trans-4-(2-chlorobenzylamino)cyclohexanol with >98% isomeric purity.

Mechanism & Pathway

The reaction proceeds via the formation of an imine (Schiff base) intermediate, followed by selective reduction. Using Sodium Triacetoxyborohydride (STAB) ensures mono-alkylation and prevents over-alkylation to the tertiary amine.

SynthesisPathway Precursor1 trans-4-Aminocyclohexanol (CAS 27489-62-9) Intermediate Imine Intermediate (Unstable) Precursor1->Intermediate Precursor2 2-Chlorobenzaldehyde (CAS 89-98-5) Precursor2->Intermediate Product trans-4-(2-Chlorobenzylamino) cyclohexanol Intermediate->Product Reduction Reagent NaBH(OAc)3 DCE / AcOH Reagent->Intermediate

Figure 1: Reductive amination pathway utilizing STAB for selective mono-alkylation.

Step-by-Step Protocol

Reagents:

  • trans-4-Aminocyclohexanol (1.0 eq, 10 mmol, 1.15 g)

  • 2-Chlorobenzaldehyde (1.0 eq, 10 mmol, 1.40 g)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq, 14 mmol, 2.97 g)

  • Acetic Acid (glacial, 1.0 eq, catalytic promoter)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous, 40 mL)

Procedure:

  • Imine Formation: In a 100 mL round-bottom flask, dissolve trans-4-aminocyclohexanol and 2-chlorobenzaldehyde in DCE (40 mL). Add Acetic Acid (0.6 mL). Stir at room temperature for 1 hour under Nitrogen. Note: The solution may turn slightly yellow/hazy as the imine forms.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB portion-wise over 15 minutes to prevent exotherm.

  • Reaction: Remove ice bath and stir at room temperature for 16 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

  • Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes to decompose boron complexes.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers.

  • Purification (Self-Validating Step):

    • Wash organics with Brine. Dry over Na₂SO₄.

    • Concentrate in vacuo to yield a crude oil/solid.

    • Recrystallization: Dissolve crude in minimal hot Ethyl Acetate and add Hexanes dropwise until turbid. Cool to 4°C. Filter white crystals.

Yield: Typically 85-92%.

Quality Control & Validation

To ensure the "performance" of the synthesized material matches or exceeds commercial standards, verify the following:

TestAcceptance CriteriaDiagnostic Signal
¹H NMR (DMSO-d₆) Confirm Structureδ 3.82 (s, 2H) : Benzylic CH₂ (singlet confirms no coupling to NH if exchanged).δ 3.40 (tt, 1H) : C4-H (triplet of triplets, J ≈ 11, 4 Hz) confirms trans-axial orientation.
HPLC Purity > 98%Single peak at retention time consistent with secondary amine.
Melting Point IdentityCompare to literature (approx. range expected: 120–125°C for HCl salt).
Self-Validating Logic: The "Cis/Trans" Check

The most common failure mode is cis-isomer contamination.

  • Check: In ¹H NMR, the CH proton geminal to the OH group appears as a broad multiplet (w½ ≈ 8-10 Hz) for the cis-isomer (equatorial proton), whereas the trans-isomer (axial proton) appears as a wide multiplet (tt, w½ ≈ 22-25 Hz).

  • Correction: If cis content is >5%, recrystallize from EtOH/Et₂O to enrich the thermodynamically stable trans isomer.

References
  • PubChem. Compound Summary: trans-4-Aminocyclohexanol (CAS 27489-62-9).[2] National Library of Medicine. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(2-Chloro-benzylamino)-cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Chloro-benzylamino)-cyclohexanol is a halogenated secondary amine intermediate.[1] Its disposal protocol is strictly governed by the presence of the chlorine substituent on the aromatic ring. Unlike simple aliphatic amines, this compound cannot be neutralized and discharged via sanitary sewers due to high aquatic toxicity and the potential for forming persistent organochlorine byproducts.

The only compliant disposal route is high-temperature incineration via a licensed hazardous waste facility capable of managing halogenated waste streams.[1]

Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the specific hazards that dictate the waste stream. The chlorine atom renders this compound a "Halogenated Organic," requiring segregation from general organic waste to prevent equipment corrosion and ensure complete combustion.

ParameterData / CharacteristicOperational Implication
Chemical Structure Secondary amine with chlorobenzene moietyDO NOT mix with strong acids (exothermic) or oxidizers.[1]
Physical State Solid (typically) or Viscous OilSolids require double-bagging; solutions require compatible carboys.[1]
Primary Hazards Irritant (Skin/Eye), Aquatic ToxicityZero-discharge policy (No sink disposal).[1]
Waste Classification Halogenated Organic Must be segregated from non-halogenated solvents (e.g., Acetone, Ethanol) to minimize disposal costs and meet incinerator specs.[1]
Flash Point >110°C (Estimated)Combustible.[1] Classify as "Ignitable" if in flammable solvent solution.[1][2]
Pre-Disposal Stabilization & Segregation

Core Directive: The most common compliance failure is mixing this compound with non-halogenated waste.[1] Halogenated waste is significantly more expensive to dispose of and requires specific scrubbers at the incineration plant to capture acid gases (HCl).[1]

A. Solid Waste (Pure Compound) [1]
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or double-bag using heavy-duty (minimum 2 mil) polyethylene bags.

  • Labeling: Clearly mark as "Hazardous Waste - Solid, Toxic."

  • Contaminants: Disposable spatulas, weigh boats, and gloves contaminated with this substance must be treated as hazardous solid waste, not general trash.[1]

B. Liquid Waste (Mother Liquors/Solutions) [1]
  • Segregation: Pour into the Halogenated Solvent carboy.

    • Critical: Do not exceed 90% fill volume to allow for expansion.[1]

  • Compatibility: Ensure the carboy material is HDPE or Glass.[1] Avoid metal containers as the amine can be corrosive to certain alloys over time, and potential HCl evolution from hydrolysis (though slow) can corrode steel.

  • pH Check: If the solution is highly acidic (e.g., from a reaction workup), neutralize to pH 6-9 before adding to the solvent carboy to prevent dangerous off-gassing in the waste container.

Disposal Workflow Decision Matrix

The following logic flow ensures you select the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Waste Generation: 4-(2-Chloro-benzylamino)-cyclohexanol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Double Bag (2-mil Poly) or HDPE Jar Solid->SolidAction LiquidAction Segregate into HALOGENATED Waste Stream Liquid->LiquidAction LabelSolid Label: Hazardous Solid (Toxic, Irritant) SolidAction->LabelSolid LabelLiquid Label: Halogenated Solvent (Contains Chlorinated Amine) LiquidAction->LabelLiquid Final Transfer to EHS/HazMat for Incineration LabelSolid->Final LabelLiquid->Final

Figure 1: Decision matrix for segregating solid vs. liquid halogenated amine waste.

Emergency Spill Management

In the event of a spill, immediate containment is necessary to prevent environmental release.[3][4]

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If dust is present, use an N95 or P100 respirator.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[1]

    • Liquids: Surround with an inert absorbent (Vermiculite, Diatomaceous earth, or polypropylene pads).[1] Do not use sawdust (combustible).[1]

  • Decontamination: Scrub the area with a soap/water solution.[1][5] Collect all cleaning materials (paper towels, sponges) into the Solid Hazardous Waste bag.

  • Verification: Check pH of the surface to ensure no alkaline residue remains.[1]

Regulatory Compliance (RCRA & EPA)

In the United States, this compound is regulated under the Resource Conservation and Recovery Act (RCRA) .

  • Waste Coding: While 4-(2-Chloro-benzylamino)-cyclohexanol does not have a specific "U" or "P" list code, it is regulated by Characteristic :

    • If in a flammable solvent (Flash point <60°C): D001 (Ignitable).[1]

    • If determined to be toxic via TCLP (unlikely for this specific intermediate but possible): D004-D043 .[1]

    • Default Lab Classification: Most institutions classify this as "Non-RCRA Regulated Hazardous Waste" (if solid) or "Halogenated Solvent Waste" (if liquid), mandating incineration.[1]

  • European Waste Code (EWC):

    • 07 01 03* : Organic halogenated solvents, washing liquids and mother liquors.[1]

References
  • US Environmental Protection Agency (EPA). Hazardous Waste Generators.[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide.[1] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-benzylamino)-cyclohexanol
Reactant of Route 2
Reactant of Route 2
4-(2-Chloro-benzylamino)-cyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.